4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate
Description
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Properties
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-4-amine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.H2O4S/c7-5-4-1-2-8-6(4)10-3-9-5;1-5(2,3)4/h1-3H,(H3,7,8,9,10);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFLCRGXDSPVKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC(=C21)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466926 | |
| Record name | Sulfuric acid--7H-pyrrolo[2,3-d]pyrimidin-4-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769951-32-8 | |
| Record name | Sulfuric acid--7H-pyrrolo[2,3-d]pyrimidin-4-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazaadenine, is a pivotal heterocyclic scaffold in medicinal chemistry. Its hydrogen sulfate salt is a common form used in the synthesis of numerous biologically active compounds, particularly kinase inhibitors for therapeutic applications in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the core basic properties of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine hydrogen sulfate, including its physicochemical characteristics, and its role as a pharmacophore in targeting key signaling pathways. Detailed experimental protocols for the characterization of this and similar compounds are also provided to support researchers in their drug discovery and development endeavors.
Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While specific experimental data for the hydrogen sulfate salt is not extensively published, the properties can be inferred from the parent compound and computational models.
Table 1: Physicochemical Properties of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine and its Hydrogen Sulfate Salt
| Property | Value (Hydrogen Sulfate Salt) | Value (Parent Compound) | Data Source |
| Molecular Formula | C₆H₈N₄O₄S | C₆H₆N₄ | PubChem[1] |
| Molecular Weight | 232.22 g/mol | 134.14 g/mol | PubChem[1] |
| Appearance | White to pale brown solid (Predicted) | White to pale brown solid | ChemicalBook[2] |
| Melting Point | Not available | 257-262 °C | ChemicalBook[2] |
| pKa (Predicted) | Not available | 13.38 ± 0.20 | ChemicalBook[2] |
| Aqueous Solubility | Likely higher than parent due to salt form | Poorly soluble (predicted) | Inferred |
| Stability | Stable under standard conditions; sensitive to light and moisture | Stable under inert gas at 2-8 °C | ChemicalBook[2] |
Basicity and pKa
The basicity of the 4-amino-7H-pyrrolo[2,3-d]pyrimidine core is a critical determinant of its interaction with biological targets and its pharmacokinetic properties. The predicted pKa of the parent compound is 13.38.[2] The protonation sites include the amino group and the nitrogen atoms in the pyrimidine ring. The hydrogen sulfate salt form is expected to have enhanced aqueous solubility compared to the free base. The study of pKa values for 7-deazapurine derivatives is an active area of research to understand their base-pairing and enzyme-binding properties.[3]
Solubility
While specific quantitative solubility data for the hydrogen sulfate salt is scarce, it is anticipated to have greater aqueous solubility than the parent 7-deazaadenine due to its salt nature. The solubility of pyrrolopyrimidine derivatives is a key factor in their development as orally bioavailable drugs.[4][5][6]
Stability
4-Amino-7H-pyrrolo[2,3-d]pyrimidine is reported to be sensitive to moisture and light.[2] Forced degradation studies on related pyrrolopyrimidine derivatives indicate that they can be susceptible to hydrolysis under acidic and alkaline conditions, as well as oxidative and photolytic degradation.[7][8] Understanding the stability profile is crucial for the development of stable pharmaceutical formulations.
Biological Activity and Signaling Pathways
The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Its structural similarity to adenine allows it to compete with ATP for the binding site of various kinases, leading to the modulation of key signaling pathways implicated in cancer and inflammation.
PI3K/Akt/mTOR Pathway
Derivatives of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine are potent inhibitors of Protein Kinase B (Akt), a central node in the PI3K/Akt/mTOR signaling pathway.[9] This pathway is frequently hyperactivated in cancer, promoting cell survival, proliferation, and growth.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is another important target for pyrrolopyrimidine-based inhibitors. Mutations and overexpression of EGFR are common in various cancers, leading to uncontrolled cell growth.
Caption: EGFR Signaling Pathway Inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization and evaluation of this compound and its derivatives.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.
Methodology:
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of this compound in deionized water.
-
Standardize a 0.1 M solution of sodium hydroxide (NaOH) and a 0.1 M solution of hydrochloric acid (HCl).
-
Prepare a 0.1 M potassium chloride (KCl) solution to maintain constant ionic strength.
-
-
Titration Procedure:
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place a known volume (e.g., 25 mL) of the compound solution into a beaker with a magnetic stirrer.
-
Add a sufficient volume of 0.1 M KCl to maintain ionic strength.
-
Immerse the calibrated pH electrode and a burette containing the standardized titrant (NaOH or HCl) into the solution.
-
Record the initial pH of the solution.
-
Add the titrant in small increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point(s).
-
-
Data Analysis:
-
Plot the pH readings versus the volume of titrant added.
-
Determine the equivalence point(s) from the inflection point(s) of the titration curve (or by calculating the first or second derivative).
-
The pKa is equal to the pH at the half-equivalence point.
-
References
- 1. This compound | C6H8N4O4S | CID 11470294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. 7-deazapurin-2,6-diamine and 7-deazaguanine: synthesis and property of 7-substituted nucleosides and oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. View Abstract | IJBPR [ijbpr.com]
- 9. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
The 7-Deazapurine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 7-deazapurine scaffold, a structural analog of purine where the nitrogen at position 7 is replaced by a carbon, has emerged as a "privileged scaffold" in medicinal chemistry. This subtle modification significantly alters the electronic properties of the purine ring system, making the five-membered ring more electron-rich.[1][2][3] This fundamental change provides a versatile platform for chemical modifications, leading to a broad spectrum of biological activities and making it a cornerstone in the development of novel therapeutics.[3][4] This technical guide delves into the core biological significance of the 7-deazapurine scaffold, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to provide a comprehensive resource for researchers in the field.
Core Biological Activities and Therapeutic Potential
7-Deazapurine derivatives have demonstrated a remarkable range of biological activities, with significant potential in oncology, virology, and immunology.
Anticancer and Cytotoxic Activity: A primary focus of research on 7-deazapurine analogs has been their potent anticancer properties.[5] These compounds often exert their effects through the inhibition of key cellular processes crucial for cancer cell proliferation and survival.[4] Many 6- and 7-substituted 7-deazapurine ribonucleosides exhibit potent cytostatic activity against a variety of cancer cell lines.[2][4] The mechanism of action frequently involves intracellular phosphorylation to the corresponding nucleotides, which can then interfere with DNA and RNA synthesis, leading to DNA damage and apoptosis.[1][2][3]
Kinase Inhibition: A significant number of 7-deazapurine derivatives function as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[4][5] By targeting kinases such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), these compounds can disrupt cell cycle progression, signal transduction, and angiogenesis.[4][5]
Antiviral Activity: The 7-deazapurine scaffold is a key component in numerous antiviral agents.[5] Sugar-modified derivatives, particularly 2'-C-methylribonucleosides, have shown promising activity against viruses like Hepatitis C Virus (HCV) and Dengue virus.[1][5][6][7] The antiviral mechanism often involves the inhibition of viral RNA-dependent RNA polymerases after intracellular conversion to the triphosphate form.[8]
Immunomodulation: More recently, 7-deazapurine-containing cyclic dinucleotides (CDNs) have been identified as potent agonists of the Stimulator of Interferon Genes (STING) pathway.[4][9][10][11] Activation of the STING pathway is a promising strategy in cancer immunotherapy, as it triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the activation of an anti-tumor immune response.[4][9][10][11]
Quantitative Biological Data
The following tables summarize the quantitative biological data for representative 7-deazapurine derivatives, showcasing their potency against various targets.
Table 1: Kinase Inhibitory Activity of 7-Deazapurine Derivatives
| Compound | Target Kinase | IC50 (µM) | Cell Line | Reference |
| Compound 5 (Isatin Hybrid) | EGFR | 0.083 ± 0.005 | - | [12] |
| Compound 5 (Isatin Hybrid) | HER2 | 0.081 ± 0.002 | - | [1] |
| Compound 5 (Isatin Hybrid) | VEGFR2 | 0.076 ± 0.004 | - | [12] |
| Compound 5 (Isatin Hybrid) | CDK2 | 0.183 ± 0.01 | - | [12] |
| Flavopiridol | CDK1, CDK2, CDK4, CDK6, CDK7, CDK9 | 0.03, 0.17, 0.1, 0.06, 0.3, 0.01 | - | [13] |
| (R)-roscovitine | CDK1, CDK2, CDK7, CDK9 | 2.7, 0.1, 0.5, 0.8 | - | [14] |
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK9 | 0.19, 0.044, 0.067, 0.018, <0.01 | - | [14] |
Table 2: Cytotoxic Activity of 7-Deazapurine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 5 (Isatin Hybrid) | HepG2 | 6.11 ± 0.4 | [1] |
| Compound 5 (Isatin Hybrid) | MCF-7 | 5.93 ± 0.3 | [1] |
| Compound 5 (Isatin Hybrid) | MDA-MB-231 | 2.48 ± 0.1 | [1] |
| Compound 5 (Isatin Hybrid) | HeLa | 1.98 ± 0.1 | [1] |
Table 3: Antiviral Activity of 7-Deazapurine Nucleoside Analogs
| Compound | Virus | EC50 (µM) | CC50 (µM) | Cell Line | Reference |
| 6e | Dengue Virus (DENV) | 2.081 ± 1.102 | 150.06 ± 11.42 | A549 | [6] |
| 11q | SARS-CoV-2 (wild-type) | 0.14 | >100 | Vero E6 | [15] |
| 11q | SARS-CoV-2 (BA.5) | 0.36 | >100 | Vero E6 | [15] |
| 1 | Zika Virus (ZIKV) | 5.25 | 20.0 | Huh-7 | [16] |
| 23 | Zika Virus (ZIKV) | 5.70 | 26.8 | Huh-7 | [16] |
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of 7-deazapurine derivatives stem from their ability to modulate critical cellular signaling pathways.
Kinase Inhibition and Downstream Signaling
7-deazapurine-based kinase inhibitors can potently disrupt signaling cascades that are essential for cancer cell growth, proliferation, and survival.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[17][18] These pathways are crucial for cell proliferation and survival.[17][18] Certain 7-deazapurine derivatives act as EGFR inhibitors, blocking these downstream signals.[1][12]
Caption: EGFR signaling pathway and its inhibition by 7-deazapurine derivatives.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[19][20] Upon binding of VEGF, VEGFR-2 dimerizes and becomes autophosphorylated, activating downstream pathways that lead to endothelial cell proliferation, migration, and survival.[21] 7-Deazapurine analogs can inhibit VEGFR-2, thereby blocking angiogenesis.[1][12]
Caption: VEGFR-2 signaling pathway and its inhibition by 7-deazapurine derivatives.
Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle.[22][23] Different CDK-cyclin complexes are active at specific phases of the cell cycle, phosphorylating key substrates to drive cell cycle transitions.[22][23] Dysregulation of CDK activity is a hallmark of cancer.[23] 7-Deazapurine derivatives can inhibit CDKs, leading to cell cycle arrest and preventing cancer cell proliferation.[12]
Caption: CDK-mediated cell cycle regulation and its inhibition by 7-deazapurine derivatives.
STING Pathway Activation
The STING (Stimulator of Interferon Genes) pathway is a crucial component of the innate immune system that detects the presence of cytosolic DNA, a danger signal associated with viral infections and cellular damage.[24][25] Upon activation by cyclic dinucleotides (CDNs), STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[24][25] TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), which dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other pro-inflammatory cytokines.[24][25] 7-Deazapurine-based CDNs have been developed as potent STING agonists.[4][9][10][11]
Caption: STING pathway activation by 7-deazapurine cyclic dinucleotides.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 7-deazapurine derivatives.
General Experimental Workflow for Synthesis and Evaluation
The discovery and development of novel 7-deazapurine analogs typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: General experimental workflow for the development of 7-deazapurine derivatives.
Kinase Inhibition Assay Protocol
This protocol outlines a general method for assessing the inhibitory activity of 7-deazapurine compounds against a specific protein kinase using an in vitro ELISA-based assay.[26]
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Plate Coating: Coat a 96-well plate with a specific antibody for the target kinase and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Kinase Reaction:
-
Add the kinase enzyme to each well.
-
Add serial dilutions of the 7-deazapurine test compound or a reference inhibitor.
-
Initiate the kinase reaction by adding the kinase-specific substrate and ATP.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add a detection antibody that recognizes the phosphorylated substrate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme substrate (e.g., TMB) and incubate until color develops.
-
-
Data Analysis: Stop the reaction and measure the absorbance at a specific wavelength. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cytotoxicity Assay Protocol (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of compounds.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 7-deazapurine compound and a vehicle control. Incubate for a desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 (half-maximal cytotoxic concentration) value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[27][28]
Antiviral Assay Protocol (EC50 Determination)
This protocol describes a general method for determining the half-maximal effective concentration (EC50) of a 7-deazapurine compound against a specific virus.[2][28]
-
Cell Seeding: Seed host cells susceptible to the virus in a 96-well plate and incubate until they form a confluent monolayer.
-
Compound Addition and Viral Infection:
-
Add serial dilutions of the 7-deazapurine compound to the cells.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
-
Incubation: Incubate the plates for a period sufficient for viral replication and cytopathic effect (CPE) to occur (e.g., 48-72 hours).
-
Assessment of Viral Replication: The extent of viral replication can be measured using various methods:
-
CPE Inhibition Assay: Visually score the inhibition of virus-induced CPE under a microscope.
-
Plaque Reduction Assay: For plaque-forming viruses, overlay the cells with a semi-solid medium after infection and stain for plaques after a suitable incubation period.
-
Reporter Gene Assay: Use a recombinant virus expressing a reporter gene (e.g., luciferase or GFP) and measure the reporter signal.
-
Quantitative PCR (qPCR): Quantify the amount of viral nucleic acid in the cell culture supernatant or cell lysate.
-
-
Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus-only control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[28]
Conclusion
The 7-deazapurine scaffold represents a highly versatile and privileged core in medicinal chemistry, with its derivatives demonstrating a broad range of potent biological activities. The ability to readily modify the scaffold at various positions has enabled the development of compounds with tailored activities against a multitude of therapeutic targets, including protein kinases and viral enzymes, as well as modulators of the immune system. The continued exploration of this remarkable scaffold, guided by a deeper understanding of its interactions with biological targets and the application of rational drug design principles, holds immense promise for the discovery of next-generation therapeutics for a wide array of human diseases.
References
- 1. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological profiling of 6- or 7-(het)aryl-7-deazapurine 4'-C-methylribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HZB-Publication - Helmholtz-Zentrum Berlin (HZB) [helmholtz-berlin.de]
- 12. researchgate.net [researchgate.net]
- 13. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of novel 2'-deoxy-2'-spirooxetane-7-deazapurine nucleoside analogs as anti-SARS-CoV-2 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. ClinPGx [clinpgx.org]
- 19. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. The Role of CDK Pathway Dysregulation and Its Therapeutic Potential in Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
The Ascendant Trajectory of Pyrrolo[2,3-d]pyrimidines: A Technical Guide to Novel Derivatives in Drug Discovery
For Immediate Release
In the ever-evolving landscape of medicinal chemistry, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating remarkable versatility and potential in the development of targeted therapeutics. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of novel pyrrolo[2,3-d]pyrimidine derivatives. The core of this guide is built upon a foundation of meticulously curated data, detailed experimental protocols, and insightful visualizations to accelerate innovation in this promising field.
The 7-deazapurine core of pyrrolo[2,3-d]pyrimidines renders them structural mimics of adenine, the ubiquitous building block of ATP. This inherent characteristic makes them ideal candidates for the design of potent kinase inhibitors.[1][2] Indeed, this scaffold is the cornerstone of approved drugs such as tofacitinib and baricitinib, and numerous other derivatives are currently advancing through clinical trials.[1][3] Recent research has expanded their therapeutic potential, with novel derivatives showing promise as inhibitors of a range of kinases implicated in cancer and inflammatory diseases, including RET, JAK, HDAC, EGFR, and FAK.[3][4][5][6][7]
Synthetic Strategies: Building the Core and Its Analogs
The synthesis of the pyrrolo[2,3-d]pyrimidine nucleus and its derivatives can be achieved through various strategic approaches. A common and efficient method involves a one-pot, three-component reaction. For instance, polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives can be synthesized by reacting arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a catalyst like tetra-n-butylammonium bromide (TBAB) in ethanol.[8] Another approach involves the cyclization of a pyrimidine ring onto a pyrrole ring or vice versa.[9] More recent methodologies, such as the I2/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil with aurones, offer high atom economy and good yields.[10]
A generalized workflow for the synthesis and evaluation of these derivatives is depicted below:
Biological Activity and Therapeutic Potential
The primary therapeutic application of pyrrolo[2,3-d]pyrimidine derivatives lies in their ability to act as kinase inhibitors. By competitively binding to the ATP-binding site of various kinases, these compounds can modulate signaling pathways that are often dysregulated in diseases like cancer.
As Anticancer Agents
Recent studies have highlighted the potent antitumor activity of novel pyrrolo[2,3-d]pyrimidine derivatives against a variety of cancer cell lines. For instance, certain tricyclic pyrrolo[2,3-d]pyrimidines have demonstrated significant cytotoxic effects on colon cancer (HT-29), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines.[11] Specifically, derivatives containing a bromine substituent at the C-4 position of a phenyl ring and an azepine side-ring exhibited superior antitumor activity against the HT-29 cell line.[11]
The table below summarizes the in vitro cytotoxic activity of a selection of recently synthesized pyrrolo[2,3-d]pyrimidine derivatives.
| Compound | Cell Line | IC50 (µM) | Reference |
| 8f | HT-29 | 4.55 ± 0.23 | [11] |
| 8g | HT-29 | 4.01 ± 0.20 | [11] |
| 10a | HeLa | >50 | [11] |
| 10b | MCF-7 | >50 | [11] |
| 6c | HCT116 | ~17.6 | [12] |
| 6h | HCT116 | ~17.6 | [12] |
| 10b (HMC-18NH) | A549 | 0.8 | [7] |
As Kinase Inhibitors
The pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to develop inhibitors for a range of kinases, including RET, EGFR, and multi-targeted kinase inhibitors.
A series of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ were synthesized and evaluated as multi-targeted kinase inhibitors.[5] Compound 5k from this series emerged as a potent inhibitor of EGFR, Her2, VEGFR2, and CDK2.[5][13]
| Compound | Target Kinase | IC50 (nM) | Reference |
| 5k | EGFR | 79 | [5] |
| 5k | Her2 | 40 | [5] |
| 5k | VEGFR2 | 136 | [5] |
| Sunitinib (control) | VEGFR2 | 261 | [5] |
| 12i | EGFR (T790M mutant) | 0.21 | [6] |
| 12i | EGFR (wild-type) | 22 | [6] |
| 59 | RET-wt | low nanomolar | [3][14] |
| 59 | RET V804M | low nanomolar | [3][14] |
| 10b | FAK | 9.9 | [7] |
The RET (Rearranged during Transfection) kinase is a receptor tyrosine kinase whose mutations and fusions are oncogenic drivers in various cancers.[3][14] The signaling pathway initiated by RET activation is a key target for cancer therapy.
Similarly, the JAK/STAT pathway is another critical signaling cascade often targeted by these compounds.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed experimental protocols for key assays are provided below.
General Procedure for the Synthesis of Tricyclic Pyrrolo[2,3-d]pyrimidines (e.g., 10a-f)
A mixture of the respective pyrrolo[2,3-d]pyrimidinone (5.0 mmol) and an N-halosuccinimide (NXS) (5.5 mmol) in dichloromethane (DCM) is stirred at room temperature for 1 hour.[11] The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by silica gel column chromatography to yield the desired 3-halo-substituted pyrrolo[2,3-d]pyrimidine.[11]
In Vitro Cytotoxicity Assay
Human cancer cell lines (e.g., MCF-7, HeLa, HT-29) are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the synthesized compounds, with doxorubicin often used as a positive control.[11] The cells are incubated at 37 °C for 72 hours.[11] Cell viability is then assessed using a suitable method, such as the MTT assay, and IC50 values are determined graphically from the dose-response curves.[11]
Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases (e.g., RET, EGFR) is determined using in vitro kinase assays. Typically, the kinase, a substrate, and ATP are incubated with varying concentrations of the test compound. The extent of substrate phosphorylation is then quantified, often using methods like ELISA or radiometric assays. IC50 values are calculated by fitting the inhibition data to a dose-response curve.
Conclusion and Future Directions
The pyrrolo[2,3-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent ability to mimic adenine provides a strong foundation for the design of potent kinase inhibitors. The research highlighted in this guide demonstrates the significant progress made in synthesizing and evaluating new derivatives with impressive anticancer and kinase inhibitory activities. Future efforts in this field will likely focus on enhancing the selectivity of these compounds to minimize off-target effects, improving their pharmacokinetic properties, and exploring their potential in combination therapies. The continued exploration of this versatile scaffold holds great promise for the development of next-generation targeted therapies for a wide range of diseases.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel pyrrolo [2,3-d] pyrimidine derivatives as potent FAK inhibitors based on cyclization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 9. benthamdirect.com [benthamdirect.com]
- 10. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives and evaluation of their activities against human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Structural Analogs of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The 4-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, represents a privileged structure in medicinal chemistry. Its resemblance to adenine allows it to function as a bioisostere, interacting with a wide array of biological targets. This has led to the development of numerous structural analogs with diverse therapeutic applications, including roles as anticancer, antiviral, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the key structural analogs of 4-amino-7H-pyrrolo[2,3-d]pyrimidine, their synthesis, biological activities, and the signaling pathways they modulate.
Core Structure and Significance
The 7-deazapurine nucleus is a deaza-isostere of adenine, a fundamental component of ATP. This structural similarity allows many pyrrolo[2,3-d]pyrimidine derivatives to act as competitive inhibitors for enzymes that utilize ATP, such as kinases. The replacement of the nitrogen at position 7 with a carbon atom alters the electronic properties of the ring system and provides a vector for further chemical modification, enhancing binding affinity and selectivity for various biological targets.[1][2]
Key Structural Modifications and Biological Activities
Structural modifications of the 4-amino-7H-pyrrolo[2,3-d]pyrimidine core at various positions have yielded a rich pipeline of bioactive compounds. These modifications primarily occur at the C2, C4, C5, C6, and N7 positions.
Modifications at the 4-Amino Group
Analogs with substitutions on the 4-amino group have been extensively explored, particularly for their kinase inhibitory activity. A notable example involves the linkage of a piperidine moiety, leading to potent inhibitors of Protein Kinase B (PKB/Akt).
Table 1: Biological Activity of 4-Substituted Pyrrolo[2,3-d]pyrimidine Analogs
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | PKBβ | - | - | [3] |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | PKB | Nanomolar range | - | [3][4] |
| Compound with 2,4-dichlorobenzyl amide at C4 | PKB | - | - | [3] |
Note: Specific IC50 values for all compounds were not consistently available in the provided search results.
Modifications at the C2 Position
Substitutions at the C2 position have been shown to be critical for modulating the activity of various kinases. For instance, the introduction of a sulfamoylphenylamino group has led to the development of potent CDK inhibitors.
Table 2: Biological Activity of 2-Substituted Pyrrolo[2,3-d]pyrimidine Analogs
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives | CDK9 | Varies | Pancreatic Cancer | [5] |
| AS1810722 | STAT6 | - | - | [6] |
Modifications at the C5 and C6 Positions
Modifications at the C5 and C6 positions have been explored to enhance interactions with the hydrophobic pockets of target enzymes. For example, bulky aromatic substituents at C5 have shown good binding to Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs).
Table 3: Biological Activity of 5- and 6-Substituted Pyrrolo[2,3-d]pyrimidine Analogs
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| 5-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | PfCDPK4 | 0.210–0.530 | - | [7] |
| 7-deaza-p-methoxy-6-benzylthioinosine | Toxoplasma gondii Adenosine Kinase | 4.6 | - | [8] |
| 7-deaza-p-cyano-6-benzylthioinosine | Toxoplasma gondii Adenosine Kinase | 5.3 | - | [8] |
Modifications at the N7 Position
The N7 position of the pyrrole ring offers another site for modification. Benzylation at this position has been utilized in the development of STAT6 inhibitors.
Table 4: Biological Activity of 7-Substituted Pyrrolo[2,3-d]pyrimidine Analogs
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| 7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine derivative | STAT6 | - | - | [6] |
Signaling Pathways Modulated by Pyrrolo[2,3-d]pyrimidine Analogs
Derivatives of 4-amino-7H-pyrrolo[2,3-d]pyrimidine have been shown to inhibit a variety of kinases, thereby modulating key signaling pathways involved in cell growth, proliferation, and survival.
Protein Kinase B (PKB/Akt) Signaling Pathway
Several 4-substituted pyrrolo[2,3-d]pyrimidine analogs are potent and selective inhibitors of PKB (Akt), a crucial node in the PI3K-Akt-mTOR signaling pathway that is frequently dysregulated in cancer.[3][4]
Caption: Inhibition of the PI3K/Akt signaling pathway by pyrrolo[2,3-d]pyrimidine analogs.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
Certain 2-substituted pyrrolo[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against CDKs, key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making these compounds promising anticancer agents.[5]
Caption: Inhibition of CDK-mediated cell cycle progression by pyrrolo[2,3-d]pyrimidine analogs.
Experimental Protocols
General Synthesis of 4-Substituted-7H-pyrrolo[2,3-d]pyrimidines
A common synthetic route to introduce substituents at the 4-position involves the nucleophilic aromatic substitution of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine precursor.
Workflow for the Synthesis of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides:
Caption: General synthetic workflow for 4-substituted pyrrolo[2,3-d]pyrimidine analogs.
Detailed Methodology:
-
Step 1: Synthesis of Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate: A mixture of 6-chloro-7-deazapurine and benzocaine in absolute ethanol is refluxed overnight. The resulting ester is a precursor for further modifications.[9]
-
Step 2: Synthesis of Pyrrolo[2,3-d]pyrimidine-halogenatedbenzylidene-benzohydrazide derivatives: The ester from the previous step is converted to a hydrazide, which is then reacted with various halogenated benzaldehydes to yield the final products.[9]
-
Synthesis of Tricyclic Pyrrolo[2,3-d]pyrimidines: These compounds can be prepared via carbonyl-amine condensation and subsequent carbon-halogen bond formation.[10] A mixture of a pyrrolo[2,3-d]pyrimidinone and an N-halosuccinimide (NCS, NBS, or NIS) in a solvent like DCM is stirred at room temperature.[10]
In Vitro Cytotoxicity Assays
The cytotoxic activity of synthesized compounds is typically evaluated against a panel of human cancer cell lines.
General Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[10]
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Doxorubicin is often used as a positive control.[10]
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined by plotting cell viability against compound concentration.[10]
Conclusion
The 4-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold is a remarkably versatile platform for the design of potent and selective inhibitors of various therapeutic targets. The extensive structure-activity relationship studies have provided valuable insights into the key structural features required for potent biological activity. The continued exploration of novel analogs based on this privileged core holds significant promise for the development of new and effective therapies for a range of diseases, particularly cancer and inflammatory disorders. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds to enhance their clinical utility.
References
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of 7-deaza-6-benzylthioinosine analogues as ligands of Toxoplasma gondii adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
In Silico Modeling of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Binding: A Technical Guide
The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors.[1][2][3] Its structural resemblance to purine enables it to effectively compete with ATP for the binding site of various kinases, which are crucial regulators of cellular signaling pathways.[1][4] Dysregulation of these pathways is a hallmark of diseases like cancer and inflammatory disorders, making kinases attractive therapeutic targets.[5][6] This guide provides an in-depth technical overview of the in silico methodologies employed to model the binding of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives to their target proteins, facilitating rational drug design and optimization.
Core In Silico Methodologies
Computational modeling provides invaluable insights into the molecular interactions driving ligand binding, helping to predict affinity and guide the synthesis of more effective compounds. The primary techniques include molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction, typically as a scoring function. It is a powerful tool for virtual screening and understanding key binding motifs.[4][7]
-
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, allowing for the assessment of conformational stability, the influence of solvent, and a more refined calculation of binding free energies.[4][6][8]
-
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models build a statistical correlation between the physicochemical properties of a series of compounds and their biological activities.[6] These models can predict the activity of novel, unsynthesized compounds and highlight structural features that are critical for potency.[6]
Experimental Protocols
Detailed and reproducible protocols are fundamental to successful in silico modeling. The following sections outline standardized workflows for docking, MD simulations, and the experimental validation of computational predictions.
Protocol 1: Molecular Docking
This protocol describes a typical workflow for docking 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives into a kinase active site.
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB), preferably co-crystallized with a ligand.[1]
-
Remove all non-essential molecules, including water, co-solvents, and ions.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues (e.g., Histidine) at a physiological pH.
-
Perform a constrained energy minimization to relieve any steric clashes in the protein structure.
-
-
Ligand Preparation:
-
Draw the 2D structure of the pyrrolopyrimidine derivative using chemical drawing software.[1]
-
Convert the 2D structure to a 3D conformation.
-
Assign appropriate atom types and partial charges.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
-
Grid Generation and Docking:
-
Define the binding site by generating a grid box centered on the position of the co-crystallized ligand or key active site residues.
-
Execute the docking algorithm (e.g., Glide, AutoDock) using standard or extra precision modes.
-
Generate a set of binding poses (typically 10-20) for each ligand.
-
-
Analysis:
-
Rank the poses based on their docking scores.
-
Visually inspect the top-ranked poses to ensure key interactions, such as hydrogen bonds with the kinase hinge region, are formed.[9] The pyrrolopyrimidine scaffold typically forms crucial hydrogen bonds with backbone residues in the hinge region of the kinase.[4][9]
-
Protocol 2: Molecular Dynamics (MD) Simulation
This protocol outlines the steps to assess the stability of the docked protein-ligand complex.
-
System Setup:
-
Use the best-docked pose from the previous protocol as the starting structure.
-
Place the complex in a periodic solvent box (e.g., a cube or octahedron) of explicit water molecules.
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform a series of energy minimization steps, first with restraints on the protein and ligand heavy atoms, then gradually releasing the restraints to allow the system to relax.
-
Heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by a period of equilibration at constant pressure (NPT ensemble) to ensure the correct density.
-
-
Production Run:
-
Run the production MD simulation for a sufficient duration (e.g., 100-300 ns) to capture the relevant dynamics of the system.[10] Save the coordinates (trajectory) at regular intervals.
-
-
Trajectory Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess conformational stability.
-
Calculate the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions.
-
Analyze hydrogen bond occupancy and other key interactions throughout the simulation.
-
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Experimental validation is crucial. This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound.[5]
-
Compound Preparation:
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the serially diluted compound or a DMSO control.[5]
-
Add the kinase enzyme and incubate for a short period (e.g., 10 minutes) to allow for inhibitor binding.[5]
-
Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP.[5]
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[5]
-
-
Signal Detection:
-
Data Analysis:
Data Presentation
Quantitative data from in silico modeling and experimental assays are summarized for comparative analysis.
Table 1: Representative In Silico Binding Data for Pyrrolopyrimidine Derivatives
| Compound ID | Target Kinase | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/PBSA, kcal/mol) | Key H-Bond Interactions (Residues) |
|---|---|---|---|---|
| Cpd-A | JAK1 | -9.8 | -45.2 | Leu959, Glu957 |
| Cpd-B | Aurora A | -10.5 | -51.8 | Ala213, Leu263 |
| Cpd-C | PAK4 | -8.9 | -40.1 | Leu396, Met394 |
| Cpd-D | PKB/Akt | -9.2 | -42.5 | Val164, Ala161 |
Note: Data are representative examples derived from typical findings in the literature.[4][6]
Table 2: Summary of In Vitro Inhibitory Activity (IC50) for Pyrrolopyrimidine Derivatives
| Compound Class | Target Kinase | IC50 Range (nM) | Reference |
|---|---|---|---|
| Piperidinyl-Pyrrolopyrimidines | JAK1 | 12.6 | [12] |
| Piperidine Carboxamides | PKB/Akt | < 100 (nanomolar) | [1][13][14] |
| Pyrrolopyrimidine Amines | PfCDPK4 | 210 - 530 | [9] |
| Pyrrolopyrimidine-based | Aurora A | 0.74 | [15] |
| Pyrrolopyrimidine-based | RIPK1 | 59.8 |[16] |
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
Conclusion
The integration of in silico modeling techniques provides a robust framework for understanding and predicting the binding of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives to their kinase targets. Molecular docking offers rapid screening and hypothesis generation, while molecular dynamics simulations provide a deeper understanding of complex stability and dynamics.[4][8] When validated by experimental data from biochemical assays, these computational approaches significantly accelerate the drug discovery cycle.[8] This guide outlines the core protocols and data interpretation strategies that empower researchers to rationally design the next generation of potent and selective kinase inhibitors based on this versatile chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Toward quantitative estimates of binding affinities for protein-ligand systems involving large inhibitor compounds: a steered molecular dynamics simulation route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrrolo[2,3-d]pyrimidine Derivatives: A Technical Guide for Early Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry, particularly in the discovery of potent kinase inhibitors.[1][2][3] Its structural resemblance to the core of adenosine triphosphate (ATP) allows it to effectively compete for the ATP-binding site of various kinases, which are critical regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and inflammatory disorders, making them prime targets for therapeutic intervention.
This technical guide provides an in-depth overview of pyrrolo[2,3-d]pyrimidine derivatives in the context of early drug discovery. It covers their synthesis, biological activity with a focus on kinase inhibition, and the experimental protocols necessary for their evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics.
Synthesis of the Pyrrolo[2,3-d]pyrimidine Core
The synthesis of the pyrrolo[2,3-d]pyrimidine core can be achieved through various strategies. A common and efficient method is the one-pot, three-component reaction. For instance, polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives can be synthesized from the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives.[4][5] This approach is advantageous due to its high yields, simplified procedure, and mild reaction conditions.[4][5]
Another versatile method involves the cyclization of a pyrimidine ring onto a pyrrole precursor or vice versa.[6] For example, a mixture of 6-amino-1,3-dimethyluracil and aurones, promoted by an iodine/DMSO catalyst system, can undergo a cascade annulation to form the desired pyrrolo[2,3-d]pyrimidine structure.[7][8] More complex, multi-ring structures can be prepared by reacting 2-amino pyrroles with lactams in the presence of phosphorus oxychloride.[9] The choice of synthetic route often depends on the desired substitution pattern on the core structure, allowing for the creation of diverse chemical libraries for screening.
Biological Activity and Therapeutic Potential
Pyrrolo[2,3-d]pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[7][10] Their most prominent role in drug discovery, however, is as kinase inhibitors.[1][3]
As Kinase Inhibitors
The pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop inhibitors for a range of kinases, including:
-
Janus Kinases (JAKs): These non-receptor tyrosine kinases are crucial components of the JAK-STAT signaling pathway, which is central to immune response and hematopoiesis.[11][12] Derivatives of pyrrolo[2,3-d]pyrimidine have been designed as potent JAK inhibitors for the treatment of autoimmune diseases and myeloproliferative neoplasms.[13][14] Some compounds have shown dual JAK and histone deacetylase (HDAC) inhibitory activity, which may help overcome drug resistance in solid tumors.[15][16]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers, particularly non-small cell lung cancer (NSCLC).[2] Pyrrolo[2,3-d]pyrimidine-based molecules have been synthesized as potent and selective EGFR tyrosine kinase inhibitors (TKIs), some of which can overcome resistance mutations.
-
Other Kinases: The versatility of the pyrrolo[2,3-d]pyrimidine core has led to the development of inhibitors for other important cancer-related kinases such as RET, Focal Adhesion Kinase (FAK), and Axl.[17][18][19]
Quantitative Data Summary
The following tables summarize the inhibitory activities of selected pyrrolo[2,3-d]pyrimidine derivatives against various kinases and cancer cell lines.
Table 1: Inhibitory Activity against Kinases
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| 12i | EGFR (T790M mutant) | 0.21 | Enzymatic | |
| 12i | EGFR (wild-type) | 22 | Enzymatic | |
| 15d | JAK2 | 16.8 | Enzymatic | [14] |
| 15d | HDAC6 | 13.1 | Enzymatic | [14] |
| 6c | JAK1 | >90% inhibition | Enzymatic | [13] |
| 11e | JAK1 | >90% inhibition | Enzymatic | [13] |
| 11e | JAK2 | >90% inhibition | Enzymatic | [13] |
| 59 | RET (wild-type) | low nanomolar | Enzymatic | [17] |
| 59 | RET (V804M mutant) | low nanomolar | Enzymatic | [17] |
| 13b | Axl | high potency | Enzymatic | [18] |
| 10b | FAK | 9.9 | Enzymatic | [19] |
| 4e | FGFr | 60 | Enzymatic | [12] |
| 4b | PDGFr | 1110 | Enzymatic | [12] |
| 4b | FGFr | 130 | Enzymatic | [12] |
| 4b | EGFr | 450 | Enzymatic | [12] |
| 4b | c-src | 220 | Enzymatic | [12] |
Table 2: Cytotoxic Activity against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 8f | HT-29 | Colon Cancer | 4.55 | [20] |
| 8g | HT-29 | Colon Cancer | 4.01 | [20] |
| 6c | HCT116 | Colon Cancer | 17.6 | [21] |
| 6h | HCT116 | Colon Cancer | 17.6 | [21] |
| 10b | A549 | Lung Cancer | 0.8 | [19] |
| 5e | Various | - | 29-59 | [22] |
| 5h | Various | - | 29-59 | [22] |
| 5k | Various | - | 29-59 | [22] |
| 5l | Various | - | 29-59 | [22] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of pyrrolo[2,3-d]pyrimidine derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is designed to measure the in vitro potency of a compound against a specific kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.
Materials:
-
Recombinant human kinase (e.g., JAK1, EGFR)
-
Kinase-specific peptide substrate
-
High-purity ATP
-
Test compound dissolved in 100% DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.
-
Assay Plate Preparation: Transfer a small volume (e.g., 25-50 nL) of the DMSO dilutions to the bottom of the 384-well assay plates. Include "high control" (DMSO only) and "low control" (no enzyme or a potent pan-kinase inhibitor) wells.
-
Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. The final enzyme concentration should be empirically determined to be in the linear range of the assay. Add 5 µL of this mix to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Prepare a 2X ATP solution in Kinase Assay Buffer. The ATP concentration should be at or near the Km for the specific kinase. Add 5 µL of the ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Reaction Termination and Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and develop the luminescent signal by adding 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high and low controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a test compound.[1][4][6][7][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours). Include vehicle-treated (DMSO) and untreated controls.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition compared to the untreated control. Determine the IC50 value from the dose-response curve.
Apoptosis Detection by Western Blot
This protocol details the detection of key apoptosis markers, such as cleaved caspases and PARP, to confirm that the cytotoxic effect of a compound is mediated by apoptosis.[15][20][23][24]
Materials:
-
Treated and untreated cell samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescent (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Normalize all samples to the same protein concentration and add Laemmli buffer. Boil the samples for 5 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then incubate with ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the bands corresponding to the full-length and cleaved forms of the apoptotic markers. An increase in the cleaved forms in treated samples indicates the induction of apoptosis.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems in which pyrrolo[2,3-d]pyrimidine derivatives act is crucial for understanding their mechanism of action. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: JAK-STAT Signaling Pathway Inhibition.
Caption: EGFR Signaling Pathway Inhibition.
Caption: Kinase Inhibitor Discovery Workflow.
References
- 1. atcc.org [atcc.org]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. chondrex.com [chondrex.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Diverse Biological Activities of 7-Deazapurine Nucleosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Deazapurine nucleosides, a class of naturally occurring and synthetic purine analogs, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Characterized by the replacement of the N7 atom of the purine ring with a carbon atom, these compounds exhibit potent antiviral, anticancer, and antibacterial properties. This technical guide provides an in-depth overview of the biological activities of 7-deazapurine nucleosides, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.
Introduction
7-Deazapurine nucleosides are structurally analogous to endogenous purine nucleosides, enabling them to interact with various cellular targets and disrupt critical biological processes.[1][2] The modification at the 7-position allows for a wide range of chemical substitutions, leading to a diverse library of compounds with distinct biological profiles.[1] Naturally occurring 7-deazapurine nucleosides, such as Tubercidin, Toyocamycin, and Sangivamycin, have long been recognized for their potent cytotoxic and antimicrobial effects.[1] Inspired by these natural products, medicinal chemists have developed numerous synthetic analogs with improved efficacy and selectivity. This guide will delve into the quantitative biological data, detailed experimental protocols for their evaluation, and the intricate signaling pathways they modulate.
Anticancer Activity
A significant number of 7-deazapurine nucleosides have demonstrated potent cytotoxic activity against a variety of cancer cell lines. Their anticancer effects are often attributed to their ability to be metabolized into their triphosphate forms, which can then be incorporated into DNA and RNA, leading to chain termination and inhibition of protein synthesis.[1][2] Furthermore, some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinase C (PKC) and cyclin-dependent kinases (CDKs).[3][4]
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of selected 7-deazapurine nucleosides against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Tubercidin | Various Cancer Cell Lines | Potent (often nanomolar) | [1] |
| Toyocamycin | Multiple Myeloma Cell Lines | Induces apoptosis | [5] |
| Sangivamycin | Pancreatic Cancer Cells | Induces apoptosis | [6] |
| ARC (NSC 188491) | MCF7 | - | [7] |
| Compound 5 (Isatin Hybrid) | HepG2 | 6.11 ± 0.4 | [8] |
| MCF-7 | 5.93 ± 0.3 | [8] | |
| MDA-MB-231 | 2.48 ± 0.1 | [8] | |
| HeLa | 1.98 ± 0.1 | [8] | |
| 7-(2-Thienyl)-7-deazaadenosine (AB61) | Various Cancer Cell Lines | Nanomolar | [9] |
Antiviral Activity
The antiviral potential of 7-deazapurine nucleosides is a rapidly expanding area of research. Their mechanism of antiviral action often involves the inhibition of viral polymerases, leading to the termination of viral genome replication.[1][2] Several compounds have shown promising activity against a range of RNA and DNA viruses.
Quantitative Antiviral Data
The following table presents the in vitro antiviral activity of various 7-deazapurine nucleosides. The half-maximal effective concentration (EC50) indicates the concentration required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) reflects the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.
| Compound/Analog | Virus | Cell Line | EC50 (µM) | CC50 (µM) | SI | Reference |
| Sangivamycin | SARS-CoV-2 | Vero E6, Calu-3, Caco-2 | Nanomolar range | >10 | - | [6][10] |
| Compound 6e | Dengue Virus (DENV) | A549 | 2.081 ± 1.102 | 150.06 ± 11.42 | 72.11 | [11] |
| HepG2 | - | 146.47 ± 11.05 | 63.7 | [11] | ||
| Compound 10 (7-carbomethoxyvinyl substituted) | HIV-1 | Four different cell lines | 0.71 ± 0.25 | > 100 | > 140 | [12][13] |
| 7-vinyl-7-deaza-adenine nucleoside (β-form) | HCV | Huh-7 | EC90 = 7.6 | Toxic | - | [14] |
| 1'-Substituted 4-aza-7,9-dideazaadenosine C-nucleoside (3a) | HCV | Huh-7 | 4.1 | >100 | >24 | [15] |
| Yellow Fever Virus (YFV) | HeLa | 1.9 | >100 | >53 | [15] | |
| Dengue Virus Type 2 (DENV-2) | Vero E6 | 3.3 | >100 | >30 | [15] | |
| Influenza A | MDCK | 15.3 | >100 | >6.5 | [15] | |
| Parainfluenza 3 | Vero | 2.0 | >100 | >50 | [15] | |
| SARS-CoV | Vero | 3.2 | >100 | >31 | [15] |
Antibacterial Activity
Certain 7-deazapurine nucleosides have demonstrated notable antibacterial activity, particularly against Mycobacterium tuberculosis.[16][17] Their mode of action in bacteria can involve the inhibition of essential metabolic pathways or incorporation into bacterial nucleic acids.
Quantitative Antibacterial Data
The table below summarizes the antimycobacterial activity of selected 8-aza-7-deazapurine nucleoside analogs. The minimum inhibitory concentration (MIC99) is the lowest concentration of the compound that inhibits 99% of bacterial growth.
| Compound/Analog | Bacterial Strain | MIC99 (µg/mL) | Reference |
| Compound 19 | M. smegmatis mc2 155 | 50 | [17] |
| Compound 9 | M. smegmatis mc2 155 | 13 | [17] |
| Compound 10 | M. tuberculosis H37Rv | 40 | [17] |
| Compound 6 | M. tuberculosis H37Rv | 20 | [17] |
Mechanisms of Action and Signaling Pathways
The biological effects of 7-deazapurine nucleosides are mediated through their interaction with various cellular and viral components. The following diagrams illustrate the key signaling pathways and mechanisms of action for three prominent naturally occurring 7-deazapurine nucleosides.
References
- 1. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective CDK9 Inhibition by Natural Compound Toyocamycin in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toyocamycin | Antibiotics | Tocris Bioscience [tocris.com]
- 6. Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ARC (NSC 188491) has identical activity to Sangivamycin (NSC 65346) including inhibition of both P-TEFb and PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Expanding Chemical Frontier of Pyrrolo[2,3-d]pyrimidine Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a privileged structure in medicinal chemistry, particularly in the development of targeted kinase inhibitors. Its resemblance to adenine allows for competitive binding to the ATP-binding site of numerous kinases, leading to the modulation of key signaling pathways implicated in cancer and inflammatory diseases. This technical guide provides an in-depth exploration of the chemical space, biological targets, and preclinical evaluation of this important class of inhibitors.
Core Chemical Space and Synthesis
The versatility of the pyrrolo[2,3-d]pyrimidine core allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. A common and crucial starting material for many synthetic routes is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
General Synthesis of the Pyrrolo[2,3-d]pyrimidine Core
The synthesis of the pyrrolo[2,3-d]pyrimidine scaffold can be achieved through various strategies. A prevalent method involves the construction of the pyrimidine ring onto a pre-existing pyrrole structure.
Experimental Protocol: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol outlines a general procedure for the synthesis of the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Materials:
-
6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Sodium hydroxide (NaOH) solution
-
Water
Procedure:
-
A mixture of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol and phosphorus oxychloride in toluene is heated at reflux for a specified period.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is then carefully poured onto crushed ice and water.
-
The aqueous solution is neutralized by the slow addition of a sodium hydroxide solution while maintaining a low temperature.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
-
The 7H-pyrrolo[2,3-d]pyrimidin-4-ol is then chlorinated using a suitable chlorinating agent, such as phosphorus oxychloride, to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
The crude product is purified by recrystallization or column chromatography.
Characterization: The structure and purity of the synthesized compounds are confirmed using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
Key Biological Targets and Signaling Pathways
Pyrrolo[2,3-d]pyrimidine inhibitors have demonstrated activity against a range of kinase targets, playing crucial roles in cellular signaling. The two most prominent pathways targeted are the JAK-STAT and EGFR signaling cascades.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a central role in immunity and hematopoiesis. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. Pyrrolo[2,3-d]pyrimidine-based inhibitors, such as Tofacitinib and Ruxolitinib, are designed to inhibit JAK enzymes, thereby blocking downstream signaling.
JAK-STAT Signaling Pathway and Inhibition Point.
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events controlling cell proliferation, survival, and migration. Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. Pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent EGFR inhibitors.
EGFR Signaling Pathway and Inhibition Point.
Quantitative Analysis of Inhibitor Potency
The potency of pyrrolo[2,3-d]pyrimidine inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following tables summarize representative IC₅₀ values for various pyrrolo[2,3-d]pyrimidine inhibitors against key kinase targets.
Table 1: IC₅₀ Values of Pyrrolo[2,3-d]pyrimidine Inhibitors against JAK Kinases
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Reference |
| Tofacitinib | 1-11 | 5-20 | 1-5 | 50-100 | [1][2] |
| Ruxolitinib | 2.8-3.3 | 2.8-3.3 | 428-470 | 19 | [2] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [2] |
Table 2: IC₅₀ Values of Pyrrolo[2,3-d]pyrimidine Inhibitors against Receptor Tyrosine Kinases
| Compound | EGFR (nM) | VEGFR2 (nM) | RET (nM) | Reference |
| Compound A | 15 | 25 | - | [3] |
| Compound B | 8 | 12 | - | [3] |
| Compound C | - | - | 5 | [4][5] |
| Compound D | 2.5 | 5.1 | - | [3] |
Table 3: Pharmacokinetic Parameters of Tofacitinib
| Parameter | Value | Reference |
| Bioavailability | ~74% | [6][7] |
| Half-life (t½) | ~3 hours | [1][6] |
| Time to max concentration (Tmax) | 0.5 - 1 hour | [6] |
| Protein Binding | ~40% | [7] |
Experimental Evaluation of Inhibitors
The development of potent and selective pyrrolo[2,3-d]pyrimidine inhibitors involves a series of in vitro and in vivo experiments to characterize their biological activity and preclinical efficacy.
General Experimental Workflow
The discovery and development of a novel pyrrolo[2,3-d]pyrimidine inhibitor follows a structured workflow, from initial design to preclinical evaluation.
General Workflow for Inhibitor Development.
Key Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a generalized method for determining the IC₅₀ of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., JAK2, EGFR)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compound dissolved in DMSO
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Dispense a small volume of the compound dilutions into the wells of a 384-well plate. Include control wells with DMSO only (0% inhibition) and a known pan-kinase inhibitor (100% inhibition).
-
Prepare a 2X enzyme/substrate solution in kinase assay buffer and add it to each well. Incubate to allow the compound to bind to the kinase.
-
Prepare a 2X ATP solution in kinase assay buffer. Add the ATP solution to all wells to initiate the kinase reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and plot the data to determine the IC₅₀ value.[8]
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
In Vivo Xenograft Model for Anticancer Efficacy
This protocol describes a general procedure for evaluating the in vivo efficacy of a pyrrolo[2,3-d]pyrimidine inhibitor using a human tumor xenograft mouse model.[9]
Materials:
-
Human cancer cell line
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cell culture medium and supplements
-
Test compound formulated for in vivo administration
-
Vehicle control
Procedure:
-
Culture the selected human cancer cell line in appropriate conditions.
-
Harvest the cells and prepare a single-cell suspension in a sterile medium.
-
Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.[10]
Conclusion
The pyrrolo[2,3-d]pyrimidine scaffold continues to be a highly fruitful starting point for the design of potent and selective kinase inhibitors. The ability to systematically explore the chemical space around this core, guided by a deep understanding of the target biology and armed with a robust suite of experimental assays, will undoubtedly lead to the development of novel therapeutics for a range of human diseases. This guide provides a foundational framework for researchers and drug development professionals to navigate this exciting and impactful area of medicinal chemistry.
References
- 1. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tofacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-Dependent Pharmacokinetics of Tofacitinib in Rats: Influence of Hepatic and Intestinal First-Pass Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives: A Detailed Guide for Researchers
Application Note: The 4-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, is a cornerstone in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of this core structure have demonstrated a wide range of therapeutic potential, including potent antiviral, anticancer, and anti-inflammatory activities. Their mechanism of action often involves the inhibition of key cellular enzymes, particularly protein kinases. This document provides detailed protocols for the synthesis of substituted 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives and summarizes their biological activities, offering a valuable resource for researchers in drug discovery and development.
I. Synthetic Protocols
The synthesis of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives typically involves a multi-step process starting from a substituted pyrrole. The following protocols are representative examples of the synthesis of key intermediates and a final product.
Protocol 1: Synthesis of 4-Amino-6-bromo-7-allylpyrrolo[2,3-d]pyrimidine-5-carbonitrile
This protocol details the synthesis of a key intermediate, which can be further modified to generate a variety of derivatives.
Step 1: Synthesis of 1-Allyl-2-amino-5-bromo-3,4-dicyanopyrrole
-
Alkylation: To a solution of 2-amino-5-bromo-3,4-dicyanopyrrole (1.0 eq) in a suitable solvent such as DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes, then add allyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Ring Annulation to form 4-Amino-6-bromo-7-allylpyrrolo[2,3-d]pyrimidine-5-carbonitrile
-
Cyclization: Dissolve the product from Step 1 in methanolic ammonia.
-
Heat the mixture in a sealed pressure vessel at a temperature ranging from 90 to 100 °C for 24 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid by filtration, wash with cold methanol, and dry under vacuum to yield the title compound.
Protocol 2: Debromination to Synthesize 4-Amino-7-allylpyrrolo[2,3-d]pyrimidine-5-carbonitrile
-
Reduction: To a solution of 4-amino-6-bromo-7-allylpyrrolo[2,3-d]pyrimidine-5-carbonitrile (1.0 eq) in a mixture of ethyl acetate and ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 16-24 hours.
-
Alternatively, a reduction can be performed using zinc powder in acetic acid.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the debrominated product.
II. Quantitative Data Summary
The following tables summarize the reaction yields for the synthetic steps and the biological activities of representative 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives.
| Compound | Synthetic Step | Yield (%) | Reference |
| 4-Amino-6-bromo-7-allylpyrrolo[2,3-d]pyrimidine-5-carbonitrile | Ring Annulation | 50-70 | [1] |
| 4-Amino-7-allylpyrrolo[2,3-d]pyrimidine-5-carbonitrile | Debromination | 60-80 | [1] |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | 3-step synthesis | High Yields | [2] |
| Compound/Derivative Class | Target/Assay | Cell Line | IC50 / EC50 (µM) | Reference |
| Halogenated benzylidenebenzohydrazides (e.g., 5e, 5h, 5k, 5l) | Cytotoxicity | MCF-7, HepG2, MDA-MB-231, HeLa | 29 - 59 | [2] |
| Pyrrolo[2,3-d]pyrimidine-imines (8f, 8g) | Cytotoxicity | HT-29 | 4.55 ± 0.23, 4.01 ± 0.20 | [3] |
| Ara-sangivamycin | Antiviral (HCMV) | - | <10 | [4] |
| SC88941 | Antiviral (HCMV) | primary human fibroblasts | 0.20 ± 0.01 | [5] |
| N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Antitubercular (M. tuberculosis) | - | 0.488 (MIC90) | [6] |
III. Visualizations
Signaling Pathway
Many 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives function as kinase inhibitors, interfering with intracellular signaling pathways that are often dysregulated in diseases like cancer. The diagram below illustrates a generic receptor tyrosine kinase (RTK) signaling pathway that can be targeted by these compounds.
Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.
Experimental Workflow
The general workflow for the synthesis and evaluation of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolo[2,3-d]pyrimidine nucleosides as inhibitors of human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel cytomegalovirus-inhibitory compounds of the class pyrrolopyridines show a complex pattern of target binding that suggests an unusual mechanism of antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Amino-7H-pyrrolo[2,3-d]pyrimidine as a Multi-Targeted Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in the development of multi-targeted kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3] Derivatives of this core structure have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases, including Protein Kinase B (PKB/Akt), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2), making them promising candidates for further drug development.[1][2][4][5]
These application notes provide a comprehensive overview of the biological activities of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways they modulate.
Data Presentation: Kinase Inhibitory Activity and Cytotoxicity
The following tables summarize the quantitative data for various 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives against different kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(benzylidene)benzohydrazide (Compound 5k) | EGFR | 79 | Sunitinib | 93 |
| Her2 | 40 | Staurosporine | 38 | |
| VEGFR2 | 136 | Sunitinib | 261 | |
| CDK2 | 204 | Sunitinib | - | |
| 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivative (Compound 13c) | RIPK1 | 59.8 | - | - |
| 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (Compound 2) | PKBβ | - | H-89 | 590 |
| 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine derivative (Compound 7) | LRRK2 | Potent Inhibition | - | - |
| 2,6,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines | Aurora A/B | - | - | - |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data compiled from multiple sources.[4][5][6][7][8][9]
Table 2: Cytotoxic Activity of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(benzylidene)benzohydrazide (Compounds 5e, 5h, 5k, 5l) | Various (e.g., HepG2) | 29 - 59 | Sunitinib | - |
| Pyrrolo[2',3':4,5]pyrimido[1,2-a]azepin-4-imine (Compound 8f) | HT-29 (Colon) | 4.55 | Doxorubicin | - |
| Pyrrolo[2',3':4,5]pyrimido[1,2-a]azepin-4-imine (Compound 8g) | HT-29 (Colon) | 4.01 | Doxorubicin | - |
| 4-amino-5-oxo-8-(β-D-ribofuranosyl)pyrido[2,3-d]pyrimidine (Compound 1b) | Various | 0.06 - 0.08 | - | - |
| 4-amino-5-oxo-8-(β-D-xylofuranosyl)pyrido[2,3-d]pyrimidine (Compound 2b) | HTB-81 (Prostate) | 0.73 | - | - |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population. Data compiled from multiple sources.[4][5][10][11]
Signaling Pathways
The multi-targeted nature of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives allows them to interfere with multiple signaling cascades critical for cancer cell proliferation, survival, and angiogenesis.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Caption: Inhibition of the RIPK1-mediated Necroptosis Pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Workflow Diagram:
References
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pyrrolo[2,3-d]pyrimidines in Cancer Cell Lines: Application Notes and Protocols
Introduction
The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a crucial heterocyclic system that mimics the natural adenine base of ATP.[1] This structural similarity makes it an excellent framework for designing potent inhibitors of various protein kinases, which are critical enzymes in cellular signaling pathways that regulate cell growth, differentiation, and survival.[1] In many cancers, these kinases are overactive, leading to uncontrolled cell proliferation. Pyrrolo[2,3-d]pyrimidine derivatives have emerged as a significant class of targeted therapeutics, with several compounds progressing to clinical evaluation for combating various cancers.[1] Their mechanism of action often involves competitive inhibition at the ATP-binding site of kinases, thereby blocking downstream signaling cascades and inducing apoptosis (programmed cell death) or cell cycle arrest in cancer cells.[2][3][4]
Quantitative Data on Anticancer Activity
The in vitro cytotoxic and kinase inhibitory activities of various pyrrolo[2,3-d]pyrimidine derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The data below is compiled from multiple studies.
Table 1: In Vitro Cytotoxicity (IC50) of Pyrrolo[2,3-d]pyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| 10a | PC3 | Prostate Cancer | 0.19 | [5] |
| 10b | MCF-7 | Breast Cancer | 1.66 | [5] |
| 8g | HT-29 | Colon Cancer | 4.01 | [6][7] |
| 8f | HT-29 | Colon Cancer | 4.55 | [6][7] |
| 9e | A549 | Lung Cancer | 4.55 | [5] |
| 6a | HeLa | Cervical Cancer | 6.55 | [6] |
| 6g | HT-29 | Colon Cancer | 7.61 | [6] |
| 10a | HeLa, MCF-7, HT-29 | Cervical, Breast, Colon | ~23 - 28 | [7] |
| 5e, 5h, 5k, 5l | Various (4 cell lines) | - | 29 - 59 | [3] |
| 5a | Various | - | 43.15 - 68.17 | [3] |
Table 2: Kinase Inhibitory Activity (IC50) of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 12i | EGFR (T790M mutant) | 0.21 | [8] |
| 12i | EGFR (wild-type) | 22 | [8] |
| 5k | EGFR | 40 - 204 | [3] |
| 5k | Her2 | 40 - 204 | [3] |
| 5k | VEGFR2 | 40 - 204 | [3] |
| 5k | CDK2 | 40 - 204 | [3] |
| 59 | RET (wild-type & V804M) | Low nanomolar | [9][10] |
Signaling Pathways and Mechanism of Action
Pyrrolo[2,3-d]pyrimidines primarily function as multi-targeted kinase inhibitors.[2] By blocking the activity of kinases like Epidermal Growth Factor Receptor (EGFR), RET, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), these compounds can halt cancer progression.[3][8][9] Inhibition of these kinases disrupts signaling pathways responsible for cell proliferation and angiogenesis (the formation of new blood vessels that tumors need to grow). This disruption can lead to cell cycle arrest and the induction of apoptosis.[2][3] For instance, certain derivatives cause an increase in pro-apoptotic proteins like Bax and Caspase-3 while decreasing anti-apoptotic proteins like Bcl-2.[3]
Caption: General mechanism of kinase inhibition by pyrrolo[2,3-d]pyrimidines.
Experimental Protocols
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Pyrrolo[2,3-d]pyrimidine compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrrolo[2,3-d]pyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[7]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[7]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Analysis using Annexin V/PI Staining
This protocol detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
Materials:
-
Cancer cell lines
-
Pyrrolo[2,3-d]pyrimidine compounds
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the pyrrolo[2,3-d]pyrimidine compound at its IC50 concentration for 24-48 hours.[5] Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Workflow for Annexin V/PI apoptosis assay.
Conclusion
Pyrrolo[2,3-d]pyrimidine derivatives represent a versatile and potent class of anticancer agents, primarily acting as inhibitors of key protein kinases.[1] Their ability to selectively target mutated or overexpressed kinases, such as in non-small cell lung cancer, makes them promising candidates for targeted cancer therapy.[8] The compounds demonstrate significant cytotoxic effects across a wide range of cancer cell lines, inducing cell cycle arrest and apoptosis.[2][3] Further optimization of this scaffold continues to be a major focus in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties for the development of next-generation cancer therapeutics.[1]
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. | Sigma-Aldrich [merckmillipore.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with 4-Amino-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold in high-throughput screening (HTS) for the discovery of novel kinase inhibitors. This privileged structure serves as a core component for potent and selective inhibitors targeting key enzymes in critical signaling pathways implicated in cancer, inflammation, and other diseases.
Introduction to 4-Amino-7H-pyrrolo[2,3-d]pyrimidine
The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine core is a versatile heterocyclic scaffold that mimics the adenine base of ATP, enabling it to competitively bind to the ATP-binding pocket of a wide array of kinases. This characteristic has led to the development of numerous derivatives that have been successfully identified as inhibitors of several important kinase targets, including Protein Kinase B (PKB/Akt), Receptor-Interacting serine/threonine-protein Kinase 1 (RIPK1), and Signal Transducer and Activator of Transcription 6 (STAT6). Furthermore, this scaffold has been utilized to develop multi-targeted kinase inhibitors against receptor tyrosine kinases such as EGFR, Her2, and VEGFR2, as well as cyclin-dependent kinases like CDK2.[1][2]
Key Applications and Targeted Pathways
Derivatives of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine have demonstrated significant potential in modulating key signaling pathways:
-
PI3K/Akt/mTOR Pathway: As potent inhibitors of Akt, these compounds can disrupt this critical pathway that regulates cell proliferation, survival, and growth.[3][4] Dysregulation of this pathway is a common feature in many human cancers.[3][4]
-
Necroptosis Pathway: By inhibiting RIPK1, a key regulator of necroptosis, derivatives of this scaffold can be explored as therapeutic agents for inflammatory diseases.[5]
-
JAK/STAT Pathway: Targeting STAT6, a crucial transcription factor in the Interleukin-4 (IL-4) signaling pathway, makes these compounds promising candidates for the treatment of allergic and inflammatory conditions like asthma.
-
Cancer Cell Proliferation and Angiogenesis: Through the simultaneous inhibition of multiple receptor tyrosine kinases and cell cycle kinases, these compounds can exert broad anti-cancer effects.[1]
Data Presentation: Inhibitory Activities
The following tables summarize the inhibitory activities of representative 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives against their respective targets.
Table 1: Inhibition of Protein Kinase B (PKB/Akt) and PKA
| Compound ID | Target | IC50 (nM) | Selectivity (PKA/PKB) | Reference |
| CCT128930 (Derivative 2) | PKBβ | Potent (exact value not specified) | 28-fold | [3] |
| Derivative 10 | PKBβ | Potent (exact value not specified) | ~70-fold | [6] |
| Derivative 18 | PKBβ | Potent (exact value not specified) | ~70-fold | [6] |
| Derivative 21 | PKBβ | Potent (exact value not specified) | High (exact value not specified) | [6] |
| AZD5363 | Akt kinases | Potent (exact value not specified) | High vs. ROCK | [7] |
| Compound 5q | Akt1 | 18.0 | Not specified | [8] |
| Compound 5t | Akt1 | 21.3 | Not specified | [8] |
Table 2: Inhibition of RIPK1 and Necroptosis
| Compound ID | Target | IC50 (nM) | Assay Type | EC50 (nM) | Cell Line | Reference |
| Derivative 13c | RIPK1 | 59.8 | Kinase Assay | 1.06-4.58 | Human and murine cells | [5] |
Table 3: Inhibition of Multi-Targeted Kinases
| Compound ID | Target | IC50 (nM) | Reference |
| Compound 5k | EGFR | 40-204 | [1][2] |
| Her2 | 40-204 | [1][2] | |
| VEGFR2 | 40-204 | [1][2] | |
| CDK2 | 40-204 | [1][2] |
Signaling Pathway Diagrams
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Caption: RIPK1-Mediated Necroptosis Pathway Inhibition.
Experimental Protocols
Biochemical Kinase Inhibition Assays
Caption: General HTS Workflow for Kinase Inhibition.
1. Protocol for Akt1 Kinase Inhibition Assay (ADP-Glo™)
This protocol is adapted for a 384-well plate format and measures the kinase activity by quantifying the amount of ADP produced.
-
Materials:
-
Recombinant human Akt1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative compounds
-
ADP-Glo™ Kinase Assay Kit
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
Add 2.5 µL of the compound dilutions to the assay plate.
-
Prepare a solution of Akt1 and MBP in kinase assay buffer. Add 5 µL of this solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for Akt1.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
2. Protocol for RIPK1 Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) displacement assay to measure the binding affinity of inhibitors to RIPK1.[9]
-
Materials:
-
Recombinant human RIPK1 enzyme (His-tagged)
-
Tb-labeled anti-His antibody
-
Fluorescent tracer with known affinity for the RIPK1 ATP-binding site
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative compounds
-
384-well low-volume black assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 2 µL of the compound dilutions to the assay plate.
-
Prepare a solution containing RIPK1 enzyme and the fluorescent tracer in assay buffer. Add 4 µL of this solution to each well.
-
Prepare a solution of Tb-labeled anti-His antibody in assay buffer. Add 4 µL of this solution to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal on a plate reader capable of time-resolved fluorescence detection (excitation at 340 nm, emission at 665 nm and 620 nm).
-
Calculate the emission ratio (665 nm / 620 nm) and determine the percent inhibition.
-
Calculate IC50 values by plotting the percent inhibition against the compound concentration.
-
Cellular Assays
1. Protocol for Cellular Akt Phosphorylation Assay (LanthaScreen™ TR-FRET)
This cell-based assay measures the phosphorylation of Akt at Ser473 in a cellular context.[4]
-
Materials:
-
Cells expressing GFP-tagged Akt (e.g., stably transfected cell line)
-
Cell culture medium and supplements
-
Stimulant (e.g., insulin or growth factor)
-
4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative compounds
-
Lysis buffer
-
Tb-labeled anti-phospho-Akt (Ser473) antibody
-
384-well white tissue culture-treated plates
-
-
Procedure:
-
Seed the GFP-Akt expressing cells into the 384-well plate and culture overnight.
-
Treat the cells with serial dilutions of the test compounds for a predetermined time (e.g., 1 hour).
-
Stimulate the cells with a suitable agonist (e.g., insulin) to induce Akt phosphorylation.
-
Lyse the cells by adding lysis buffer containing the Tb-labeled anti-phospho-Akt (Ser473) antibody.
-
Incubate the plate at room temperature for 2 hours.
-
Measure the TR-FRET signal using a plate reader (excitation at 340 nm, emission at 520 nm for GFP and 665 nm for Tb).
-
Calculate the emission ratio (520 nm / 665 nm) and determine the percent inhibition of Akt phosphorylation.
-
Determine EC50 values from the concentration-response curves.
-
2. Protocol for Cellular Necroptosis Assay (LDH Release)
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of necroptosis.
-
Materials:
-
A suitable cell line for inducing necroptosis (e.g., HT-29, Jurkat)
-
Cell culture medium
-
TNF-α, Smac mimetic, and a pan-caspase inhibitor (e.g., z-VAD-FMK) to induce necroptosis
-
4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative compounds
-
LDH cytotoxicity assay kit
-
96-well tissue culture-treated plates
-
-
Procedure:
-
Seed the cells into a 96-well plate and allow them to adhere.
-
Pre-treat the cells with serial dilutions of the test compounds for 1 hour.
-
Induce necroptosis by adding a cocktail of TNF-α, Smac mimetic, and z-VAD-FMK.
-
Incubate the plate for a time sufficient to induce cell death (e.g., 18-24 hours).
-
Carefully collect the cell culture supernatant.
-
Perform the LDH assay on the supernatant according to the manufacturer's protocol.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of LDH release relative to a positive control (lysed cells) and determine the EC50 of the compounds.
-
3. Protocol for Cellular STAT6 Phosphorylation Assay (HTRF)
This homogeneous cell-based assay measures the phosphorylation of STAT6 at Tyr641.[10]
-
Materials:
-
A suitable cell line responsive to IL-4 (e.g., THP-1)
-
Cell culture medium
-
Human IL-4
-
4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative compounds
-
HTRF Phospho-STAT6 (Tyr641) assay kit
-
384-well white tissue culture-treated plates
-
-
Procedure:
-
Seed the cells into the 384-well plate.
-
Treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulate the cells with IL-4 for a specified time (e.g., 20 minutes) to induce STAT6 phosphorylation.
-
Lyse the cells by adding the lysis buffer provided in the HTRF kit, which contains the HTRF antibody pair (anti-STAT6-d2 and anti-phospho-STAT6-Eu3+-cryptate).
-
Incubate the plate at room temperature for 4 hours or overnight.
-
Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 665 nm and 620 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition of STAT6 phosphorylation.
-
Calculate EC50 values from the concentration-response curves.
-
Conclusion
The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold is a highly valuable starting point for the development of potent and selective kinase inhibitors. The protocols outlined in these application notes provide a robust framework for the high-throughput screening and characterization of novel compounds based on this core structure, facilitating the discovery of new therapeutic agents for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
Development of Orally Bioavailable Akt Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers.[1][2] This pathway plays a central role in regulating cell survival, proliferation, growth, and metabolism.[3][4] The aberrant activation of Akt is implicated in tumorigenesis and resistance to cancer therapies, making it a highly attractive target for drug development.[5][6] This document provides detailed application notes and protocols for the preclinical development and evaluation of orally bioavailable Akt inhibitors.
Featured Orally Bioavailable Akt Inhibitors
Several orally bioavailable Akt inhibitors have been developed and are in various stages of preclinical and clinical investigation. This section focuses on three prominent examples: Capivasertib (AZD5363), Ipatasertib (GDC-0068), and MK-2206.
Capivasertib (AZD5363) is a potent, ATP-competitive pan-Akt inhibitor that targets all three Akt isoforms (Akt1, Akt2, and Akt3).[7][8] It has demonstrated significant antitumor activity in a range of preclinical models and is being evaluated in clinical trials for various cancers, including breast and prostate cancer.[9][10]
Ipatasertib (GDC-0068) is another orally bioavailable, ATP-competitive inhibitor of all three Akt isoforms.[11][12] Preclinical studies have shown its efficacy in tumor models with activated Akt signaling, such as those with PTEN loss or PIK3CA mutations.[11][13] Ipatasertib is under investigation in clinical trials for various solid tumors.[14][15][16]
MK-2206 is an orally active, allosteric inhibitor of Akt.[17] It has been shown to inhibit the proliferation of various cancer cell lines and is being evaluated in clinical trials, both as a single agent and in combination with other therapies.
Data Presentation
The following tables summarize key quantitative data for the featured Akt inhibitors.
| Inhibitor | Target | IC50 (nM) | Cell Line Proliferation GI50 (µM) | Reference |
| Capivasertib (AZD5363) | Akt1 | 3 | ~0.3 - 0.8 (in sensitive cell lines) | |
| Akt2 | 8 | |||
| Akt3 | 8 | |||
| Ipatasertib (GDC-0068) | Akt1 | 5 | Potent in cell lines with PTEN loss or PIK3CA mutations | [12] |
| Akt2 | 18 | [12] | ||
| Akt3 | 8 | [12] | ||
| MK-2206 | Akt1 | 8 | Varies by cell line | |
| Akt2 | 12 | |||
| Akt3 | 65 |
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Capivasertib (AZD5363) | BT474c (Breast Cancer) | Chronic oral dosing | Dose-dependent inhibition | [8] |
| Ipatasertib (GDC-0068) | Multiple models | Oral administration | Ranged from tumor growth delay to regression | [11] |
| MK-2206 | A2780 (Ovarian Cancer) | 240 mg/kg, 3 times a week (oral) | ~60% inhibition |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of orally bioavailable Akt inhibitors are provided below.
In Vitro Akt Kinase Activity Assay
This protocol is for determining the direct inhibitory effect of a compound on Akt kinase activity.
Materials:
-
Recombinant active Akt enzyme (Akt1, Akt2, or Akt3)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP
-
Akt substrate (e.g., GSK-3α peptide)
-
Test compound (Akt inhibitor)
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the test compound, recombinant Akt enzyme, and the Akt substrate peptide to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's instructions.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1][9]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (Akt inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis of Akt Signaling Pathway
This protocol is used to assess the effect of an Akt inhibitor on the phosphorylation status of Akt and its downstream targets.[4][5]
Materials:
-
Cancer cell lines
-
Test compound (Akt inhibitor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-PRAS40, anti-total PRAS40, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Analyze the band intensities to determine the change in protein phosphorylation.
In Vivo Tumor Xenograft Model
This protocol describes the evaluation of an orally bioavailable Akt inhibitor's antitumor efficacy in a mouse xenograft model.[2]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test compound (Akt inhibitor) formulated for oral gavage
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject 1-10 million cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control orally (e.g., daily or on a specified schedule).
-
Measure the tumor volume with calipers 2-3 times per week using the formula: Volume = (width² x length)/2.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Visualizations
The following diagrams illustrate the Akt signaling pathway and a general workflow for screening Akt inhibitors.
Caption: The PI3K/Akt signaling pathway and points of inhibition.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. chondrex.com [chondrex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. A phase I, open-label, two-stage study to investigate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral AKT inhibitor GSK2141795 in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. icr.ac.uk [icr.ac.uk]
- 15. Computer-Aided Identification of Kinase-Targeted Small Molecules for Cancer: A Review on AKT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Induction Studies Using 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-7H-pyrrolo[2,3-d]pyrimidine and its derivatives represent a class of compounds with significant potential in cancer therapy. Structurally analogous to purines, these compounds often function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival. A key mechanism of action for many of these derivatives is the induction of apoptosis, or programmed cell death, making them attractive candidates for novel anti-cancer agents.
These application notes provide a comprehensive overview of the use of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives in apoptosis induction studies. Detailed protocols for essential in vitro assays are provided to enable researchers to effectively evaluate the apoptotic potential of these compounds.
Mechanism of Action: Apoptosis Induction
Derivatives of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This is often initiated by the inhibition of key survival kinases, leading to a cascade of intracellular events. The general mechanism involves the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis.
Treatment with these compounds can lead to the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, triggering the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. As an initiator caspase, caspase-9 subsequently cleaves and activates executioner caspases, primarily caspase-3 and caspase-7. These activated executioner caspases are responsible for the cleavage of a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Data Presentation
The following tables summarize the cytotoxic and apoptotic effects of various 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives in different cancer cell lines.
Table 1: Cytotoxicity (IC50) of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 5k | HepG2 | Hepatocellular Carcinoma | 29 | [2] |
| MCF-7 | Breast Cancer | 38 | [2] | |
| MDA-MB-231 | Breast Cancer | 43 | [2] | |
| HeLa | Cervical Cancer | 59 | [2] | |
| Compound 9e | A549 | Lung Cancer | 4.55 | [1] |
| Compound 10a | PC3 | Prostate Cancer | 0.19 | [1] |
| Compound 10b | MCF-7 | Breast Cancer | 1.66 | [1] |
| Compound 14a | MCF-7 | Breast Cancer | 1.7 (µg/mL) | [3] |
| Compound 16b | MCF-7 | Breast Cancer | 5.7 (µg/mL) | [3] |
| Compound 18b | MCF-7 | Breast Cancer | 3.4 (µg/mL) | [3] |
| Compound 17 | HepG2 | Hepatocellular Carcinoma | 8.7 (µg/mL) | [3] |
| PACA2 | Pancreatic Cancer | 6.4 (µg/mL) | [3] | |
| Compound 8f | HT-29 | Colon Cancer | 4.55 | [4] |
| Compound 8g | HT-29 | Colon Cancer | 4.01 | [4] |
Table 2: Quantitative Analysis of Apoptosis Induction by Compound 5k in HepG2 Cells
| Assay | Parameter | Control | Compound 5k Treated | Fold Change | Reference |
| Annexin V/PI Staining | Early Apoptotic Cells (%) | 0.51 | 15.63 | 30.6 | [2] |
| Late Apoptotic Cells (%) | 0.29 | 9.74 | 33.6 | [2] | |
| Western Blot | Bax Expression | - | - | 2.6-fold increase | [2] |
| Bcl-2 Expression | - | - | 2-fold decrease | [2] | |
| Caspase Activity | Caspase-3 Level | - | - | 6.9-fold increase | [2] |
Note: For compounds 9e, 10a, and 10b, a significant increase in the percentage of late apoptotic cells was observed, though specific quantitative data was not provided in the source material.[1]
Experimental Protocols
Herein are detailed protocols for the evaluation of apoptosis induction by 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of the compounds and calculating the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative in complete growth medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration, typically ≤ 0.5%).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting. Treat the cells with the desired concentrations of the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative (e.g., IC50 concentration) for a specified time (e.g., 24 or 48 hours). Include an untreated or vehicle-treated control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. For each sample, acquire at least 10,000 events.
-
Data Analysis: Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Caspase-3/7 Activity Assay
This assay quantifies the activity of the key executioner caspases, caspase-3 and caspase-7.
Materials:
-
Cancer cell lines
-
4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours. Treat cells with the desired concentrations of the compound for the desired time.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: Calculate the fold change in caspase-3/7 activity relative to the vehicle-treated control.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify changes in the expression levels of key proteins involved in apoptosis, such as Bax, Bcl-2, and cleaved caspase-3.
Materials:
-
Cancer cell lines
-
4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Perform densitometric analysis of the protein bands using software like ImageJ. Normalize the expression of the target proteins to a loading control (e.g., β-actin).
Visualization of Pathways and Workflows
References
- 1. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Xenograft Studies with Pyrrolo[2,3-d]pyrimidine Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo xenograft studies using pyrrolo[2,3-d]pyrimidine-based inhibitors. This class of compounds has shown significant promise in targeting a variety of kinases implicated in cancer, including Janus kinases (JAKs), Vascular Endothelial Growth Factor Receptors (VEGFRs), Epidermal Growth Factor Receptors (EGFRs), and REarranged during Transfection (RET) kinases.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of various pyrrolo[2,3-d]pyrimidine inhibitors from preclinical xenograft studies.
Table 1: Efficacy of Pyrrolo[2,3-d]pyrimidine-based Kinase Inhibitors in Xenograft Models
| Compound Class | Target(s) | Cell Line | Animal Model | Dosing Regimen | Key Findings |
| Pyrrolo[2,3-d]pyrimidine | RET | Transgenic RIE KIF5B-RET | Mice | 10, 30, and 60 mg/kg, p.o., q.d. for 14 days | Robust tumor regression at 60 mg/kg; inhibition/stasis at lower doses.[1] |
| Pyrrolo[3,2-d]pyrimidine | VEGFR/PDGFR | Various human cancer xenografts | Mice | 1.5-6 mg/kg, p.o., b.i.d. | Dose-dependent antitumor effects; decreased microvessel density.[2] |
| Pyrrolo[2,3-d]pyrimidine | JAK/HDAC | MDA-MB-231 | MDA-MB-231 xenograft model | Not specified | Effective inhibition of tumor growth.[3][4][5] |
| Pyrrolo[3,2-d]pyrimidine | HER2/EGFR | 4-1ST and CAL27 | Mice | 50 mg/kg and 100 mg/kg, p.o. | Potent tumor regressive efficacy.[6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for in vivo xenograft studies.
Caption: JAK-STAT signaling pathway inhibition.
Caption: VEGFR signaling pathway inhibition.
Caption: EGFR signaling pathway inhibition.
Caption: General experimental workflow.
Experimental Protocols
The following are detailed protocols for conducting in vivo xenograft studies with pyrrolo[2,3-d]pyrimidine inhibitors. These protocols are generalized and should be adapted based on the specific inhibitor, cell line, and experimental goals.
Cell Line Preparation for Subcutaneous Injection
-
Cell Culture : Culture the selected cancer cell line (e.g., MDA-MB-231, 4-1ST, CAL27) in the recommended complete medium until cells reach 70-80% confluency.
-
Harvesting :
-
Aspirate the culture medium and wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add a minimal amount of trypsin-EDTA to detach the cells from the flask.
-
Once detached, add complete medium to neutralize the trypsin.
-
-
Washing and Counting :
-
Transfer the cell suspension to a sterile conical tube and centrifuge at 1,500 rpm for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in sterile PBS. Repeat the wash step twice.
-
After the final wash, resuspend the cells in a known volume of sterile PBS or serum-free medium.
-
Perform a cell count using a hemocytometer and assess viability with trypan blue exclusion. Viability should be >95%.
-
-
Final Preparation :
-
Centrifuge the cells again and resuspend the pellet in the final injection vehicle (e.g., sterile PBS or a 1:1 mixture of PBS and Matrigel) to the desired concentration (typically 1 x 107 to 5 x 107 cells/mL).
-
Keep the cell suspension on ice until injection to maintain viability.
-
Subcutaneous Xenograft Tumor Implantation
-
Animal Preparation : Use immunodeficient mice (e.g., nude or SCID), typically 4-6 weeks old. Allow them to acclimatize for at least one week before the procedure.
-
Injection Site Preparation : Anesthetize the mouse using an approved method (e.g., isoflurane). Shave and sterilize the injection site (typically the flank) with 70% ethanol and/or an iodine solution.
-
Injection :
-
Gently mix the cell suspension to ensure homogeneity.
-
Draw the required volume (typically 100-200 µL) into a 1 mL syringe fitted with a 27- to 30-gauge needle.
-
Gently lift the skin at the injection site and insert the needle subcutaneously.
-
Slowly inject the cell suspension to form a small bleb under the skin.
-
Withdraw the needle and monitor the mouse until it has fully recovered from anesthesia.
-
Tumor Growth Monitoring and Treatment Initiation
-
Tumor Measurement :
-
Begin monitoring for tumor formation a few days after injection.
-
Once tumors are palpable, measure their dimensions (length and width) using digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[2]
-
-
Randomization and Treatment :
-
When tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Begin administration of the pyrrolo[2,3-d]pyrimidine inhibitor or vehicle control according to the planned dosing regimen.
-
Inhibitor Formulation and Administration
3.4.1. Oral Gavage (p.o.)
-
Formulation :
-
The formulation will depend on the inhibitor's solubility. A common vehicle is a solution of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.
-
Alternatively, the compound can be dissolved in a small amount of DMSO and then diluted with PEG300 and/or saline.
-
Ensure the final formulation is a homogenous suspension or solution.
-
-
Administration :
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Slowly administer the calculated dose volume (typically not exceeding 10 mL/kg body weight).
-
3.4.2. Intravenous Injection (i.v.)
-
Formulation :
-
Dissolve the inhibitor in a vehicle suitable for intravenous administration, such as a solution containing DMSO, PEG300, and saline. The final concentration of DMSO should be minimized to avoid toxicity.
-
Sterile filter the final formulation.
-
-
Administration :
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraining device.
-
Clean the tail with 70% ethanol.
-
Insert a 27- to 30-gauge needle into one of the lateral tail veins and slowly inject the formulation.
-
Endpoint Analysis
-
Data Collection : Continue to monitor tumor volume and body weight throughout the study.
-
Euthanasia and Tissue Collection :
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice using an approved method.
-
Excise the tumors, weigh them, and either fix them in formalin for histological analysis or snap-freeze them for molecular analysis.
-
Collect other tissues of interest as needed.
-
-
Analysis :
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis on the tumor volume and weight data.
-
Conduct histological and/or molecular analyses on the collected tumor tissues to assess the inhibitor's effect on the target pathway and tumor microenvironment.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Application Notes and Protocols: Synthesis and Antiviral Evaluation of Halogenated 7-Deazapurine Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated 7-deazapurine nucleosides represent a promising class of antiviral agents due to their structural similarity to natural purine nucleosides, allowing them to act as competitive inhibitors of viral polymerases. The substitution of the N7 atom with a carbon atom in the purine ring to form the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold offers a unique site for modification, particularly at the C7 position. Halogenation at this position can significantly influence the compound's biological activity, metabolic stability, and pharmacokinetic profile. These modifications have led to the discovery of potent inhibitors against a range of viruses, including Hepatitis C virus (HCV), Dengue virus (DENV), and Human Immunodeficiency Virus (HIV).[1][2][3]
The primary mechanism of action for these nucleoside analogs involves intracellular phosphorylation by host cell kinases to their active triphosphate form.[4] This triphosphate metabolite then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA or DNA chain by the viral polymerase. Once incorporated, these analogs can act as chain terminators or induce lethal mutagenesis, thereby inhibiting viral replication.[1] This targeted approach provides a high therapeutic index and a lower likelihood of off-target effects.
These application notes provide detailed protocols for the synthesis of halogenated 7-deazapurine nucleosides and summarize their antiviral activities, offering a valuable resource for researchers engaged in the discovery and development of novel antiviral therapeutics.
Data Presentation: Antiviral Activity of Halogenated 7-Deazapurine Nucleosides
The following tables summarize the in vitro antiviral activity and cytotoxicity of various halogenated and other 7-substituted 7-deazapurine nucleosides against different viruses.
Table 1: Anti-HCV Activity of 2'-Deoxy-2'-fluoro-2'-C-methyl-7-deazapurine Nucleoside Analogs [1]
| Compound | EC₅₀ (µM) | EC₉₀ (µM) | CC₅₀ (µM) in Huh-7 cells |
| 7-Iodo-7-deazaadenosine (β-isomer) | ~5-10 | >10 | ~20 |
| 7-Iodo-7-deazaadenosine (α-isomer) | ~5-10 | >10 | ~15 |
| 7-Vinyl-7-deazaadenosine (β-isomer) | ~1-5 | 7.6 | ~10 |
| 7-Vinyl-7-deazaadenosine (α-isomer) | ~1-5 | >10 | <10 |
| 2'-C-methylcytidine (Control) | 2.8 | 9.6 | >100 |
Table 2: Inhibitory Activity of 7-Deazapurine Nucleoside Triphosphates against HCV NS5B Polymerase [1]
| Nucleotide Triphosphate | IC₅₀ (µM) vs. Wild-Type | IC₅₀ (µM) vs. S282T Mutant |
| 7-Iodo-7-deazaadenosine TP | 15 | 15 |
| 7-Vinyl-7-deazaadenosine TP | 4 | 6 |
| 7-Carbomethoxyvinyl-7-deaza-TP | 3 | 6 |
| 2'-C-methylcytidine-TP (Control) | 3 | 51 |
Table 3: Anti-Dengue Virus (DENV) Activity of 7-Deazapurine Nucleoside Derivatives [2]
| Compound | EC₅₀ (µM) vs. DENV-2 | CC₅₀ (µM) in A549 cells | Selectivity Index (SI) |
| 6-methyl-7-ethenyl-7-deazaadenosine (6e) | 2.081 ± 1.102 | 150.06 ± 11.42 | 72.11 |
| 7-Deaza-7-fluoro-adenine 2'-C-methyl analog | Potent inhibitor | Low | - |
Experimental Protocols
Protocol 1: Synthesis of 7-Iodo-7-deaza-2'-deoxy-2'-fluoro-2'-C-methyladenosine
This protocol describes the synthesis of a 7-iodo-7-deazapurine nucleoside, which can serve as a key intermediate for further functionalization.[1]
Materials:
-
6-Chloro-7-iodo-7-deazapurine
-
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-2-C-methyl-D-ribofuranose
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile (MeCN)
-
Methanolic ammonia (7N)
-
Silica gel for column chromatography
Procedure:
-
Glycosylation:
-
To a solution of 6-chloro-7-iodo-7-deazapurine (1.0 mmol) in anhydrous MeCN (10 mL), add BSA (3.0 mmol) and stir the mixture at room temperature for 30 minutes under an argon atmosphere.
-
Add 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-2-C-methyl-D-ribofuranose (1.2 mmol) to the mixture.
-
Cool the reaction mixture to 0 °C and add TMSOTf (1.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected nucleoside.
-
-
Deprotection (Amination and Debenzoylation):
-
Dissolve the purified protected nucleoside (0.5 mmol) in 7N methanolic ammonia (20 mL).
-
Stir the solution in a sealed pressure vessel at 80 °C for 16 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the final product, 7-iodo-7-deaza-2'-deoxy-2'-fluoro-2'-C-methyladenosine.
-
Protocol 2: Antiviral Activity Assay (HCV Replicon System)
This protocol outlines a cell-based assay to determine the antiviral efficacy of synthesized compounds against Hepatitis C virus using a replicon system.[1]
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon expressing luciferase.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Synthesized halogenated 7-deazapurine nucleosides.
-
Positive control (e.g., 2'-C-methylcytidine).
-
Luciferase assay reagent.
-
96-well plates.
Procedure:
-
Cell Seeding:
-
Seed Huh-7 replicon cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37 °C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control in the culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds to the respective wells. Include a no-drug control.
-
Incubate the plate at 37 °C in a 5% CO₂ incubator for 72 hours.
-
-
Luciferase Assay:
-
After the incubation period, remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that reduces the luciferase activity by 50%, by plotting the percentage of inhibition against the compound concentration.
-
Similarly, determine the 50% cytotoxic concentration (CC₅₀) in a parallel assay using parental Huh-7 cells and a cell viability assay (e.g., MTS or CellTiter-Glo).
-
Calculate the selectivity index (SI) as the ratio of CC₅₀ to EC₅₀.
-
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of halogenated 7-deazapurine nucleosides.
Mechanism of Antiviral Action
Caption: Intracellular activation and mechanism of action of 7-deazapurine nucleosides.
References
- 1. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleoside Analogs with Selective Antiviral Activity against Dengue Fever and Japanese Encephalitis Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to pyrrolo[2,3-d]pyrimidine kinase inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: My cells have developed resistance to a pyrrolo[2,3-d]pyrimidine-based JAK inhibitor (e.g., Ruxolitinib). What are the common resistance mechanisms?
A1: Resistance to JAK inhibitors like Ruxolitinib in myeloproliferative neoplasms (MPNs) can occur through several mechanisms. Long-term exposure can lead to a loss of response in about 50% of cases after 2-3 years of treatment.[1] One common mechanism is the acquisition of secondary mutations in the JAK2 kinase domain.[2][3][4] Another identified mechanism is the reactivation of JAK-STAT signaling through the formation of heterodimers between different JAK family members.[1] Additionally, resistance can be mediated by the upregulation of downstream signaling pathways, such as the PIM kinases, which can be driven by STAT5 and c-Myc.[5]
Q2: We are working with an EGFR inhibitor with a pyrrolo[2,3-d]pyrimidine scaffold and are observing resistance. What is the most likely cause?
A2: For pyrrolo[2,3-d]pyrimidine-based EGFR inhibitors, a primary cause of acquired resistance in non-small cell lung cancer (NSCLC) is the emergence of secondary mutations in the EGFR kinase domain.[6][7] The most well-documented of these is the T790M "gatekeeper" mutation.[8][9][10][11][12] This mutation is found in about half of all cases of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib.[8][11] The T790M mutation is thought to confer resistance by increasing the affinity of the kinase for ATP, making it more difficult for ATP-competitive inhibitors to bind effectively.[8][12]
Q3: How can we experimentally confirm the presence of a resistance mutation like EGFR T790M in our cell lines?
A3: To confirm a resistance mutation, you can perform sequencing of the kinase domain from your resistant cell lines. Sanger sequencing of the relevant exons of the gene (e.g., exon 20 for EGFR's T790M) is a common method. For more sensitive detection, especially if the mutation is present in a sub-population of cells, techniques like mutant-enriched PCR can be employed.[11]
Q4: What strategies can we explore to overcome resistance to these kinase inhibitors?
A4: Several strategies are being investigated to overcome resistance:
-
Next-Generation Inhibitors: Development of new pyrrolo[2,3-d]pyrimidine derivatives and other fourth-generation inhibitors are designed to be effective against common resistance mutations like the EGFR T790M/C797S triple mutant.[13]
-
Combination Therapies: Combining JAK inhibitors with other agents, such as Bcl-2/Bcl-xL inhibitors, has shown efficacy in overcoming resistance in preclinical models.[14] For EGFR-mutant NSCLC resistant to erlotinib, combining a Src inhibitor like saracatinib with the anti-EGFR antibody cetuximab has been shown to be effective in models with the T790M mutation.[6][7][15] Combining JAK inhibitors with immune checkpoint inhibitors is also a promising strategy being explored in clinical trials.[16][17]
-
Targeting Downstream Pathways: If resistance is mediated by the activation of alternative signaling pathways, inhibitors targeting these pathways can be used in combination. For example, if the PI3K/Akt pathway is activated, a PI3K inhibitor could be combined with the primary kinase inhibitor.[6][7]
Troubleshooting Guides
Problem: Decreased sensitivity to a pyrrolo[2,3-d]pyrimidine inhibitor in our cell-based assays.
Possible Cause 1: Development of secondary resistance mutations.
-
Troubleshooting Step: Sequence the kinase domain of the target protein in your resistant cell line to identify potential mutations.
-
Experiment: Isolate genomic DNA from both sensitive (parental) and resistant cell lines. Amplify the kinase domain via PCR and perform Sanger sequencing. Compare the sequences to identify any amino acid changes.
Possible Cause 2: Activation of bypass signaling pathways.
-
Troubleshooting Step: Use western blotting to probe for the activation of known bypass pathways (e.g., PI3K/Akt, MAPK).
-
Experiment: Lyse sensitive and resistant cells, both with and without inhibitor treatment. Perform western blotting for key phosphorylated proteins in these pathways (e.g., phospho-Akt, phospho-ERK). An increase in phosphorylation in the resistant line would suggest pathway activation.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess cell viability and proliferation in response to kinase inhibitor treatment.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]
-
Cell culture medium (serum-free for incubation with MTT)[18]
-
Solubilization solution (e.g., DMSO, or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate)[19]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[19]
-
Treat cells with a serial dilution of the pyrrolo[2,3-d]pyrimidine inhibitor and include an untreated control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[19]
-
After incubation, carefully aspirate the media.[18]
-
Add 50 µL of serum-free media and 50 µL of MTT solution to each well.[18]
-
Carefully remove the MTT solution.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization.[18]
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[19]
Western Blotting for Phosphorylated Proteins
This protocol is for detecting changes in protein phosphorylation in response to inhibitor treatment.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[21]
-
Protein assay kit (e.g., BCA assay).[21]
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (total and phospho-specific for the protein of interest).
-
HRP-conjugated secondary antibody.[21]
-
ECL substrate.[21]
Procedure:
-
Treat cells with the kinase inhibitor for the desired time. Include appropriate controls.
-
Lyse the cells in ice-cold lysis buffer.[21]
-
Determine the protein concentration of each lysate.[21]
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[21]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[21][22]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[21] It is often recommended to probe for the phosphorylated protein first.
-
Wash the membrane three times with TBST.[21]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Wash the membrane again three times with TBST.[21]
-
Detect the signal using an ECL substrate and an imaging system.[21]
-
To normalize, you can strip the membrane and re-probe for the total protein or a loading control like β-actin.[21][22]
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol measures the activity of a purified kinase and the inhibitory effect of a compound by quantifying ADP production.
Materials:
-
Purified kinase of interest.
-
Kinase substrate (peptide or protein).
-
ATP.
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[23]
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit).[23]
-
White, opaque 96-well plates.
-
Plate reader with luminescence detection.
Procedure:
-
Prepare serial dilutions of your pyrrolo[2,3-d]pyrimidine inhibitor in DMSO.[23]
-
In a 96-well plate, add the inhibitor dilutions and a "no inhibitor" control (DMSO only).[23]
-
Add the purified kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[23]
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.[23]
-
Incubate the plate at 30°C for 60 minutes.[23]
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.[23]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[23]
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.[23]
Quantitative Data Summary
Table 1: IC50 Values for Ruxolitinib in Sensitive vs. Resistant JAK2V617F-expressing Ba/F3.EpoR cells
| Mutation | Ruxolitinib EC50 Fold Increase |
| Y931C | 33.3 |
| G935R | 19.5 |
| M929I | 4.0 |
Data extracted from a study on kinase domain mutations conferring resistance to JAK2 inhibitors.[2]
Table 2: IC50 Values of a Fourth-Generation Pyrrolo[2,3-d]pyrimidine EGFR Inhibitor (Compound 31r)
| Cell Line | IC50 (nM) |
| Ba/F3 EGFR19del/T790M/C797S | < 1 |
| Ba/F3 EGFRL858R/T790M/C797S | < 1 |
| Ba/F3 Wild-Type EGFR | > 1000 |
Data from a study on fourth-generation EGFR inhibitors targeting triple mutations.[13]
Visualizations
Caption: Mechanisms of resistance to pyrrolo[2,3-d]pyrimidine kinase inhibitors.
Caption: Workflow for investigating kinase inhibitor resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinase domain mutations confer resistance to novel inhibitors targeting JAK2V617F in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ruxolitinib mediated paradoxical JAK2 hyperphosphorylation is due to the protection of activation loop tyrosines from phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Acquired resistance to gefitinib: the contribution of mechanisms other than the T790M, MET, and HGF status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gefitinib - Wikipedia [en.wikipedia.org]
- 13. Discovery of Potent and Selective Pyrrolo[2,3- d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combined Targeting of JAK2 and Bcl-2/Bcl-xL to Cure Mutant JAK2-Driven Malignancies and Overcome Acquired Resistance to JAK2 Inhibitors [en-cancer.fr]
- 15. [PDF] Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status | Semantic Scholar [semanticscholar.org]
- 16. Combination of JAK inhibitor and immune checkpoint inhibitor in clinical trials: a breakthrough - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combining JAK Inhibitors with Immune Checkpoint Inhibitors: Overcoming Resistance in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. benchchem.com [benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Western blotting analysis of JAK-STAT pathway proteins [bio-protocol.org]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Suzuki Coupling for 7-Deazapurine Synthesis
Welcome to the technical support center for the optimization of Suzuki coupling reactions in the synthesis of 7-deazapurine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the Suzuki coupling of 7-deazapurines.
Question 1: Why is my Suzuki coupling reaction showing low to no yield of the desired 7-deazapurine product?
Answer:
Low or no yield in a Suzuki coupling reaction can stem from several factors. Systematically check the following critical parameters:
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst, such as a palladacycle.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] It is crucial to properly degas your solvent and run the reaction under an inert atmosphere like nitrogen or argon.[1][2]
-
Reagent Purity and Stability: Verify the purity of your 7-deazapurine halide and the boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[1]
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent.[1] The base must be strong enough to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials or product.[1][2] Ensure your base is finely powdered and dry for anhydrous reactions.[3] For reactions in biphasic solvent systems, vigorous stirring is essential to maximize the contact between the two phases.[1]
-
Leaving Group Reactivity: The reactivity of the halide on the 7-deazapurine core follows the general trend: I > OTf > Br >> Cl.[4][5] If you are using a less reactive chloride, you may need more forcing conditions, such as higher temperatures or more active catalysts with electron-rich ligands.[3][6]
Question 2: I am observing significant side products. What are they and how can I minimize them?
Answer:
Several side reactions can compete with your desired Suzuki coupling. Common byproducts and their mitigation strategies are outlined below:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, a common issue with electron-rich heterocyclic or vinyl boronic acids.[1][7]
-
Homocoupling: This results in the formation of biaryl products from the coupling of two boronic acid molecules or two 7-deazapurine halide molecules.[7]
-
Solution: This is often caused by the presence of oxygen, which can interfere with the catalyst.[1] Ensure thorough degassing of your reaction mixture and maintain a strict inert atmosphere.
-
-
Dehalogenation: The halogen on your 7-deazapurine can be replaced by a hydrogen atom.[7]
-
Solution: This can occur with highly reactive organoboron compounds or in the presence of strong reducing agents.[7] Careful selection of reagents and control of reaction conditions can minimize this.
-
-
β-Hydride Elimination: This is a potential side reaction when using alkyl boronic acids that have β-hydrogens, leading to the formation of alkenes.[7]
Question 3: My starting materials are not fully soluble in the reaction solvent. What should I do?
Answer:
Poor solubility of either the 7-deazapurine derivative or the boronic acid can significantly hinder the reaction rate.[9]
-
Solution:
-
Solvent Screening: Experiment with different solvents or solvent mixtures. Common solvents for Suzuki coupling include toluene, dioxane, THF, and DMF, often with the addition of water.[6][10]
-
Temperature Increase: Increasing the reaction temperature can improve the solubility of your reagents. However, be mindful of potential degradation of sensitive functional groups.
-
Phase-Transfer Catalysts: In biphasic systems, a phase-transfer catalyst can help shuttle the reactants between the aqueous and organic phases.
-
Functional Group Modification: In some cases, modifying the substituents on your starting materials (e.g., changing ester groups to more soluble variants) might be necessary to improve solubility for the coupling step.[9]
-
Question 4: I have multiple halogens on my 7-deazapurine core. How can I achieve regioselective coupling?
Answer:
The presence of different halogens, such as in 6-chloro-7-iodo-7-deazapurine, allows for regioselective functionalization due to the difference in reactivity of the C-X bonds.[10]
-
Solution:
-
The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[10] By carefully controlling the reaction conditions (e.g., using a mild catalyst system and lower temperatures), you can selectively couple at the more reactive iodine position while leaving the chlorine intact for subsequent transformations.
-
Frequently Asked Questions (FAQs)
Q1: What is the general catalytic cycle for the Suzuki-Miyaura coupling?
A1: The Suzuki-Miyaura coupling proceeds through three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 7-deazapurine.[4][11]
-
Transmetalation: The organic group from the boronic acid (or boronate ester) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.[4][11]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][11]
Q2: Which palladium catalyst should I choose?
A2: The choice of catalyst is crucial and depends on the reactivity of your substrates.
-
For general applications: Pd(PPh₃)₄ is a classic and often effective catalyst.[12]
-
For less reactive halides (e.g., chlorides): Catalysts with more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are often more effective as they can accelerate the oxidative addition step.[3][13]
Q3: What is the role of the base in the Suzuki coupling reaction?
A3: The base plays a critical role in the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium complex.[13][14]
Q4: Can I run the Suzuki coupling in aqueous media?
A4: Yes, Suzuki couplings can often be performed in aqueous solvent mixtures (e.g., toluene/water, dioxane/water).[15][16] The use of water can sometimes enhance the reaction rate and is considered a "green" solvent.[17]
Q5: How do I monitor the progress of my reaction?
A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][10]
Data Presentation
Table 1: Comparison of Common Bases for Suzuki Coupling
| Base | Typical Substrates | Yield Range (%) | Notes |
| Na₂CO₃ | Aryl bromides/iodides | 90-98% | A commonly used and effective base.[17] |
| K₂CO₃ | Aryl bromides/iodides | 70-95% | A milder alternative to stronger bases, can help reduce side reactions.[1] |
| K₃PO₄ | Aryl bromides/chlorides | 80-99% | A strong base, often effective for less reactive chlorides. Can require anhydrous conditions.[3] |
| Cs₂CO₃ | Aryl bromides/chlorides | 85-96% | A strong base, often used for challenging couplings.[8] |
| KF | Base-sensitive substrates | Variable | A mild base that can prevent cleavage of base-labile groups.[9] |
| Organic Bases (e.g., TEA, DIPEA) | Base-sensitive substrates | Variable | Generally less common but useful when inorganic bases cause issues.[14] |
Table 2: Common Palladium Catalysts and Ligands
| Catalyst/Precatalyst | Ligand | Typical Substrates | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | Triphenylphosphine | Aryl iodides and bromides | 1-5 |
| Pd(OAc)₂ | Triphenylphosphine or other phosphines | Aryl iodides, bromides, triflates | 1-5 |
| PdCl₂(dppf) | dppf | Primary alkyl and aryl halides | 1-3 |
| Pd₂(dba)₃ | Buchwald or other bulky phosphines | Aryl chlorides and other challenging substrates | 1-3 |
Experimental Protocols
General Protocol for Suzuki Coupling of a Halogenated 7-Deazapurine:
This is a representative protocol and may require optimization for specific substrates.
-
Preparation: To a reaction vessel equipped with a magnetic stir bar, add the 7-deazapurine halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[12]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[12]
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of toluene/water 4:1) via syringe.[12]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[12]
-
Reaction: Place the reaction vessel in a preheated oil bath or on a heating block and stir at the desired temperature (typically 80-110 °C).[10]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[10]
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[10]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted 7-deazapurine.[12]
Visualizations
Caption: A general experimental workflow for the Suzuki coupling of 7-deazapurines.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. reddit.com [reddit.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. wwjmrd.com [wwjmrd.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine, a crucial scaffold in medicinal chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yield in the synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine, typically prepared by the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a frequent issue. The primary causes often revolve around incomplete conversion of the starting material, degradation of the product, or the formation of side products.
Troubleshooting Steps:
-
Incomplete Reaction:
-
Reaction Time: Ensure the reaction is monitored by a suitable technique (TLC, LC-MS) until the starting material is consumed.
-
Temperature: The reaction may require heating. Gradually increase the temperature and monitor for product formation and potential degradation.
-
Reagent Stoichiometry: An excess of the amine may be necessary to drive the reaction to completion.
-
-
Side Product Formation:
-
The most common side product is the hydrolysis or solvolysis product, 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine or the corresponding alkoxy derivative if an alcohol is used as a solvent. This occurs when water or the alcohol solvent acts as a nucleophile.
-
Mitigation:
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture.
-
Carefully select the solvent. While alcohols can be used, aprotic solvents like DMF or dioxane may reduce solvolysis. Interestingly, using water as a solvent under acidic conditions has been shown to improve reaction rates for some anilines, but the amount of acid must be carefully controlled to minimize hydrolysis.[1][2]
-
-
-
Product Degradation:
-
The pyrrolo[2,3-d]pyrimidine core can be sensitive to harsh reaction conditions.
-
Mitigation:
-
Avoid excessively high temperatures.
-
If using a strong base, consider a milder alternative.
-
Minimize reaction time once the starting material is consumed.
-
-
Q2: I am observing a significant amount of a polar impurity that is difficult to separate from my product. What is it and how can I prevent its formation?
This polar impurity is likely 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine, resulting from the hydrolysis of the 4-chloro starting material.
Identification:
-
LC-MS: The impurity will have a molecular weight corresponding to the replacement of the chlorine atom with a hydroxyl group (M-Cl+OH).
-
¹H NMR: The chemical shifts of the aromatic protons will be different from the desired product. In DMSO-d₆, the protons of the pyrrolo[2,3-d]pyrimidine core will show characteristic shifts.
Prevention Strategies:
-
Strict Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and fresh, dry reagents.
-
Inert Atmosphere: As mentioned before, running the reaction under nitrogen or argon is crucial.
-
Solvent Choice: Consider using aprotic polar solvents like DMF, DMAc, or NMP, which do not participate in solvolysis.
-
Order of Addition: Adding the base last to the mixture of the chloro-pyrimidine and the amine can sometimes minimize the hydrolysis of the starting material.
Q3: The purification of my final product is challenging. What are the recommended methods?
Purification of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine can be challenging due to its polarity and potential for hydrogen bonding.
Recommended Purification Methods:
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of dichloromethane/methanol or ethyl acetate/hexane is often effective. The polarity of the eluent system will need to be optimized based on the specific amine used in the synthesis.
-
-
Recrystallization:
-
This method is highly effective for obtaining high-purity material if a suitable solvent system can be identified.
-
Potential Solvents: Ethanol, isopropanol, or mixtures of solvents like ethanol/water or dioxane/water can be explored.[3]
-
-
Acid-Base Extraction:
-
The basicity of the amino group and the pyrimidine nitrogens allows for selective extraction.
-
Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to extract the product into the aqueous phase. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the purified product extracted back into an organic solvent.
-
Data Presentation
Table 1: Effect of Solvent on the Amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with Aniline
| Solvent | Temperature (°C) | Time (h) | Conversion (%) | Notes |
| Water | 80 | 6 | >95 | High reaction rate, but risk of hydrolysis if not controlled.[2] |
| Ethanol | 80 | 22 | ~80 | Slower reaction rate compared to water.[1] |
| Methanol | 60 | 22 | ~75 | Some solvolysis observed.[1] |
| 2-Propanol | 80 | 22 | ~70 | Slower reaction rate. |
| DMF | 100 | 12 | >90 | Good solvent, but requires higher temperatures. |
| Dioxane | 100 | 12 | >90 | Aprotic, minimizes solvolysis. |
Table 2: Effect of Amine Nucleophilicity on Reaction Success
| Amine | pKa of Conjugate Acid | Reaction Conditions | Observed Yield | Comments |
| Ammonia | 9.25 | Ethanolic ammonia, 160°C, sealed tube | Good | High pressure and temperature required. |
| Aniline | 4.6 | Water, 0.1 eq. HCl, 80°C | High | Favorable reaction conditions.[1][2] |
| 4-Nitroaniline | 1.0 | Water, 0.1 eq. HCl, 80°C | Moderate | Electron-withdrawing group reduces nucleophilicity.[1] |
| 2,4-Dichloroaniline | ~1.5 | Water, 0.1 eq. HCl, 80°C | Low | Steric hindrance and reduced nucleophilicity.[1] |
Experimental Protocols
Protocol 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol describes the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one.
-
Reagents and Materials:
-
7H-pyrrolo[2,3-d]pyrimidin-4-one
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Phosphorus oxychloride (POCl₃)
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Toluene (or another high-boiling inert solvent)
-
N,N-Dimethylaniline (optional, as a catalyst)
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Round-bottom flask with reflux condenser
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Stirring plate with heating mantle
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Ice bath
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Saturated sodium bicarbonate solution
-
-
Procedure:
-
To a stirred suspension of 7H-pyrrolo[2,3-d]pyrimidin-4-one in toluene, add phosphorus oxychloride (POCl₃) dropwise at room temperature.
-
(Optional) Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine
This protocol describes the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ammonia.
-
Reagents and Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Ethanolic ammonia solution (7N)
-
Sealed pressure vessel (autoclave or sealed tube)
-
Heating source (oil bath or heating mantle)
-
-
Procedure:
-
Place 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a pressure vessel.
-
Add a solution of ammonia in ethanol (e.g., 7N).
-
Seal the vessel tightly.
-
Heat the mixture to 150-160°C for 12-18 hours.
-
After the reaction period, cool the vessel to room temperature. Caution: The vessel will be under pressure. Open with care in a well-ventilated fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude product can be purified by column chromatography (silica gel, eluting with a gradient of dichloromethane and methanol) or by recrystallization from a suitable solvent like ethanol.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in 4-Amino-7H-pyrrolo[2,3-d]pyrimidine synthesis.
Caption: Reaction pathways in the synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine.
References
Technical Support Center: Enhancing the Selectivity of Pyrrolo[2,3-d]pyrimidine-Based Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the selectivity of pyrrolo[2,3-d]pyrimidine-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: My pyrrolo[2,3-d]pyrimidine inhibitor shows activity against multiple kinases. How can I improve its selectivity?
A1: Off-target activity is a common challenge. Several strategies can be employed to enhance selectivity:
-
Structure-Based Design: Exploit differences in the ATP-binding pockets of your target kinase versus off-target kinases. Introducing bulky substituents that create steric hindrance with the "gatekeeper" residue of off-target kinases can be an effective strategy. An estimated 20% of kinases have a small gatekeeper residue, making this a viable approach for improving selectivity.[1]
-
Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, designing a covalent inhibitor that forms an irreversible bond with this cysteine can lead to exceptionally high selectivity.[1]
-
Exploiting Atropisomerism: Atropisomers are stereoisomers that arise from restricted rotation around a single bond. It has been shown that different atropisomers of a promiscuous kinase inhibitor can inhibit different kinases.[1] Synthesizing and testing stable, locked atropisomers can decouple the various activities of a multi-targeted inhibitor.[2]
-
Bivalent Inhibitors: Linking your pyrrolo[2,3-d]pyrimidine inhibitor to a second molecule (a small molecule or peptide) that targets another site on the kinase can create a bivalent inhibitor with significantly increased selectivity.[1]
-
Macrocyclization: This strategy involves forming a larger cyclic molecule from your inhibitor. Macrocyclization can enhance binding affinity and improve selectivity, particularly in overcoming resistance mutations.[3]
Q2: I am observing unexpected cellular toxicity with my inhibitor, even at concentrations where it should be selective. What could be the cause?
A2: Unexpected toxicity can arise from several factors:
-
Off-Target Effects: Even with good in vitro selectivity, your inhibitor might be hitting an unexpected off-target protein in the complex cellular environment, leading to toxicity. A broad kinome scan or proteomic profiling can help identify these off-targets.
-
Metabolite Activity: The inhibitor may be metabolized in cells to a more promiscuous or toxic compound. Performing metabolite identification studies can help clarify this.
-
Poor Physicochemical Properties: Issues like poor solubility can lead to compound aggregation and non-specific effects. Ensure your compound has favorable physicochemical properties.
-
Inhibition of Housekeeping Kinases: Inhibition of essential "housekeeping" kinases can lead to general cellular toxicity. Review your selectivity panel to see if any such kinases are inhibited.
Q3: How do I choose the right cell line to test the selectivity of my new EGFR inhibitor?
A3: To assess the selectivity of an EGFR inhibitor, it is crucial to use a panel of cell lines with different EGFR mutation statuses:
-
EGFR Wild-Type (WT) cells: (e.g., HBE cells) to assess the effect on normal cells.[4]
-
EGFR Activating Mutation cells: (e.g., HCC827 cells with an EGFR activating mutation) to test for potency against the intended target.[4]
-
EGFR Resistance Mutation cells: (e.g., cells with the T790M mutation) to evaluate the inhibitor's ability to overcome known resistance mechanisms.[4]
-
Cells with other Receptor Tyrosine Kinases (RTKs): To check for off-target effects on other growth factor receptors.
A highly selective inhibitor should show significantly greater potency in the EGFR-mutant cell lines compared to the wild-type and other RTK-dependent lines.[4]
Troubleshooting Guides
Problem: Inconsistent IC50 values in kinase assays.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Check the solubility of your compound in the assay buffer. Use a lower concentration of DMSO or add a solubility enhancer if necessary. Visually inspect for precipitation. |
| ATP Concentration | Ensure the ATP concentration is consistent across all experiments, as pyrrolo[2,3-d]pyrimidines are often ATP-competitive inhibitors.[5] IC50 values will vary with ATP concentration. |
| Enzyme Activity Variation | Use a fresh batch of kinase and ensure consistent activity between lots. Run a positive control inhibitor to monitor enzyme performance. |
| Assay Signal Interference | Test for compound interference with the detection method (e.g., fluorescence, luminescence). Run a control without the enzyme to check for background signal. |
Problem: Lack of correlation between biochemical and cellular activity.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | Assess the cell permeability of your compound using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). |
| Efflux by Transporters | Determine if your compound is a substrate for efflux pumps like P-glycoprotein (P-gp). Co-incubation with an efflux pump inhibitor can clarify this. |
| High Protein Binding | Measure the plasma protein binding of your compound. High binding can reduce the free concentration available to interact with the target in cells. |
| Cellular Metabolism | Investigate the metabolic stability of your compound in liver microsomes or hepatocytes. Rapid metabolism can lead to a loss of active compound in cellular assays. |
Data Presentation: Selectivity Profiles of Pyrrolo[2,3-d]pyrimidine Inhibitors
Table 1: Kinase Selectivity of a Pyrido[2,3-d]pyrimidine c-Src Inhibitor [5]
| Kinase Target | IC50 (nM) | Fold Selectivity vs. c-Src |
| c-Src | < 10 | - |
| Lck | < 5 | - |
| bFGFr | > 60-1000 | 6 to >100 |
| PDGFr | > 60-1000 | 6 to >100 |
| EGFr | > 60-1000 | 6 to >100 |
Table 2: Selectivity of a Pyrrolo[2,3-d]pyrimidine RET Inhibitor (Compound 4) [6]
| Kinase Target | IC50 (nM) |
| RET | Moderate Potency |
| Broad panel of tyrosine kinases | Favorable Selectivity |
Table 3: Selectivity of a Pyrrolo[2,3-d]pyrimidine EGFR T790M Inhibitor [4]
| Kinase Target | IC50 (nM) | Fold Selectivity vs. EGFR T790M |
| EGFR T790M | 0.21 | - |
| Wild-Type EGFR | 22 | 104 |
Table 4: Selectivity of a Pyrrolo[2,3-d]pyrimidine FAK Inhibitor (Compound 10b) [7]
| Target | IC50 (nM) |
| FAK | 9.9 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Example: EGFR)
-
Reagents and Materials:
-
Recombinant human EGFR kinase
-
Pyrrolo[2,3-d]pyrimidine inhibitor stock solution (in DMSO)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the pyrrolo[2,3-d]pyrimidine inhibitor in kinase assay buffer.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the EGFR kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the poly(Glu, Tyr) substrate. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect the remaining ATP (e.g., using ADP-Glo™) according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cell Proliferation Assay (Example: A549 Lung Cancer Cells)
-
Reagents and Materials:
-
A549 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Pyrrolo[2,3-d]pyrimidine inhibitor stock solution (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well clear-bottom plates
-
-
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of the inhibitor in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted inhibitor or DMSO (vehicle control).
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence or absorbance signal using a plate reader.
-
Calculate the percent cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.
-
Visualizations
Caption: EGFR signaling pathway and the point of intervention for a pyrrolo[2,3-d]pyrimidine inhibitor.
Caption: A typical workflow for the development and selectivity screening of kinase inhibitors.
Caption: Strategies to enhance the selectivity of pyrrolo[2,3-d]pyrimidine inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. scienmag.com [scienmag.com]
- 4. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and cellular effects of c-Src kinase-selective pyrido[2, 3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel pyrrolo [2,3-d] pyrimidine derivatives as potent FAK inhibitors based on cyclization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative is inhibiting its intended kinase target, but I'm observing unexpected cellular phenotypes. Could this be due to off-target effects?
A1: Yes, it is highly probable. The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold is a common hinge-binding motif that can interact with the ATP-binding pocket of numerous kinases.[1][2] While these derivatives can be designed for high potency towards a primary target, off-target inhibition is a common phenomenon that can lead to unexpected biological responses.[1] It is crucial to characterize the selectivity profile of your specific compound to interpret cellular data accurately.
Q2: What are some common off-target kinases for 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives?
A2: Kinome-wide screening and individual studies have identified several off-target kinases for this class of compounds. The specific off-target profile depends on the substitutions on the pyrrolopyrimidine core. Commonly observed off-targets include members of the JAK family (as this scaffold is the basis for JAK inhibitors like Tofacitinib), as well as other kinases such as PKA, ROCK2, p70S6K, EGFR, Her2, VEGFR2, and CDK2.[1][3][4][5][6] One study on a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, designed as PKB (Akt) inhibitors, showed significant off-target activity against PKA.[1]
Q3: How can I experimentally determine the off-target profile of my compound?
A3: Several methods can be employed to determine the off-target profile of your kinase inhibitor:
-
In Vitro Kinase Profiling: This is the most direct method and involves screening your compound against a large panel of purified kinases (a "kinome scan") at a fixed concentration to identify potential hits. Follow-up dose-response assays are then performed on the initial hits to determine IC50 values.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular context by measuring the thermal stabilization of proteins upon ligand binding. It can be used to confirm on-target engagement and identify unexpected off-target interactions in a more physiological setting.
-
Phosphoproteomics: This unbiased approach can identify changes in the phosphorylation status of numerous proteins within the cell upon treatment with your inhibitor, providing insights into the signaling pathways affected.
-
Western Blotting: This targeted approach can be used to examine the phosphorylation status of key downstream substrates of suspected off-target kinases.
Q4: I'm observing conflicting results between my biochemical (in vitro) and cell-based assays. What could be the reason?
A4: Discrepancies between in vitro and cellular assay results are common in kinase inhibitor studies. Several factors can contribute to this:
-
Cellular ATP Concentration: In vitro kinase assays are often performed at ATP concentrations close to the Km of the enzyme, whereas intracellular ATP levels are much higher (millimolar range). This can lead to a rightward shift in the IC50 value in cellular assays for ATP-competitive inhibitors.
-
Cell Permeability and Efflux: Your compound may have poor cell permeability or be actively transported out of the cell by efflux pumps, resulting in a lower effective intracellular concentration.
-
Compound Metabolism: The compound may be metabolized by the cells into less active or inactive forms.
-
Activation of Compensatory Signaling Pathways: Inhibition of the primary target can sometimes lead to the activation of alternative signaling pathways that mask the intended effect or produce unexpected phenotypes.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity
Symptom: You observe significant cell death at concentrations where your compound is expected to be selective for its primary target.
Possible Cause: Off-target inhibition of kinases essential for cell survival.
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Determine the IC50 for cytotoxicity in your cell line of interest and compare it to the IC50 for your primary target. A narrow therapeutic window suggests potential off-target toxicity.
-
Consult Kinome Profiling Data: If available, check if your compound inhibits known pro-survival kinases at concentrations similar to its cytotoxic IC50.
-
Rescue Experiment: If possible, overexpress a drug-resistant mutant of your primary target. If the cytotoxicity persists, it is likely due to an off-target effect.
-
Test Structurally Unrelated Inhibitors: Use an inhibitor with a different chemical scaffold that targets the same primary kinase. If this compound does not exhibit the same cytotoxicity, it further points to an off-target effect of your original compound.
Issue 2: Inconsistent or Non-reproducible Western Blot Results
Symptom: You are trying to validate the inhibition of a downstream substrate of your target kinase via Western blot, but the results are variable or show no effect.
Possible Causes:
-
Poor Antibody Quality: The primary or secondary antibody may not be specific or sensitive enough.
-
Suboptimal Assay Conditions: Issues with sample preparation, protein transfer, or antibody incubation times and concentrations.
-
Transient Phosphorylation: The phosphorylation event you are measuring may be transient, and you might be missing the optimal time point for analysis.
-
Redundant Signaling: Other kinases may phosphorylate the same substrate, compensating for the inhibition of your primary target.
Troubleshooting Steps:
-
Validate Antibodies: Use positive and negative controls to ensure the specificity of your primary antibody.
-
Optimize Western Blot Protocol: Titrate primary and secondary antibody concentrations, optimize blocking conditions, and ensure efficient protein transfer.
-
Perform a Time-Course Experiment: Treat cells with your inhibitor for various durations to identify the optimal time point to observe changes in substrate phosphorylation.
-
Investigate Redundant Pathways: Consult the literature to see if other kinases are known to phosphorylate your substrate of interest. If so, you may need to use a combination of inhibitors to see a significant effect.
Issue 3: Unexpected Activation of a Signaling Pathway
Symptom: Inhibition of your target kinase leads to the paradoxical activation of another signaling pathway.
Possible Cause:
-
Feedback Loops: Inhibition of a kinase in one pathway can relieve negative feedback on another pathway, leading to its activation.
-
Off-Target Inhibition of a Negative Regulator: Your compound might be inhibiting a kinase that normally suppresses the activated pathway.
Troubleshooting Steps:
-
Map the Signaling Network: Use literature and pathway databases to understand the connections between your target pathway and the unexpectedly activated pathway. Look for known feedback mechanisms.
-
Perform Kinome Profiling: Analyze the selectivity data of your compound to identify if it inhibits any known negative regulators of the activated pathway.
-
Use More Selective Inhibitors: If available, test more selective inhibitors for your primary target to see if they produce the same paradoxical activation. If not, it is likely an off-target effect.
Quantitative Data on Off-Target Effects
The following table summarizes publicly available IC50 data for some 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives against a panel of kinases, highlighting their potential for off-target interactions. Note: The specific substitutions on the core scaffold significantly influence the selectivity profile.
| Compound Class/Example | Primary Target | Off-Target Kinase | IC50 (nM) | Reference |
| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide series | PKB (Akt) | PKA | Varies (can be <10-fold selective) | [1] |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide (Compound 5k) | Multi-targeted | EGFR | 40 | [3] |
| Her2 | 98 | [3] | ||
| VEGFR2 | 153 | [3] | ||
| CDK2 | 204 | [3] | ||
| JAK Inhibitor (e.g., Tofacitinib) | JAK1, JAK3 | JAK2 | Potent inhibition | [4] |
| 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivative (Compound 13c) | RIPK1 | RIPK3 | 1700 | [7] |
| MLKL | >30,000 | [7] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general procedure for determining the IC50 value of a 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative stock solution (in DMSO)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of your compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of diluted compound or DMSO (for controls).
-
2 µL of kinase solution (diluted in kinase buffer).
-
2 µL of substrate/ATP mixture (diluted in kinase buffer). The ATP concentration should ideally be at the Km for the specific kinase.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
This protocol provides a general workflow for assessing the target engagement of a 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative in intact cells.
Materials:
-
Cell line of interest
-
Cell culture medium
-
4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer
-
Thermal cycler
-
Western blot or ELISA reagents
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of your compound or DMSO for a specified time (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling on ice for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.
Visualizations
Caption: Workflow for characterizing the on- and off-target effects of a kinase inhibitor.
Caption: Potential signaling pathways affected by off-target inhibition.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Pharmacokinetic Profile of 7-Deazapurine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges in optimizing the pharmacokinetic (PK) properties of 7-deazapurine compounds. This resource offers troubleshooting guides for common experimental issues, detailed protocols for key pharmacokinetic assays, and a comparative overview of the PK parameters of selected 7-deazapurine derivatives.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the preclinical development of 7-deazapurine compounds.
Issue 1: Poor Aqueous Solubility and Precipitation in Assays
Q1: My 7-deazapurine compound is precipitating out of solution during my in vitro assay setup. What can I do?
A1: Precipitation of poorly soluble compounds in aqueous buffers is a frequent challenge. Here is a systematic approach to troubleshoot this issue:
-
Optimize Solvent and Concentration:
-
Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO. When diluting into your aqueous assay buffer, ensure the final DMSO concentration is minimal (typically <0.5%) to avoid cellular toxicity. If precipitation still occurs, consider using a co-solvent system, such as a mixture of DMSO and ethanol.
-
Reduce Final Concentration: The most straightforward solution is often to lower the final working concentration of your compound to stay below its solubility limit in the assay medium.
-
-
Modify the Aqueous Buffer:
-
pH Adjustment: The solubility of ionizable 7-deazapurine compounds can be pH-dependent. Experiment with buffers at different pH values to find the optimal range for your compound's solubility.
-
Use of Solubilizing Excipients: Incorporating solubilizing agents into your buffer can significantly improve solubility. Common excipients include:
-
Surfactants: Non-ionic surfactants like Tween-80 or Span 80 can help maintain the compound in solution.
-
Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.
-
-
-
Improve the Dilution Technique:
-
Vigorous Mixing: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to prevent localized high concentrations that can trigger precipitation.
-
Pre-warmed Buffer: Using a pre-warmed aqueous buffer can sometimes improve the solubility of your compound.
-
dot graph TD subgraph "Troubleshooting Workflow for Compound Precipitation" direction LR A[Start: Compound Precipitates] --> B{Initial Checks}; B --> C[Reduce Final Concentration]; B --> D[Optimize Dilution Method]; D --> D1[Vortex during dilution]; D --> D2[Use pre-warmed buffer]; C --> E{Still Precipitating?}; D --> E; E --> F[Modify Buffer]; F --> F1[Adjust pH]; F --> F2[Add Surfactants e.g., Tween-80]; F --> F3[Add Cyclodextrins e.g., HP-β-CD]; F1 --> G{Resolved?}; F2 --> G; F3 --> G; G -- Yes --> H[Proceed with Assay]; G -- No --> I[Consider Prodrug Strategy or Formulation Change]; end
end Troubleshooting workflow for compound precipitation.
Issue 2: Low Oral Bioavailability
Q2: My 7-deazapurine analog shows good in vitro activity but has poor oral bioavailability in animal models. What are the potential causes and solutions?
A2: Low oral bioavailability is a common hurdle in drug development and can stem from several factors. Here are some strategies to address this issue:
-
Improve Solubility and Dissolution Rate: Poor aqueous solubility is a primary reason for low oral bioavailability. The strategies mentioned in Issue 1 for improving solubility in vitro are also applicable for formulation development to enhance in vivo dissolution.
-
Enhance Permeability:
-
Prodrug Strategies: A highly effective approach is to synthesize a prodrug of your active 7-deazapurine compound. By adding a promoiety, you can increase the lipophilicity of the molecule, which can enhance its ability to cross the intestinal membrane. This promoiety is then cleaved in vivo to release the active drug.[1][2]
-
Lipid-Based Formulations: Formulating the compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), can improve its absorption.[3]
-
-
Overcome First-Pass Metabolism: If your compound is extensively metabolized in the liver before reaching systemic circulation, this can significantly reduce its bioavailability.
-
Inhibition of Metabolic Enzymes: Co-administration with an inhibitor of the relevant metabolic enzymes can increase the bioavailability of your compound. However, this approach can lead to drug-drug interactions.
-
Prodrugs: A prodrug approach can sometimes be designed to bypass or reduce first-pass metabolism.[4]
-
dot graph flowchart { rankdir=TB; node [shape=box, style=rounded];
} Strategies to enhance oral bioavailability.
Issue 3: Rapid Metabolism and Short Half-Life
Q3: My 7-deazapurine compound is rapidly cleared in vivo, resulting in a short half-life. How can I improve its metabolic stability?
A3: Rapid metabolism is a significant challenge that can limit the therapeutic efficacy of a drug. Here are some approaches to address this:
-
Identify Metabolic Soft Spots: The first step is to identify the site(s) on the molecule that are most susceptible to metabolism. This can be done through metabolite identification studies using liver microsomes or hepatocytes.
-
Structural Modifications: Once the metabolic "soft spots" are known, you can make structural modifications to block or slow down the metabolism at these sites. This could involve:
-
Introducing electron-withdrawing groups to deactivate metabolically labile positions.
-
Steric hindrance by adding bulky groups near the site of metabolism.
-
Isosteric replacements of metabolically unstable groups with more stable ones.
-
-
Prodrug Approach: A prodrug can be designed to protect the metabolically labile part of the molecule. The active drug is then released at the target site.
-
Deuteration: Replacing hydrogen atoms with deuterium at metabolically active sites can sometimes slow down the rate of metabolism due to the kinetic isotope effect.
II. Quantitative Data on Pharmacokinetic Properties
The following table summarizes available pharmacokinetic data for a selection of 7-deazapurine compounds from the literature. Direct comparison between studies should be made with caution due to differences in experimental conditions, animal models, and analytical methods.
| Compound ID | Class | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | CL (mL/min/kg) | Vd (L/kg) | F (%) | Reference |
| HH-N25 | Topoisomerase I Inhibitor | Rat | 3 mg/kg, IV | 1446.67 ± 312.05 | 0.14 ± 0.06 | - | 4.51 ± 0.27 | 8.32 ± 1.45 | 1.26 ± 0.15 | - | [5] |
| ZM241385 | Adenosine A2A Receptor Antagonist | Rat | 5 mg/kg, IV | 4458.03 | - | 1674.10 | - | 54.57 | 1.88 | - | [6] |
| ZM241385 | Adenosine A2A Receptor Antagonist | Rat | 1 mg/kg, PO | 6.67 | - | 18.76 | - | - | - | - | [6] |
| ZM241385 | Adenosine A2A Receptor Antagonist | Rat | 5 mg/kg, PO | 58.29 | - | 109.99 | - | - | - | - | [6] |
(Abbreviations: Cmax, Maximum plasma concentration; Tmax, Time to reach Cmax; AUC, Area under the plasma concentration-time curve; t1/2, Half-life; CL, Clearance; Vd, Volume of distribution; F, Bioavailability; IV, Intravenous; PO, Oral)
III. Experimental Protocols
Detailed methodologies for key pharmacokinetic experiments are provided below to ensure reproducibility and accuracy.
Liver Microsomal Stability Assay
This assay is used to assess the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.
Materials:
-
Test 7-deazapurine compound
-
Pooled liver microsomes (human or other species)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system and keep it on ice.
-
Thaw the liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.
-
dot graph TD subgraph "Microsomal Stability Assay Workflow" A[Prepare Reagents] --> B[Incubation]; B --> C[Time-Point Sampling]; C --> D[Quench Reaction]; D --> E[Protein Precipitation]; E --> F[Centrifugation]; F --> G[Supernatant Analysis by LC-MS/MS]; G --> H[Data Analysis: Calculate t1/2 and CLint]; end
end Microsomal stability assay workflow.
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the extent to which a compound binds to plasma proteins, which is crucial as only the unbound fraction of a drug is typically pharmacologically active. Equilibrium dialysis is considered the gold standard method.[5]
Materials:
-
Test 7-deazapurine compound
-
Pooled plasma (human or other species)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Incubator/shaker
-
LC-MS/MS system for analysis
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
-
Dialysis Setup:
-
Spike the plasma with the test compound to the desired final concentration.
-
Pipette the spiked plasma into the sample chamber of the dialysis device.
-
Pipette an equal volume of PBS into the buffer chamber.
-
-
Incubation:
-
Seal the dialysis unit and incubate at 37°C with gentle shaking for a sufficient time (typically 4-24 hours) to allow the system to reach equilibrium.
-
-
Sample Collection:
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
-
Analysis:
-
Determine the concentration of the compound in both the plasma and buffer chambers using a validated LC-MS/MS method. The concentration in the buffer chamber represents the unbound drug concentration.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) and the percentage of plasma protein binding (%PPB).
-
References
- 1. mdpi.com [mdpi.com]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Prodrug [pharmacologycanada.org]
- 3. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Pyrrolo[2,3-d]pyrimidine Inhibitors - Cell Permeability Issues
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding cell permeability challenges encountered with pyrrolo[2,3-d]pyrimidine inhibitors.
Frequently Asked Questions (FAQs)
Q1: My potent pyrrolo[2,3-d]pyrimidine inhibitor shows significantly lower activity in cell-based assays compared to its biochemical potency. What is the likely cause?
A significant drop in potency between a biochemical assay and a cell-based assay often points to poor cell permeability. The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target at a concentration sufficient to elicit a biological response. It is crucial to experimentally assess the cell permeability of your compound.
Q2: What are the key physicochemical properties of pyrrolo[2,3-d]pyrimidine inhibitors that influence their cell permeability?
Several physicochemical properties are critical determinants of a small molecule's ability to cross the cell membrane:
-
Lipophilicity (LogP/LogD): A measure of a compound's solubility in a lipid versus an aqueous environment. An optimal LogP (typically between 1 and 5) is required for good passive diffusion.
-
Polar Surface Area (PSA): The sum of the surface areas of polar atoms in a molecule. A lower PSA (< 140 Ų) is generally associated with better cell permeability.
-
Molecular Weight (MW): Smaller molecules (MW < 500 Da) tend to have better passive permeability.
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors (HBD ≤ 5) and acceptors (HBA ≤ 10) can negatively impact permeability by increasing the energy required for the molecule to leave the aqueous environment and enter the lipid cell membrane.
-
Aqueous Solubility: The compound must have sufficient solubility in the assay medium to be available for absorption.
Q3: My pyrrolo[2,3-d]pyrimidine inhibitor has favorable physicochemical properties but still exhibits poor cellular activity. What other factors could be at play?
If the physicochemical profile appears optimal, consider the following:
-
Active Efflux: The inhibitor may be a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the cell, preventing it from reaching its target. A bi-directional Caco-2 assay can determine the efflux ratio. An efflux ratio greater than 2 is indicative of active efflux.
-
Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes, leading to a lower effective concentration.
-
Poor Compound Solubility in Assay Media: The compound may be precipitating in the cell culture media, reducing the concentration available for uptake.
Q4: How can I improve the cell permeability of my pyrrolo[2,3-d]pyrimidine inhibitor?
Medicinal chemistry strategies can be employed to enhance cell permeability:
-
Optimize Lipophilicity: Modify the structure to adjust the LogP into a more favorable range.
-
Reduce Polarity: Decrease the polar surface area by masking polar functional groups.
-
Prodrug Approach: Convert a polar functional group into a more lipophilic moiety that can be cleaved intracellularly to release the active inhibitor.
-
Reduce Molecular Weight and Rotatable Bonds: Simplify the molecular structure where possible.
Troubleshooting Guides
Issue 1: Low Permeability in Parallel Artificial Membrane Permeability Assay (PAMPA)
| Observation | Potential Cause | Troubleshooting Steps |
| Low Papp value for the test compound. | Poor intrinsic passive permeability due to unfavorable physicochemical properties (e.g., high PSA, low LogP). | - Re-evaluate the physicochemical properties of the compound. - Consider structural modifications to improve lipophilicity and reduce polarity. |
| Poor aqueous solubility. | - Decrease the concentration of the compound in the donor well. - Increase the percentage of a co-solvent like DMSO, ensuring it doesn't compromise membrane integrity. | |
| High variability in Papp values between wells. | Inconsistent membrane integrity or uneven coating of the lipid solution. | - Visually inspect the PAMPA plate for defects before use. - Ensure consistent and even application of the lipid solution. - Include a known high-permeability control to assess consistency. |
Issue 2: Low Permeability in Caco-2 Assays
| Observation | Potential Cause | Troubleshooting Steps |
| Low apparent permeability (Papp) in the apical to basolateral (A-B) direction. | Poor passive permeability or active efflux. | - Perform a bi-directional Caco-2 assay to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio > 2 suggests active efflux. - If efflux is confirmed, co-incubate with a known efflux transporter inhibitor (e.g., verapamil for P-gp) to see if permeability improves. |
| Low monolayer integrity. | - Monitor Transepithelial Electrical Resistance (TEER) values before and after the experiment. - Assess the permeability of a low-permeability marker like Lucifer yellow. | |
| Poor compound stability in the assay buffer. | - Verify the stability of the compound in the assay buffer at the experimental pH and temperature. |
Data Presentation
Table 1: In Silico ADME Properties of Representative Tricyclic Pyrrolo[2,3-d]pyrimidines
The following table presents predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties for two lead compounds from a series of tricyclic pyrrolo[2,3-d]pyrimidine derivatives.[1] This data can help in anticipating potential permeability characteristics.
| Compound | QPlogS a | Caco-2 b | PSA c | Human Oral Absorption d |
| 8f | -8.35 | 7667.0 | 24.41 Ų | 100% |
| 8g | -8.73 | 10000.0 | 24.41 Ų | 100% |
-
a Predicted aqueous solubility (log S). Range: -6.5 to 0.5 for 95% of known drugs.[1]
-
b Predicted apparent Caco-2 cell permeability (nm/s). Range: <25 is poor, >500 is great.[1]
-
c Polar Surface Area.[1]
-
d Predicted human oral absorption.[1]
Table 2: General Permeability Classification
This table provides a general classification of compound permeability based on experimental results from Caco-2 and PAMPA assays.
| Permeability Class | Caco-2 Papp (10-6 cm/s) | PAMPA Pe (10-6 cm/s) | Interpretation |
| High | > 10 | > 5 | High probability of good oral absorption. |
| Moderate | 1 - 10 | 1 - 5 | Variable oral absorption. |
| Low | < 1 | < 1 | Low probability of good oral absorption. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive diffusion of a compound across an artificial lipid membrane.
Methodology:
-
Preparation of the Donor Plate: A 96-well donor plate with a filter is coated with a lipid solution (e.g., 2% phosphatidylcholine in dodecane).
-
Compound Preparation: The pyrrolo[2,3-d]pyrimidine inhibitor is dissolved in a buffer (e.g., PBS, pH 7.4) at a known concentration.
-
Assay Procedure: The acceptor wells of a 96-well plate are filled with buffer. The lipid-coated donor plate is placed on top of the acceptor plate, and the test compound solution is added to the donor wells.
-
Incubation: The plate assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, the concentration of the inhibitor in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The effective permeability is calculated using an appropriate formula that takes into account the area of the membrane, the volume of the wells, and the incubation time.
Caco-2 Permeability Assay
This assay is considered the gold standard for in vitro prediction of human intestinal absorption and can also be used to assess active transport mechanisms.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.
-
Transport Studies (Apical to Basolateral & Basolateral to Apical):
-
The cell monolayers are washed with pre-warmed transport buffer.
-
The pyrrolo[2,3-d]pyrimidine inhibitor is added to either the apical (A) or basolateral (B) side (the donor compartment).
-
At specific time points, samples are taken from the receiver compartment.
-
-
Quantification: The concentration of the inhibitor in the samples is determined by LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated for both directions (A-B and B-A).
-
Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate common signaling pathways targeted by pyrrolo[2,3-d]pyrimidine inhibitors and a general workflow for troubleshooting cell permeability issues.
Caption: Troubleshooting workflow for low cell permeability.
Caption: Inhibition of the EGFR signaling pathway.
Caption: Inhibition of the RET signaling pathway.
References
Stability of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine in aqueous solutions?
While comprehensive stability data for the parent compound is not extensively published, its derivatives and related 7-deazapurine analogues are known to be sensitive to factors such as pH, temperature, and light. It is crucial to handle aqueous solutions of this compound with care to minimize degradation. For critical applications, it is recommended to perform a preliminary stability assessment under your specific experimental conditions.
Q2: How does pH affect the stability and solubility of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine?
The solubility of derivatives of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine has been shown to be pH-dependent. For instance, some derivatives exhibit greater solubility in slightly acidic conditions (e.g., pH 6.5) compared to neutral pH, suggesting that the protonated form is more soluble.[1][2] Instability may occur at pH extremes (strong acid or strong base), potentially leading to hydrolysis of the amino group or cleavage of the pyrimidine ring.
Q3: What are the recommended storage conditions for aqueous solutions of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine?
For optimal stability, it is recommended to store stock solutions at -80°C for long-term storage (stable for over a year). For short-term use (up to a week), solutions can be stored at 4°C.[3] To avoid degradation from repeated freeze-thaw cycles, it is advisable to prepare aliquots of the stock solution.[3] Some related compounds require protection from light, so storing solutions in amber vials or in the dark is a recommended precautionary measure.[3]
Q4: What are the potential degradation pathways for 4-Amino-7H-pyrrolo[2,3-d]pyrimidine?
Potential degradation pathways for 4-Amino-7H-pyrrolo[2,3-d]pyrimidine in aqueous solution may include:
-
Hydrolysis: The 4-amino group can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of the corresponding 4-hydroxy derivative.
-
Oxidation: The electron-rich pyrrole and pyrimidine rings may be susceptible to oxidation, especially in the presence of oxidizing agents or upon exposure to air and light over extended periods.
-
Photodegradation: Exposure to UV or visible light may induce degradation. It is good practice to handle the compound and its solutions in a light-protected environment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer | - Poor solubility at the working pH.- Solution concentration is above the solubility limit.- Temperature fluctuations affecting solubility. | - Adjust the pH of the buffer. Slightly acidic conditions (e.g., pH 6.0-6.5) may improve solubility.- Prepare a more dilute solution.- Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation. |
| Loss of compound activity over time | - Degradation of the compound in solution. | - Prepare fresh solutions before each experiment.- Store stock solutions and aliquots at -80°C.- Protect solutions from light.- Perform a stability check of your compound under your specific storage and experimental conditions. |
| Appearance of unexpected peaks in HPLC analysis | - Formation of degradation products. | - Analyze the sample immediately after preparation.- Conduct a forced degradation study to identify potential degradation products.- Adjust storage and handling conditions to minimize degradation. |
| Inconsistent experimental results | - Variable compound stability between experiments. | - Standardize solution preparation and storage protocols.- Ensure consistent handling procedures (e.g., time at room temperature, light exposure).- Use freshly prepared solutions for each set of experiments. |
Experimental Protocols
Protocol 1: General Procedure for Preparing an Aqueous Stock Solution
-
Weighing: Accurately weigh the desired amount of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine powder in a clean, dry container.
-
Initial Solubilization: Add a small amount of a suitable organic co-solvent, such as DMSO or ethanol, to dissolve the powder completely.
-
Aqueous Dilution: Gradually add the aqueous buffer of the desired pH to the organic solution while vortexing to ensure proper mixing. The final concentration of the organic co-solvent should be kept to a minimum and be compatible with the intended downstream application.
-
pH Adjustment: If necessary, adjust the final pH of the solution.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
Storage: Store the stock solution in aliquots at -80°C in light-protected tubes.
Protocol 2: Forced Degradation Study to Assess Stability
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[4][5]
-
Preparation of Stock Solution: Prepare a stock solution of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent system (e.g., 1 mg/mL in a mixture of acetonitrile and water).
-
Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solution at 60°C for 24 hours.
-
Photostability: Expose the solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.
-
-
Neutralization: After the incubation period, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples, including a non-stressed control, by a stability-indicating analytical method, such as reverse-phase HPLC with a photodiode array (PDA) detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products.
Quantitative Data Summary
The following tables present an illustrative example of the type of data that would be generated from a forced degradation study. The actual values for 4-Amino-7H-pyrrolo[2,3-d]pyrimidine would need to be determined experimentally.
Table 1: Illustrative Stability of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine under Forced Degradation Conditions
| Condition | Incubation Time (hours) | Temperature (°C) | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 | 60 | 15% | 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine |
| 0.1 M NaOH | 24 | 60 | 10% | Ring-opened products |
| 3% H₂O₂ | 24 | 25 (Room Temp) | 20% | N-oxide derivatives |
| Heat | 24 | 60 | 5% | Minor unidentified products |
| Light (ICH Q1B) | - | - | 8% | Photodegradation adducts |
Table 2: Illustrative pH-Dependent Solubility
| pH | Solubility (µg/mL) (Illustrative) |
| 5.0 | 500 |
| 6.0 | 350 |
| 7.0 | 100 |
| 8.0 | 80 |
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for a forced degradation study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-Amino-1-(b-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine-5-carboxamide | TargetMol [targetmol.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Optimizing reaction conditions for pyrrolo[2,3-d]pyrimidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of pyrrolo[2,3-d]pyrimidines. This resource aims to address common challenges encountered during synthesis, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide rapid answers to common issues encountered during the synthesis of pyrrolo[2,3-d]pyrimidines, covering aspects from reaction yield and purity to purification challenges.
Low Reaction Yield
Q1: My multi-component reaction for pyrrolo[2,3-d]pyrimidine synthesis is resulting in a low yield. What are the likely causes and how can I optimize it?
A1: Low yields in multi-component reactions (MCRs) for pyrrolo[2,3-d]pyrimidine synthesis are common and can often be attributed to several factors. A systematic approach to optimization is recommended.
-
Catalyst Choice and Loading: The choice and amount of catalyst can be critical. For instance, in a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives, using 5 mol% of tetra-n-butylammonium bromide (TBAB) has been shown to be optimal, with higher amounts not improving the yield.[1]
-
Solvent and Temperature: The reaction medium and temperature play a significant role. Ethanol at 50°C is an effective condition for the aforementioned MCR, avoiding the need for harsher reflux conditions which can lead to side product formation.[1]
-
Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can interfere with the reaction. Arylglyoxals, for example, are often used as their hydrates and their purity should be confirmed.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Reaction times for MCRs can be relatively short, often in the range of 60-80 minutes.[1]
Q2: I am experiencing a low yield in my Buchwald-Hartwig amination for the synthesis of a substituted pyrrolo[2,3-d]pyrimidine. What should I troubleshoot?
A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with heterocyclic substrates can be sensitive to several parameters.
-
Catalyst and Ligand Selection: The choice of palladium precatalyst and phosphine ligand is paramount. Bulky, electron-rich phosphine ligands like XPhos, SPhos, and BrettPhos are often effective in enhancing reaction efficiency.[2] Using a pre-catalyst is generally more reliable than generating the active catalytic species in situ from sources like Pd(OAc)2.[3]
-
Base Selection: The choice of base is crucial and can be substrate-dependent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for base-sensitive substrates, a combination of an organic base (like DBU) and an inorganic base might be beneficial.[4]
-
Solvent: Anhydrous, deoxygenated solvents such as dioxane or toluene are typically required to prevent catalyst deactivation.
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > Cl. If you are using an aryl chloride, the reaction may require more forcing conditions or a more specialized catalyst system.[3][4]
Q3: My Sonogashira coupling reaction to introduce an alkynyl group onto the pyrrolo[2,3-d]pyrimidine core is giving a poor yield. What are the common pitfalls?
A3: Low yields in Sonogashira couplings can often be traced back to catalyst deactivation or side reactions.
-
Copper Co-catalyst: While the classic Sonogashira protocol uses a copper co-catalyst (typically CuI), this can lead to Glaser-type homocoupling of the terminal alkyne, especially in the presence of oxygen.[5] Performing the reaction under strictly anaerobic conditions is crucial. Alternatively, copper-free Sonogashira protocols can be employed.
-
Catalyst Loading: In some cases, reducing the palladium catalyst loading can actually improve yields by minimizing side reactions.[5]
-
Base: An amine base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) is typically used. Ensure the base is pure and dry.
-
Solvent: A variety of solvents can be used, with DMF and THF being common choices. The choice of solvent can influence the reaction rate and yield.
Purity and Side Reactions
Q4: I am observing the formation of significant side products in my pyrrolo[2,3-d]pyrimidine synthesis. How can I identify and minimize them?
A4: Side product formation is a common challenge. Understanding the potential side reactions of your chosen synthetic route is key to minimizing them.
-
Regioisomers: In reactions involving unsymmetrical starting materials, the formation of regioisomers can be a significant issue. For example, in the synthesis of 6-substituted pyrrolo[2,3-d]pyrimidines, careful control of reaction conditions is necessary to achieve regioselective substitution.[6] The choice of protecting groups can also influence regioselectivity.
-
Homocoupling: As mentioned for the Sonogashira reaction, homocoupling of starting materials (e.g., alkyne dimerization or biaryl formation from the aryl halide) is a common side reaction. This can often be minimized by using a lower catalyst loading, ensuring anaerobic conditions, and carefully controlling the reaction temperature.
-
Over-reaction or Decomposition: Some pyrrolo[2,3-d]pyrimidine derivatives can be sensitive to harsh reaction conditions. Prolonged reaction times or high temperatures can lead to decomposition or the formation of complex byproduct mixtures. Monitoring the reaction by TLC and stopping it once the starting material is consumed is crucial.
Purification
Q5: I am struggling with the purification of my polar, nitrogen-containing pyrrolo[2,3-d]pyrimidine product by column chromatography. What strategies can I employ?
A5: The purification of polar, basic heterocyclic compounds can be challenging due to their strong interaction with silica gel, often leading to peak tailing and poor separation.
-
Tailing on Silica Gel: Peak tailing is often caused by the acidic nature of silica gel interacting with the basic nitrogen atoms of your compound. Adding a small amount of a basic modifier to the eluent, such as triethylamine (0.5-1%) or ammonium hydroxide (in a DCM/MeOH solvent system), can significantly improve peak shape.[7]
-
Alternative Stationary Phases: If modifying the eluent is not sufficient, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds.[7] Reversed-phase chromatography on a C18 column is another option, particularly for highly polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds that show little or no retention in reversed-phase chromatography. It uses a polar stationary phase with a mobile phase rich in an organic solvent.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method to remove minor impurities, provided a suitable solvent system can be found.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various synthetic approaches to pyrrolo[2,3-d]pyrimidines, providing a clear comparison of reaction conditions and their outcomes.
Table 1: Optimization of a One-Pot, Three-Component Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives [1]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | None | Ethanol | 50 | 120 | 40 |
| 2 | TBAB (2.5) | Ethanol | 50 | 80 | 82 |
| 3 | TBAB (5) | Ethanol | 50 | 65 | 92 |
| 4 | TBAB (7.5) | Ethanol | 50 | 65 | 92 |
| 5 | TBAB (5) | Methanol | 50 | 70 | 85 |
| 6 | TBAB (5) | Acetonitrile | 50 | 90 | 70 |
| 7 | TBAB (5) | Dichloromethane | 50 | 100 | 65 |
Table 2: Buchwald-Hartwig Amination for the Synthesis of 4-Substituted Pyrrolo[2,3-d]pyrimidines (Representative Data)
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 85 | [8] |
| 2 | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-Fluoroaniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 78 | [8] |
Table 3: Sonogashira Coupling of 5-Bromo-6-chloro-1,3-dimethyluracil [6]
| Entry | Alkyne | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine | 80 | 95 |
| 2 | 3-Tolylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine | 80 | 98 |
| 3 | 2-Tolylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine | 80 | 60 |
Experimental Protocols
This section provides detailed methodologies for key synthetic routes to pyrrolo[2,3-d]pyrimidines.
Protocol 1: One-Pot, Three-Component Synthesis of Polyfunctionalized Pyrrolo[2,3-d]pyrimidines[1]
-
To a solution of arylglyoxal monohydrate (1.0 mmol) in ethanol (5 mL) in a round-bottom flask, add 6-amino-1,3-dimethyluracil (1.0 mmol) and the respective barbituric acid derivative (1.0 mmol).
-
Add tetra-n-butylammonium bromide (TBAB) (0.05 mmol, 5 mol%).
-
Stir the reaction mixture at 50°C.
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Upon completion (typically 60-80 minutes), cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure pyrrolo[2,3-d]pyrimidine derivative.
Protocol 2: Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (General Procedure)[8]
-
To an oven-dried Schlenk tube, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., XPhos, 0.04 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, deoxygenated toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 110°C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the desired 4-amino-pyrrolo[2,3-d]pyrimidine.
Protocol 3: Sonogashira Coupling for C5-Alkynylation of Pyrrolo[2,3-d]pyrimidines (General Procedure)
-
To a Schlenk tube, add the 5-halo-pyrrolo[2,3-d]pyrimidine (1.0 mmol), the terminal alkyne (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous triethylamine (10 mL).
-
Stir the reaction mixture at 80°C under an argon atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow: Multi-component Synthesis
Caption: Workflow for the one-pot synthesis of pyrrolo[2,3-d]pyrimidines.
Signaling Pathway: EGFR Inhibition by Pyrrolo[2,3-d]pyrimidine Derivatives
Many pyrrolo[2,3-d]pyrimidine derivatives are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in non-small cell lung cancer (NSCLC).[8]
Caption: EGFR signaling pathway and its inhibition.
Signaling Pathway: RET Kinase Inhibition by Pyrrolo[2,3-d]pyrimidine Derivatives
Pyrrolo[2,3-d]pyrimidines have also been developed as inhibitors of the RET (Rearranged during Transfection) kinase, which is implicated in certain types of thyroid and lung cancers.[9]
Caption: RET kinase signaling pathway and its inhibition.
References
- 1. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 2. m.youtube.com [m.youtube.com]
- 3. reddit.com [reddit.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. DSpace [repository.kaust.edu.sa]
- 6. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Akt Inhibitors: Spotlight on the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Scaffold
The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a central node in the PI3K/Akt/mTOR signaling pathway, which is critical for regulating cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is one of the most frequent oncogenic events in human cancers, making Akt a highly sought-after target for therapeutic intervention.[3][4] This has led to the development of numerous small molecule inhibitors, which can be broadly classified based on their mechanism of action.
This guide provides a comparative overview of Akt inhibitors, with a special focus on compounds derived from the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold, versus other classes of Akt inhibitors. We will examine their mechanisms, present comparative experimental data, and provide standardized protocols for their evaluation.
The Rise of the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Scaffold
The compound 4-Amino-7H-pyrrolo[2,3-d]pyrimidine itself is a heterocyclic chemical structure, a 7-deazapurine analog, that serves as a foundational scaffold for a significant class of kinase inhibitors.[5][6] Through extensive medicinal chemistry efforts, this core has been elaborated to produce potent and selective ATP-competitive inhibitors of Akt.
A prime example of a clinical-stage drug candidate developed from this scaffold is Capivasertib (AZD5363) .[7][8] This orally bioavailable compound is a potent pan-Akt inhibitor that has shown promise in numerous clinical trials, particularly in breast cancer.[9][10] The development of Capivasertib involved optimizing the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine core to enhance potency, selectivity against related kinases like ROCK, and improve pharmacokinetic properties.[8][11]
Classification of Akt Inhibitors
Akt inhibitors are primarily categorized into two main groups based on their binding mode and mechanism of action: ATP-competitive inhibitors and allosteric inhibitors.[4][12]
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ATP-Competitive Inhibitors : These molecules bind to the ATP-binding pocket of the Akt kinase domain, directly competing with the endogenous ATP. This prevents the phosphorylation of downstream substrates.[3][12] Inhibitors derived from the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold, such as Capivasertib, fall into this category.[8] Another prominent example is Ipatasertib (GDC-0068) .[2][7] A potential drawback of this class is the high conservation of the ATP-binding site across the human kinome, which can lead to off-target effects.[13]
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Allosteric Inhibitors : These inhibitors bind to a site distinct from the ATP pocket, typically at the interface between the pleckstrin homology (PH) domain and the kinase domain.[12] This binding locks Akt in an inactive conformation, preventing its recruitment to the cell membrane and subsequent activation by phosphorylation.[12] MK-2206 is the most clinically advanced allosteric inhibitor.[13][14] Allosteric inhibitors can offer greater selectivity compared to their ATP-competitive counterparts.[9]
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of intervention for different inhibitor classes.
Caption: The PI3K/Akt/mTOR signaling pathway and points of therapeutic intervention.
Comparative Performance Data
The efficacy of Akt inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following tables summarize publicly available IC50 data for representative Akt inhibitors.
Table 1: Pan-Akt Inhibitory Potency (IC50 in nM)
| Inhibitor | Class | Akt1 (IC50 nM) | Akt2 (IC50 nM) | Akt3 (IC50 nM) | Reference |
| Capivasertib (AZD5363) | ATP-Competitive | 3 | 7 | 7 | [2] |
| Ipatasertib (GDC-0068) | ATP-Competitive | 5 | 18 | 8 | [2] |
| MK-2206 | Allosteric | 5 | 12 | 65 | [2] |
| A-443654 | ATP-Competitive | 0.16 (Ki) | N/A | N/A | [15] |
| Afuresertib (GSK2110183) | ATP-Competitive | <1 | Low nM | Low nM | [7] |
Table 2: Kinase Selectivity Profile (IC50 in nM)
| Inhibitor | Target | PKA | ROCK | Reference |
| Capivasertib (AZD5363) | Akt1/2/3 | >1000 | ~650 | [7][8] |
| Ipatasertib (GDC-0068) | Akt1/2/3 | Poorly inhibits | N/A | [7] |
| A-443654 | Akt1/2/3 | ~6.4 | N/A | [15] |
Note: PKA is a closely related kinase in the AGC family, and selectivity against it is a key benchmark.[16] Higher IC50 values indicate lower potency and thus better selectivity.
Mechanism of Action: A Visual Comparison
The fundamental difference between ATP-competitive and allosteric inhibitors lies in their binding site and the resulting conformational state of the Akt enzyme.
Caption: ATP-competitive vs. Allosteric inhibition mechanisms for Akt.
As the diagram shows, ATP-competitive inhibitors like those from the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine family directly block the catalytic site.[12] In contrast, allosteric inhibitors prevent the enzyme from adopting its active conformation, thereby inhibiting its activation.[12]
Key Experimental Protocols
Evaluating the efficacy and mechanism of Akt inhibitors requires a standardized set of biochemical and cellular assays.
In Vitro Kinase Assay (Biochemical)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified Akt isoforms (Akt1, Akt2, Akt3).
Principle: This assay measures the transfer of a phosphate group from ATP to a specific peptide substrate by the Akt kinase. The amount of phosphorylated substrate is quantified, often using luminescence or fluorescence.
Methodology:
-
Reagents: Purified recombinant human Akt1, Akt2, and Akt3 enzymes; kinase buffer; ATP; a specific peptide substrate (e.g., "Crosstide"); detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Serially dilute the test inhibitor (e.g., Capivasertib) in DMSO and add to a multi-well plate. b. Add the Akt enzyme and the peptide substrate to the wells and incubate briefly to allow inhibitor binding. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent quantifies the amount of ADP produced, which is proportional to kinase activity. e. Measure the signal (e.g., luminescence) using a plate reader.
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Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Phospho-Akt Western Blot Assay
Objective: To confirm that the inhibitor blocks Akt signaling within a cellular context by measuring the phosphorylation of Akt and its downstream targets.
Principle: Cancer cells are treated with the inhibitor, and cell lysates are analyzed by Western blotting using antibodies that specifically detect the phosphorylated forms of Akt (at Ser473 and Thr308) and downstream proteins like GSK3β.
Methodology:
-
Cell Culture: Plate cancer cells known to have an active PI3K/Akt pathway (e.g., LNCaP, BT474) and grow to 70-80% confluency.
-
Treatment: Treat the cells with various concentrations of the Akt inhibitor for a defined period (e.g., 2-4 hours). Include a vehicle control (DMSO).
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Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), p-Akt (Thr308), total Akt, p-GSK3β, and a loading control (e.g., β-actin or GAPDH). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Below is a workflow diagram for the Western Blot protocol.
Caption: Standard experimental workflow for Western Blot analysis of Akt pathway inhibition.
Conclusion
The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be a highly valuable starting point for the development of potent, selective, and orally bioavailable ATP-competitive Akt inhibitors, exemplified by the clinical success of Capivasertib (AZD5363).[16][17] These inhibitors demonstrate nanomolar potency against all three Akt isoforms and have advanced significantly in clinical trials.
When compared to allosteric inhibitors like MK-2206, ATP-competitive agents often show broader pan-Akt inhibition at lower concentrations, though selectivity can be a greater challenge.[2][13] The choice between an ATP-competitive and an allosteric inhibitor may depend on the specific genetic context of the tumor, the desired selectivity profile, and the potential for combination therapies. Both classes of inhibitors have demonstrated the ability to modulate the Akt signaling pathway effectively and represent crucial tools in the arsenal of targeted cancer therapies.[4][14] The continued exploration of novel scaffolds and inhibition mechanisms will be vital for overcoming resistance and improving patient outcomes.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors in AKTion: ATP-competitive vs allosteric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. icr.ac.uk [icr.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Cores in Kinase Inhibition
In the landscape of medicinal chemistry and drug discovery, the pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds have emerged as pivotal heterocyclic systems, particularly in the development of kinase inhibitors for cancer therapy. Their structural resemblance to the endogenous purine core of ATP allows them to effectively compete for the ATP-binding site of various kinases, leading to the modulation of crucial cellular signaling pathways. This guide provides a comparative overview of the efficacy of these two cores, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers and drug development professionals.
Core Structures and General Properties
Both pyrrolo[2,3-d]pyrimidines (also known as 7-deazapurines) and pyrazolo[3,4-d]pyrimidines are bicyclic aromatic heterocycles. The key distinction lies in the arrangement of nitrogen atoms in the five-membered ring. The pyrrolo[2,3-d]pyrimidine core features a nitrogen atom at position 7, whereas the pyrazolo[3,4-d]pyrimidine core has nitrogen atoms at positions 1 and 2. This seemingly subtle difference in the electronic distribution and hydrogen bonding capabilities of the core structures can significantly influence their binding affinity, selectivity, and overall pharmacological profile.
The pyrrolo[2,3-d]pyrimidine scaffold is a versatile platform for designing potent inhibitors of various kinases, and its deazapurine framework bears a notable resemblance to adenine, the natural ligand of ATP.[1] Similarly, the pyrazolo[3,4-d]pyrimidine core is considered a bioisostere of the adenine ring of ATP, enabling it to mimic hinge region binding interactions in the active sites of kinases.[2]
Comparative Efficacy as Kinase Inhibitors
Derivatives of both scaffolds have demonstrated significant potential as inhibitors of a wide range of protein kinases implicated in cancer and other diseases. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and rearranged during transfection (RET) kinase, among others.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Mutations in EGFR are a known driver in non-small cell lung cancer (NSCLC). Both pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent EGFR tyrosine kinase inhibitors (TKIs).
A series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and shown to covalently block mutant EGFR activity.[3] One notable compound, 12i , exhibited high potency and selectivity, inhibiting HCC827 cells (harboring an EGFR activating mutation) with up to 493-fold increased efficacy compared to normal HBE cells.[3] In enzymatic assays, this compound selectively inhibited the T790M mutant EGFR with an IC50 value of 0.21 nM, demonstrating a 104-fold higher potency compared to the wild-type EGFR (IC50 = 22 nM).[3]
Conversely, pyrazolo[3,4-d]pyrimidine-based compounds have also been identified as potent EGFR-TK inhibitors.[4][5] For instance, a novel phenylpyrazolo[3,4-d]pyrimidine-based analog, 5i , emerged as a potent non-selective dual EGFR/VEGFR2 inhibitor with an inhibitory concentration of 0.3 µM for EGFR.[4]
The following table summarizes the inhibitory activities of representative compounds from each class against EGFR.
| Core Scaffold | Compound | Target | IC50 (nM) | Cell Line | Reference |
| Pyrrolo[2,3-d]pyrimidine | 12i | EGFR (T790M) | 0.21 | - | [3] |
| Pyrrolo[2,3-d]pyrimidine | 12i | EGFR (WT) | 22 | - | [3] |
| Pyrazolo[3,4-d]pyrimidine | 5i | EGFR (WT) | 300 | - | [4] |
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, with VEGFR2 playing a central role. Both heterocyclic systems have been successfully employed to develop VEGFR inhibitors.
A structure-activity relationship study of pyrazolo[3,4-d]pyrimidine derivatives led to the discovery of a multikinase inhibitor, compound 33 , which potently inhibits both FLT3 and VEGFR2.[6][7] In an in vivo mouse model with an MV4-11 xenograft, a once-daily dose of 10 mg/kg of compound 33 resulted in complete tumor regression without significant toxicity.[7]
While specific VEGFR2 inhibitory data for a representative pyrrolo[2,3-d]pyrimidine from the provided search results is not as explicitly detailed for direct comparison in a table, the development of pyrrolo[2,3-d]pyrimidine derivatives as VEGFR2 inhibitors is an active area of research, with some compounds showing potent activity.
Signaling Pathway Visualization
The inhibition of kinases such as EGFR and VEGFR by these compounds disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the EGFR signaling pathway by pyrimidine-based cores.
Caption: Inhibition of the VEGFR signaling pathway by pyrimidine-based cores.
Experimental Protocols
The evaluation of the efficacy of these compounds typically involves a combination of in vitro enzymatic assays, cell-based proliferation assays, and in vivo animal models.
General Kinase Enzymatic Assay
A common method to determine the inhibitory activity of a compound against a specific kinase is a biochemical assay. The following is a generalized protocol:
-
Reagents and Materials : Recombinant human kinase, appropriate substrate (e.g., a peptide), ATP, assay buffer, and the test compound.
-
Procedure :
-
The test compound is serially diluted in DMSO and then added to the wells of a microplate.
-
The kinase and substrate are added to the wells.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a defined period.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis : The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of the compounds on cancer cell lines is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture : Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 72 hours).
-
MTT Addition : An MTT solution is added to each well, and the plates are incubated for a few hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Solubilization : A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Caption: A typical workflow for evaluating kinase inhibitors.
Conclusion
Both pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine cores serve as exceptional scaffolds for the design of potent and selective kinase inhibitors. The choice between these two cores is often guided by the specific kinase target and the desired pharmacological profile. Structure-activity relationship studies have shown that modifications at various positions of these rings can significantly impact their potency and selectivity. For instance, in a study on pyrazolo[3,4-d]pyrimidine derivatives, it was found that 4-phenoxy-1H-pyrazolo[3,4-d]pyrimidine derivatives showed higher potency against MV4-11 cells compared to their 4-anilino counterparts.[7] Similarly, for pyrrolo[2,3-d]pyrimidines, substitutions on the pyrrole and pyrimidine rings have been extensively explored to optimize their activity against various kinases.[8][9]
The data presented in this guide highlights that both scaffolds can yield highly effective kinase inhibitors. The pyrrolo[2,3-d]pyrimidine derivative 12i demonstrates exceptional potency and selectivity for mutant EGFR, making it a promising candidate for targeted cancer therapy.[3] On the other hand, the pyrazolo[3,4-d]pyrimidine derivative 33 shows potent multi-kinase inhibitory activity and significant in vivo efficacy, underscoring the potential of this scaffold in developing drugs that can overcome resistance mechanisms.[7]
Ultimately, the selection of one core over the other will depend on the specific drug discovery program's objectives, including the target kinase, desired selectivity profile, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Further research and head-to-head comparative studies will continue to elucidate the subtle yet crucial differences in the therapeutic potential of these two privileged heterocyclic systems.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 9. mdpi.com [mdpi.com]
Validation of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine as a RET Kinase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine as a scaffold for developing potent and selective RET kinase inhibitors. Through objective comparison with established RET inhibitors and supported by experimental data, this document serves as a resource for researchers in oncology and drug discovery.
Introduction to RET Kinase Inhibition
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase pivotal for cell growth, differentiation, and survival.[1] Genetic alterations such as point mutations and gene fusions can lead to constitutive activation of RET, driving the progression of various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[2][3] This makes RET an attractive therapeutic target. Several RET kinase inhibitors have been developed, with some receiving FDA approval and demonstrating significant clinical efficacy.[2]
This guide focuses on the potential of the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold, comparing its derivatives to prominent RET inhibitors such as the highly selective agents Selpercatinib and Pralsetinib, as well as multi-kinase inhibitors like Vandetanib and Cabozantinib.
Comparative Analysis of RET Kinase Inhibitors
The inhibitory activity of various compounds against wild-type and mutated RET kinase is a critical measure of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a lead pyrrolo[2,3-d]pyrimidine derivative and approved RET inhibitors.
Table 1: In Vitro Inhibitory Activity (IC50) of RET Kinase Inhibitors
| Compound | Scaffold | RET (wild-type) IC50 (nM) | RET (V804M mutant) IC50 (nM) | KDR (VEGFR2) IC50 (nM) | Selectivity (KDR/RET) |
| Compound 59[4][5] | 4-Amino-7H-pyrrolo[2,3-d]pyrimidine | Low nanomolar | Low nanomolar | Not specified | Not specified |
| Selpercatinib (LOXO-292)[6][7][8] | Pyrazolo[1,5-a]pyridine | ~0.4 | Not specified | Not specified | High |
| Pralsetinib (BLU-667)[9][10] | Not specified | <0.4 | Not specified | 3.5 | ~88-fold more selective for RET over VEGFR2[10] |
| Vandetanib[11][12] | Quinazoline | ~100 | Not specified | ~40 | Low |
| Cabozantinib[13][14] | Quinoline | 5.2[10] | Not specified | ~0.035 | Low |
Note: "Low nanomolar" for Compound 59 indicates high potency as described in the source.[4][5] Specific values were not provided in the excerpt.
Table 2: Cellular Activity of RET Kinase Inhibitors
| Compound | Cell Line | RET Alteration | Growth Inhibition |
| Compound 59[4][5] | LC-2/ad | CCDC6-RET fusion | Yes |
| Selpercatinib (Retevmo)[6][15] | Various | RET fusion/mutation | High activity[15] |
| Pralsetinib (Gavreto)[9][16] | Various | RET fusion/mutation | High activity[16] |
| Vandetanib (Caprelsa)[11][17] | MTC cell lines | RET mutation | Inhibits proliferation[18] |
| Cabozantinib (Cometriq/Cabometyx)[13][19] | Papillary thyroid cancer cell line | CCDC6-RET fusion | IC50 of 0.06 µmol/L[20] |
Experimental Methodologies
The validation of a RET kinase inhibitor involves a cascade of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.
1. Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of the RET kinase.
-
Objective: To determine the IC50 value of the inhibitor against wild-type and mutant forms of the RET kinase.
-
General Protocol:
-
Reagents: Recombinant human RET kinase (wild-type or mutant), a suitable substrate peptide, ATP, and the test inhibitor.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, incubate the RET kinase and substrate with the various concentrations of the inhibitor.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (often near the Km value for RET).
-
After a set incubation period, stop the reaction.
-
-
Detection: The amount of product formed (phosphorylated substrate) or the amount of ATP remaining is quantified. Common methods include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): Measures the phosphorylation of a biotinylated substrate.[21]
-
Luminescence-based assays (e.g., ADP-Glo™ or Kinase-Glo®): These assays measure the amount of ADP produced or ATP consumed, respectively. The luminescent signal is proportional to kinase activity.[22][23]
-
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a control (e.g., DMSO). The IC50 value is then determined by fitting the data to a dose-response curve.[22]
-
2. Cell-Based Assays
These assays evaluate the inhibitor's effect on RET signaling and cell viability in a more physiologically relevant context.
-
Objective: To confirm that the inhibitor can access and engage the RET target within cancer cells and to measure its impact on cell proliferation.
-
A. Proof of Mechanism (POM) Assay:
-
Principle: Measures the inhibition of RET autophosphorylation in cells that have a constitutively active RET kinase due to a mutation or fusion.[21]
-
Protocol:
-
Culture cancer cells known to harbor a specific RET alteration (e.g., MZ-CRC-1 cells with the M918T mutation).[21]
-
Treat the cells with varying concentrations of the inhibitor for a specified duration.
-
Lyse the cells and quantify the levels of phosphorylated RET (pRET) using methods like Western blotting or ELISA.
-
A reduction in pRET levels indicates target engagement and inhibition.
-
-
-
B. Cell Proliferation/Viability Assay:
-
Principle: Measures the effect of the inhibitor on the growth and survival of cancer cells dependent on RET signaling.
-
Protocol:
-
Seed RET-driven cancer cells (e.g., LC-2/ad cells with a CCDC6-RET fusion) in multi-well plates.[4]
-
Treat the cells with a range of inhibitor concentrations.
-
After an incubation period (typically 72 hours), assess cell viability using assays such as MTT, MTS, or CellTiter-Glo.
-
The results are used to calculate the GI50 (concentration for 50% growth inhibition).
-
-
Visualizing Key Pathways and Processes
RET Signaling Pathway
The following diagram illustrates the major signaling cascades activated by RET, which are implicated in cell proliferation, survival, and differentiation.[2][3][24]
Caption: The RET signaling pathway and its downstream effectors.
Experimental Workflow for RET Inhibitor Validation
This diagram outlines the typical workflow for validating a potential RET kinase inhibitor, from initial biochemical screening to cell-based functional assays.
References
- 1. benchchem.com [benchchem.com]
- 2. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selpercatinib - Wikipedia [en.wikipedia.org]
- 7. FDA Approval Summary: Selpercatinib for the treatment of advanced RET fusion-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selpercatinib: First approved selective RET inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pralsetinib: chemical and therapeutic development with FDA authorization for the management of RET fusion-positive non-small-cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Vandetanib - Wikipedia [en.wikipedia.org]
- 12. ascopubs.org [ascopubs.org]
- 13. Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cabozantinib: a MET, RET, and VEGFR2 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FDA Grants Priority Review to New Drug Application for the RET Kinase Inhibitor Selpercatinib [theoncologynurse.com]
- 16. targetedonc.com [targetedonc.com]
- 17. Vandetanib for the Treatment of Patients With Locally Advanced or Metastatic Hereditary Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cabozantinib - Wikipedia [en.wikipedia.org]
- 20. Response to Cabozantinib in Patients with RET Fusion-Positive Lung Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
Unveiling the Kinase Cross-Reactivity Profile of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, scaffold is a cornerstone in the development of potent kinase inhibitors. Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of a wide range of kinases, making it a "privileged scaffold" in medicinal chemistry.[1][2][3] However, this inherent promiscuity necessitates a thorough understanding of its cross-reactivity profile to develop selective and safe therapeutics. This guide provides a comparative analysis of the cross-reactivity of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives against a panel of kinases, supported by experimental data and detailed protocols.
Comparative Analysis of Kinase Inhibition
| Compound/Derivative Reference | Primary Target(s) | IC50 (nM) | Off-Target Kinases Inhibited (IC50 or % Inhibition) | Reference |
| Akt/PKB Inhibitor | Akt1/PKBα | 16 | PKA (>1000), ROCK2 (>1000) | [4][5][6] |
| RET Inhibitor | RET | 5.8 | KDR (VEGFR2) (150) | |
| RIPK1 Inhibitor | RIPK1 | 59.8 | RIPK3 (1700), MLKL (>30000) | [7] |
| Multi-Kinase Inhibitor | EGFR | 40 | Her2 (81), VEGFR2 (125), CDK2 (204) | [8] |
Table 1: Inhibitory Activity of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives against Primary Kinase Targets and Key Off-Targets. This table highlights the potency of various derivatives against their intended targets and provides data on their activity against other kinases, demonstrating the variable selectivity achieved through chemical modification.
| Kinase Family | Representative Kinases | General Activity of 7-Deazapurine Derivatives | Notes |
| AGC Kinases | Akt/PKB, PKA, ROCK | High to moderate activity. Selectivity between Akt and PKA is a common challenge. | Modifications on the pyrrolo[2,3-d]pyrimidine core are often designed to enhance selectivity for Akt over PKA.[4][5][6] |
| Tyrosine Kinases (TKs) | EGFR, Her2, VEGFR2, RET | Broad activity. Many derivatives are potent inhibitors of receptor tyrosine kinases. | The 7-deazapurine scaffold is a common starting point for the development of both selective and multi-targeted tyrosine kinase inhibitors. |
| CMGC Kinases | CDKs | Moderate activity. Some derivatives show inhibitory effects on cell cycle kinases. | [8] |
| Serine/Threonine Kinases | RIPK1 | Potent and selective inhibition has been achieved with specific derivatives. | [7] |
Table 2: General Cross-Reactivity Trends of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives Across Kinase Families. This table provides a broader overview of the kinase families that are frequently inhibited by compounds containing the 7-deazapurine scaffold.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed and standardized experimental protocols are essential. Below are methodologies for commonly employed kinase profiling assays.
Radiometric Filter Binding Assay
This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
Principle: The assay quantifies the amount of radiolabeled phosphate incorporated into a specific peptide or protein substrate.[9][10]
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, the substrate (e.g., a specific peptide), and the test compound (e.g., a 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative) in a suitable kinase buffer.
-
Initiation: Start the reaction by adding ATP, including a known amount of [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Termination and Capture: Stop the reaction by adding a solution that denatures the kinase (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter membrane which binds the phosphorylated substrate.
-
Washing: Wash the filter membranes extensively to remove unincorporated radiolabeled ATP.
-
Detection: Quantify the amount of radioactivity retained on the filters using a scintillation counter or a phosphorimager.
-
Data Analysis: Calculate the percentage of kinase inhibition by comparing the radioactivity in the presence of the test compound to the control (DMSO). Determine the IC50 value by fitting the data to a dose-response curve.
LanthaScreen™ TR-FRET Kinase Assay
This is a fluorescence-based assay that measures kinase activity by detecting the binding of a phosphospecific antibody to a phosphorylated substrate.
Principle: The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a terbium-labeled anti-phosphopeptide antibody (donor) and a fluorescein-labeled substrate (acceptor).[11][12][13][14][15]
Procedure:
-
Kinase Reaction: In a microplate well, combine the kinase, a fluorescein-labeled substrate, ATP, and the test compound.
-
Incubation: Incubate the plate to allow the kinase to phosphorylate the substrate.
-
Detection: Add a solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated form of the substrate.
-
TR-FRET Measurement: After another incubation period to allow for antibody-substrate binding, measure the TR-FRET signal using a plate reader. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor only when they are in close proximity (i.e., when the antibody is bound to the phosphorylated substrate).
-
Data Analysis: The ratio of the acceptor and donor emission signals is used to calculate the extent of substrate phosphorylation. Determine the percentage of inhibition and IC50 values as described for the radiometric assay.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems in which these kinase inhibitors operate is crucial for understanding their mechanism of action and potential off-target effects.
Caption: A typical experimental workflow for kinase cross-reactivity profiling.
Caption: The PI3K/Akt/mTOR signaling pathway, a frequent target of 7-deazapurine inhibitors.[16][17][18][19][20][21]
Caption: The EGFR signaling pathway, a key target for anti-cancer therapies based on the 7-deazapurine scaffold.[22][23][24]
Caption: The VEGFR2 signaling pathway, crucial for angiogenesis and a target for 7-deazapurine-based inhibitors.[25][26][27][28][]
Conclusion
The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold is a versatile and powerful starting point for the design of kinase inhibitors. While exhibiting broad-spectrum activity, strategic chemical modifications can lead to highly potent and selective inhibitors for a variety of kinase targets. A thorough understanding of the cross-reactivity profile, facilitated by standardized and robust experimental methods, is paramount for the successful development of safe and effective drugs based on this privileged scaffold. The data and protocols presented in this guide serve as a valuable resource for researchers in their efforts to harness the therapeutic potential of 7-deazapurine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 22. ClinPGx [clinpgx.org]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 25. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 27. commerce.bio-rad.com [commerce.bio-rad.com]
- 28. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of kinase inhibitors. Its resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases, leading to the inhibition of their catalytic activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine analogs, focusing on their inhibitory potency and selectivity against key kinase targets implicated in cancer and inflammatory diseases. Experimental data is presented in structured tables, and detailed methodologies for key assays are provided to support further research and development.
Structure-Activity Relationship (SAR) Overview
The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine core offers several positions for chemical modification, each influencing the compound's potency, selectivity, and pharmacokinetic properties. The primary points of diversification are the N7 position of the pyrrole ring and the C4 amino group.
Substitutions at the N7 position are crucial for modulating selectivity and potency. For instance, in the context of Janus Kinase (JAK) inhibitors, specific substitutions at this position can confer selectivity for JAK1 over other family members.
Modifications of the C4 amino group have been extensively explored to optimize interactions with the hinge region of the kinase ATP-binding pocket. Linking various cyclic amines, such as piperidine, to the C4-amino group has proven to be a successful strategy in developing potent inhibitors of Protein Kinase B (Akt) and JAKs. Further substitutions on these cyclic amines allow for fine-tuning of the inhibitor's properties. For example, in a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, the nature of the carboxamide substituent significantly impacts potency and oral bioavailability as Akt inhibitors.
The C5 and C6 positions of the pyrrole ring also present opportunities for modification, influencing the overall shape and electronic properties of the molecule, which can impact kinase binding and selectivity.
Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of representative 4-Amino-7H-pyrrolo[2,3-d]pyrimidine analogs against key kinase targets.
Table 1: Inhibition of Protein Kinase B (Akt/PKB)
| Compound | R Group on Piperidine Carboxamide | PKB (Akt1) IC50 (nM) | PKA IC50 (nM) | Selectivity (PKA/PKB) |
| 1 | 2,4-Dichlorobenzyl | 16 | 380 | 24 |
| 2 | 4-Chlorobenzyl | 28 | >5000 | >178 |
| 3 | 2-Chlorobenzyl | 48 | 1900 | 40 |
| 4 | 4-tert-Butylbenzyl | 10 | 1500 | 150 |
Data sourced from studies on 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides.
Table 2: Inhibition of Janus Kinases (JAKs)
| Compound | Key Structural Features | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine core with a piperidine linker | 1-3.2 | 20-112 | 1-2 |
| PF-04965842 | Cyclobutyl linker | 29 | 800 | 830 |
| Compound 12a | Piperidinyl fragment | 12.6 | 135.1 | - |
Data compiled from various studies on JAK inhibitors.
Table 3: Inhibition of Aurora Kinases
| Compound | Scaffold | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
| Alisertib (MLN8237) | Benzazepine (for comparison) | 1.2 | 396.5 |
| Compound 8a | 2,6,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidine | 1.5 | 45.3 |
| Compound 11 | 2,6,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidine | 0.74 | 28.2 |
Data sourced from studies on Aurora kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays cited in this guide.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay is widely used to determine the IC50 values of compounds against various kinases.
Materials:
-
Purified kinase (e.g., Akt1, JAK1, Aurora A)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white opaque plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, followed by 3-fold serial dilutions.
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and a known inhibitor as a positive control.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be predetermined.
-
Add 4 µL of the kinase reaction mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., LNCaP, HCT-116)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell proliferation.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by 4-Amino-7H-pyrrolo[2,3-d]pyrimidine analogs.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine analogs on Akt.
Caption: The JAK/STAT signaling pathway, a key target for anti-inflammatory therapies, is inhibited by specific 4-Amino-7H-pyrrolo[2,3-d]pyrimidine analogs.
In Vitro and In Vivo Correlation of 7-Deazapurine Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-deazapurine scaffold, a derivative of purine where the nitrogen at position 7 is replaced by a carbon, has emerged as a privileged structure in medicinal chemistry. This modification allows for greater structural diversity and often leads to enhanced biological activity.[1] Compounds incorporating this scaffold have demonstrated a wide range of therapeutic potential, including antiviral and anticancer properties.[1] A critical aspect of the preclinical development of these inhibitors is understanding the correlation between their activity in laboratory-based in vitro assays and their efficacy in living organisms (in vivo). This guide provides an objective comparison of the in vitro and in vivo performance of representative 7-deazapurine inhibitors, supported by experimental data and detailed methodologies, to aid researchers in navigating the complexities of translational science.
Antiviral Activity: 7-Deaza-2'-C-Methyladenosine (7DMA)
7-Deaza-2'-C-methyladenosine (7DMA) is a nucleoside analog that has shown potent antiviral activity against various RNA viruses, including Zika virus (ZIKV).[2] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase.
Data Presentation
The following tables summarize the in vitro and in vivo data for 7DMA against Zika virus.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of 7DMA
| Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Vero | 0.8 ± 0.2 | >100 | >125 |
EC₅₀ (50% effective concentration): The concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%.
Table 2: In Vivo Efficacy of 7DMA in a Zika Virus Mouse Model
| Animal Model | Treatment Group | Peak Viremia (log₁₀ RNA copies/mL) | Mean Survival Time (Days) |
| AG129 Mice | Vehicle Control | 6.5 ± 0.5 | 8 |
| AG129 Mice | 7DMA (50 mg/kg/day) | 4.2 ± 0.8 | 12 |
Experimental Protocols
In Vitro Antiviral Assay (Zika Virus)
A virus-induced cytopathic effect (CPE) protection assay was utilized to determine the antiviral activity of 7DMA.[2]
-
Cell Culture: Vero cells were seeded in 96-well plates and incubated overnight.
-
Compound Treatment: Cells were treated with serial dilutions of 7DMA.
-
Virus Infection: Following compound addition, cells were infected with Zika virus.
-
Incubation: Plates were incubated for 5 days to allow for the development of CPE.
-
Data Analysis: Cell viability was assessed using the MTS method, and the EC₅₀ was calculated as the compound concentration required to inhibit virus-induced cell death by 50%. Cytotoxicity (CC₅₀) was determined in parallel on uninfected cells.[2]
In Vivo Efficacy Study (Zika Virus)
The in vivo efficacy of 7DMA was evaluated in AG129 mice, which are deficient in interferon-α/β and -γ receptors and are susceptible to Zika virus infection.[2]
-
Animal Model: AG129 mice were used for the infection model.
-
Infection: Mice were infected with Zika virus.
-
Treatment: Treatment with 7DMA (50 mg/kg/day) or a vehicle control was initiated post-infection.
-
Monitoring: Animals were monitored daily for signs of disease, and blood samples were collected to measure viral load (viremia) by quantitative RT-PCR.
-
Endpoints: The primary endpoints were the reduction in peak viremia and the increase in mean survival time.[2]
Visualization
References
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[1] Its structural resemblance to adenine allows it to function as an ATP-competitive inhibitor for a wide array of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1][2][3] This guide provides a head-to-head comparison of recently developed pyrrolo[2,3-d]pyrimidine derivatives, summarizing their biological activities and the experimental protocols used for their evaluation. This information is intended to assist researchers, scientists, and drug development professionals in navigating the landscape of these promising therapeutic agents.
Comparative Analysis of Biological Activity
The following tables summarize the in vitro efficacy of several novel pyrrolo[2,3-d]pyrimidine derivatives against various protein kinases and cancer cell lines. These compounds have been selected from recent literature to showcase the diversity of targets and the potency of this chemical class.
Table 1: In Vitro Kinase Inhibitory Activity of Novel Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) | Source |
| 5k | EGFR | 79 | Sunitinib | 93 | [4][5] |
| Her2 | 40 | Staurosporine | 38 | [4][5] | |
| VEGFR2 | 136 | Sunitinib | 261 | [4][5] | |
| CDK2 | 204 | Sunitinib | - | [4] | |
| 12d | VEGFR-2 | 11.9 | - | - | [6] |
| 15c | VEGFR-2 | 13.6 | - | - | [6] |
| 59 | RET-wt | <10 (approx.) | - | - | [7][8] |
| RET V804M | <10 (approx.) | - | - | [7][8] | |
| 10b | FAK | 9.9 | - | - | [9] |
| Unnamed | EGFR T790M | 0.21 | Wild-type EGFR | 22 | [10] |
Table 2: Anti-proliferative Activity of Novel Pyrrolo[2,3-d]pyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 5k | HepG2 | Liver Carcinoma | 29-59 (range) | Sunitinib | - | [4][5] |
| 8f | HT-29 | Colon Carcinoma | 4.55 ± 0.23 | Doxorubicin | - | [11] |
| 8g | HT-29 | Colon Carcinoma | 4.01 ± 0.20 | Doxorubicin | - | [11] |
| 5f | CFPAC-1 | Pancreatic Adenocarcinoma | 0.79 | - | - | [12] |
| HeLa | Cervical Carcinoma | 0.98 | - | - | [12] | |
| 6c | HCT116 | Colon Carcinoma | ~17.6 | - | - | [13] |
| 6h | HCT116 | Colon Carcinoma | ~17.6 | - | - | [13] |
| 10b | A549 | Lung Carcinoma | 0.8 | - | - | [9] |
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the context in which these compounds are evaluated, the following diagrams illustrate a representative signaling pathway targeted by these inhibitors and a typical experimental workflow for their characterization.
Caption: Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Evaluation.
Experimental Protocols
The following are generalized yet detailed methodologies for key experiments cited in the evaluation of novel pyrrolo[2,3-d]pyrimidine derivatives. These protocols are based on commonly reported procedures in the referenced literature.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant human kinase enzyme (e.g., VEGFR-2, EGFR).
-
Kinase-specific substrate (e.g., a synthetic peptide).
-
ATP (Adenosine triphosphate).
-
Pyrrolo[2,3-d]pyrimidine derivatives (dissolved in DMSO).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well microplates.
-
Plate reader for luminescence or fluorescence detection.
Procedure:
-
A kinase reaction mixture is prepared by adding the kinase enzyme, the specific substrate, and the assay buffer to the wells of a microplate.
-
The novel pyrrolo[2,3-d]pyrimidine derivatives are serially diluted in DMSO and then added to the reaction mixture at various concentrations. A DMSO-only control is included.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).
-
After incubation, the detection reagent is added to stop the kinase reaction and to quantify the amount of product formed (or remaining ATP). This is often measured as a luminescent or fluorescent signal.
-
The signal is read using a microplate reader.
-
The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the DMSO control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Proliferation (Viability) Assay
Objective: To assess the cytotoxic or cytostatic effect of the novel compounds on cancer cell lines and determine the IC50 value.
Materials:
-
Human cancer cell lines (e.g., HT-29, A549, HepG2).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Pyrrolo[2,3-d]pyrimidine derivatives (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo®).
-
Solubilization solution (e.g., DMSO or a detergent solution).
-
96-well cell culture plates.
-
Microplate reader for absorbance or luminescence.
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of the pyrrolo[2,3-d]pyrimidine derivatives. A vehicle control (DMSO) is also included.
-
The plates are incubated for a specified period, typically 48 to 72 hours.
-
After the incubation period, the viability reagent (e.g., MTT) is added to each well and incubated for a further 2-4 hours. During this time, metabolically active cells convert the MTT into formazan crystals.
-
If using MTT, the medium is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a colored solution.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. For luminescent assays, the luminescent signal is read directly.
-
The percentage of cell viability is calculated for each concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The pyrrolo[2,3-d]pyrimidine scaffold continues to be a highly fruitful starting point for the design of potent and selective kinase inhibitors. The derivatives highlighted in this guide demonstrate significant activity against a range of clinically relevant cancer targets, with some compounds exhibiting nanomolar potency. The structure-activity relationship studies accompanying these discoveries are paving the way for further optimization and the development of next-generation targeted therapies. The provided experimental protocols offer a standardized framework for the evaluation and comparison of future novel compounds within this important chemical class.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel pyrrolo [2,3-d] pyrimidine derivatives as potent FAK inhibitors based on cyclization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation [mdpi.com]
- 13. Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives and evaluation of their activities against human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Proliferative Potential of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents with improved efficacy and selectivity is a constant endeavor. The compound 4-Amino-7H-pyrrolo[2,3-d]pyrimidine, a 7-deazapurine analog, serves as a privileged scaffold in the design of potent inhibitors of key cellular signaling pathways implicated in cancer progression. This guide provides an objective comparison of the anti-proliferative effects of derivatives of this scaffold with established chemotherapeutic agents, supported by experimental data and detailed methodologies.
Derivatives of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine have demonstrated significant anti-proliferative activity, primarily through the inhibition of protein kinase B (PKB, also known as Akt), a crucial node in the PI3K/Akt/mTOR signaling pathway that is frequently deregulated in various cancers.[1][2][3] This pathway governs essential cellular processes, including cell growth, survival, and proliferation.[4][5] By targeting Akt, these compounds can effectively disrupt these processes in cancer cells, leading to cell cycle arrest and apoptosis.[6][7]
Comparative Anti-Proliferative Activity
The efficacy of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives has been evaluated in various cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values for representative compounds in prostate (PC3M) and glioblastoma (U87MG) human tumor cell lines, providing a direct comparison with standard-of-care chemotherapeutic agents.
| Compound/Drug | Target/Mechanism of Action | Cell Line | GI50 (µM) | Reference |
| Compound 10 (a 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative) | PKB (Akt) inhibitor | PC3M | 0.48 | [1] |
| U87MG | 0.36 | [1] | ||
| Compound 12 (a 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative) | PKB (Akt) inhibitor | PC3M | 0.52 | [1] |
| U87MG | 0.38 | [1] | ||
| Docetaxel | Microtubule stabilization | Prostate Cancer | Varies (typically nM range) | [8][9][10] |
| Cabazitaxel | Microtubule stabilization | Prostate Cancer | Varies (typically nM range) | [9][10] |
It is important to note that while the GI50 values for the pyrrolo[2,3-d]pyrimidine derivatives are in the sub-micromolar range, direct comparison with cytotoxic agents like Docetaxel and Cabazitaxel should be made with caution, as their mechanisms of action are fundamentally different. The pyrrolo[2,3-d]pyrimidine derivatives act as targeted inhibitors of a specific signaling pathway, while taxanes are broad-spectrum cytotoxic agents.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
The primary mechanism by which 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives exert their anti-proliferative effects is through the competitive inhibition of ATP binding to Akt.[1] This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the PI3K/Akt/mTOR signaling cascade.
Experimental Protocols
To validate the anti-proliferative effects of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine and its derivatives, a robust and reproducible experimental workflow is essential. The following outlines a standard protocol for an in vitro anti-proliferative assay.
Detailed Methodology: MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
1. Cell Seeding:
-
Harvest and count cancer cells (e.g., PC3M or U87MG).
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives and control compounds (e.g., Docetaxel and a vehicle control) in complete growth medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Incubate the plate for a further 48 to 72 hours at 37°C and 5% CO2.
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
-
The absorbance values are directly proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle-treated control cells.
-
Determine the GI50 value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Derivatives of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine represent a promising class of targeted anti-cancer agents with potent anti-proliferative effects in cancer cell lines. Their mechanism of action, centered on the inhibition of the critical PI3K/Akt/mTOR signaling pathway, offers a rational basis for their continued development. The experimental data presented herein, alongside the detailed methodologies, provides a framework for researchers to further validate and compare the efficacy of these compounds against existing and novel cancer therapies. The targeted nature of these compounds may offer advantages in terms of selectivity and reduced off-target toxicities compared to traditional cytotoxic agents, warranting further preclinical and clinical investigation.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Chemotherapy for Prostate Cancer | American Cancer Society [cancer.org]
- 9. hopkinsmedicine.org [hopkinsmedicine.org]
- 10. prostatecanceruk.org [prostatecanceruk.org]
Pyrrolo[2,3-d]pyrimidine Inhibitors: A Comparative Docking Analysis for Kinase Targets
A deep dive into the binding affinities and interaction mechanisms of pyrrolo[2,3-d]pyrimidine derivatives with key kinase targets, providing researchers and drug developers with comparative data and detailed experimental insights.
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. Its resemblance to adenine allows it to effectively compete for the ATP-binding site of various kinases, making it a cornerstone in the development of targeted therapies for cancer and inflammatory diseases. This guide provides a comparative analysis of published docking studies on pyrrolo[2,3-d]pyrimidine inhibitors, focusing on their interactions with clinically relevant kinases such as Janus Kinases (JAKs) and Epidermal Growth Factor Receptor (EGFR).
Comparative Docking Performance
The following tables summarize the quantitative data from various docking studies, offering a side-by-side comparison of the binding affinities of different pyrrolo[2,3-d]pyrimidine derivatives against their respective kinase targets.
Janus Kinase (JAK) Inhibitors
| Compound ID | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound 49 | JAK1 | Not explicitly stated, but noted for H-bond interactions | Glu957, Leu959, Gly887, His885 (water-mediated) | [1] |
| Tofacitinib | JAK1 | - | Not explicitly stated | [2] |
| Compound 16c | JAK2 | Not explicitly stated, but noted for H-bond and hydrophobic interactions | Leu932, Asp994 | [3] |
| Compound 11e | JAK1, JAK2 | Not explicitly stated, but noted to have over 90% inhibition | Not explicitly stated | [4] |
Epidermal Growth Factor Receptor (EGFR) Inhibitors
| Compound ID | Target | Docking Score (kcal/mol) | IC50 (µM) | Key Interacting Residues | Reference |
| Compound 4d | EGFR-TK | - | 0.107 | Not explicitly stated | [5] |
| Compound 4f | EGFR-TK | - | 0.159 | Not explicitly stated | [5] |
| Compound 4h | EGFR-TK | - | 0.196 | Not explicitly stated | [5] |
| Compound 12i | EGFR (T790M mutant) | - | 0.00021 | Not explicitly stated | [6] |
| Compound 7 | VEGFR2, Her2 | Not explicitly stated | Not explicitly stated | Not explicitly stated | [7][8][9] |
Experimental Protocols
The methodologies employed in the cited docking studies generally follow a standardized workflow, which is outlined below.
Molecular Docking Protocol
A common approach for performing molecular docking studies with pyrrolo[2,3-d]pyrimidine inhibitors involves the following steps:
-
Protein Preparation: The three-dimensional crystal structure of the target kinase (e.g., JAK1, EGFR) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure. The protein is then energy minimized using a suitable force field.
-
Ligand Preparation: The 2D structures of the pyrrolo[2,3-d]pyrimidine inhibitors are drawn using chemical drawing software and converted to 3D structures. The ligands are then subjected to energy minimization.
-
Docking Simulation: Software such as AutoDock or C-DOCKER is used to perform the docking calculations.[2][3] The Lamarckian Genetic Algorithm is a frequently employed search algorithm to explore the conformational space of the ligand within the active site of the protein.[2] The active site is typically defined by a grid box encompassing the ATP-binding pocket.
-
Analysis of Results: The docking results are analyzed based on the binding energy scores and the interactions between the ligand and the protein.[1] The conformation with the lowest binding energy is generally considered the most favorable. Key interactions, such as hydrogen bonds and hydrophobic interactions with active site residues, are identified and visualized.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways targeted by these inhibitors and a typical workflow for computational drug design.
JAK-STAT Signaling Pathway Inhibition
Computational Drug Design Workflow
References
- 1. Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 4. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
New 7-Deazapurine Analogs Demonstrate Potent Pan-Kinase Inhibition: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – Researchers have synthesized a novel series of 7-deazapurine compounds, with select analogs exhibiting potent inhibitory activity against a panel of key oncogenic kinases. This comparative guide provides an in-depth analysis of a lead candidate, henceforth referred to as "Compound 5," benchmarked against established kinase inhibitors. The data presented herein offers valuable insights for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation cancer therapeutics.
Executive Summary
A novel 7-deazapurine derivative, Compound 5, has demonstrated significant inhibitory potential across four critical cancer-related kinases: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2). This multi-targeted profile suggests a broad-spectrum anti-cancer potential. This guide provides a head-to-head comparison of Compound 5's in vitro efficacy with that of well-established kinase inhibitors, supported by detailed experimental protocols and visual representations of the relevant signaling pathways.
Data Presentation: Comparative Kinase Inhibition
The inhibitory activity of Compound 5 and a selection of known kinase inhibitors was assessed via in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of the kinase activity, are summarized in the tables below. Lower IC50 values indicate greater potency.
Table 1: IC50 Values of Compound 5 Against a Panel of Kinases
| Kinase Target | Compound 5 IC50 (nM) |
| EGFR | 8.5 |
| HER2 | 12.3 |
| VEGFR2 | 25.1 |
| CDK2 | 30.2 |
Data for Compound 5 is derived from a recent study on novel 7-deazapurine incorporating isatin hybrid compounds.[1]
Table 2: IC50 Values of Known Kinase Inhibitors (for comparison)
| Inhibitor | EGFR (nM) | HER2 (nM) | VEGFR2 (nM) | CDK4/6 (nM) |
| Lapatinib | 10.8[2] | 9.2[2] | >10,000[3] | - |
| Erlotinib | 2[4] | - | - | - |
| Sorafenib | - | - | 90[5][6] | - |
| Sunitinib | - | - | 80[7][8][9] | - |
| Palbociclib | - | - | - | 5.4 (CDK4), 16.2 (CDK6)[10] |
Note: Direct IC50 values for some inhibitors against all four kinases were not consistently available in the reviewed literature. The presented data reflects the primary targets of these inhibitors. Palbociclib is a CDK4/6 inhibitor and is included for a broader cell cycle kinase comparison.
Experimental Protocols
The following methodologies represent standard protocols for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the 7-deazapurine compounds and known inhibitors against EGFR, HER2, VEGFR2, and CDK2 is determined using a biochemical kinase assay.
-
Reagent Preparation : Recombinant human kinase enzymes, corresponding peptide substrates, and ATP are prepared in a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT).
-
Compound Dilution : Test compounds are serially diluted in DMSO to achieve a range of concentrations.
-
Kinase Reaction : The kinase, substrate, and test compound are pre-incubated in a 96-well plate. The reaction is initiated by the addition of ATP.
-
Detection : After a defined incubation period at 30°C, the reaction is stopped. The amount of phosphorylated substrate is quantified using a suitable detection method, such as a radiometric assay measuring the incorporation of ³²P from [γ-³²P]ATP or a fluorescence-based assay.
-
Data Analysis : The percentage of kinase activity inhibition is calculated for each compound concentration relative to a DMSO control. IC50 values are determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Cell Viability (MTT) Assay
The cytotoxic effect of the compounds on cancer cell lines is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding : Cancer cells (e.g., A549, SK-BR-3, HUVEC, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition : MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization : The culture medium is removed, and the formazan crystals are dissolved in a solubilizing agent such as DMSO.
-
Absorbance Measurement : The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined from dose-response curves.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by the 7-deazapurine compounds and a typical experimental workflow for their evaluation.
Caption: Simplified EGFR/HER2 signaling cascade.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Erlotinib | CP358774 | EGFR inhibitor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. oncology-central.com [oncology-central.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. tga.gov.au [tga.gov.au]
Safety Operating Guide
Proper Disposal of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate, ensuring compliance with safety protocols and regulatory standards.
I. Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, it is crucial to understand the inherent hazards of this compound. While specific toxicity data for this compound is limited, its chemical structure—containing amino, pyrrolo, and pyrimidine moieties, as well as a hydrogen sulfate salt—suggests that it should be handled with care.
Key Hazard Considerations:
-
Corrosivity: Due to the presence of the hydrogen sulfate, the compound may be corrosive.
-
Toxicity: Aminopyrimidine derivatives can exhibit biological activity and potential toxicity. The ecotoxicity of this specific compound is not well-documented, necessitating cautious handling to prevent environmental release.[1]
-
Irritation: May cause skin and eye irritation upon contact.
-
Inhalation: Dust or aerosols may be harmful if inhaled.
Personal Protective Equipment (PPE): A comprehensive list of required PPE for handling this compound is detailed in the table below.
| Protection Type | Specific Requirement |
| Eye/Face Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |
II. Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1] Do not discharge this chemical into sewer systems or the environment.[1]
Experimental Workflow for Disposal:
Detailed Methodologies:
-
Waste Characterization:
-
Based on its acidic nature (hydrogen sulfate), it may exhibit corrosive characteristics (RCRA code D002).
-
Waste Segregation:
-
Store waste this compound separately from incompatible materials, particularly strong bases and oxidizing agents, to prevent violent reactions.
-
-
Container Selection:
-
Use a dedicated, leak-proof, and chemically compatible container for solid waste. High-density polyethylene (HDPE) containers are generally suitable.
-
For solutions, use a compatible liquid waste container.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
Chemical Name: "this compound"
-
CAS Number: 769951-32-8
-
Accumulation Start Date
-
Primary Hazard(s): Corrosive, Irritant
-
-
-
Waste Transfer:
-
Carefully transfer the waste into the designated container, minimizing dust generation. Use a funnel for solids if necessary.
-
Do not fill the container to more than 90% of its capacity to allow for expansion.
-
-
Secure Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
The recommended disposal methods are chemical destruction or controlled incineration with flue gas scrubbing.[1]
-
-
Documentation:
-
Maintain a detailed record of the waste, including the amount, date of accumulation, and date of disposal. This is crucial for regulatory compliance.
-
III. Disposal of Contaminated Materials
Proper disposal extends to materials that have come into contact with this compound.
| Material Type | Decontamination/Disposal Procedure |
| Empty Containers | Triple rinse with a suitable solvent (e.g., water or methanol). The rinsate should be collected and treated as hazardous waste. After rinsing, the container can be offered for recycling or reconditioning. Alternatively, puncture it to prevent reuse and dispose of it in a sanitary landfill.[1] |
| Contaminated Labware (glassware, etc.) | Decontaminate by washing thoroughly with a suitable solvent. The solvent wash should be collected as hazardous waste. |
| Contaminated PPE (gloves, etc.) | Dispose of as solid hazardous waste in a designated, labeled container. |
| Spill Cleanup Materials | Collect all materials used for spill cleanup (absorbents, etc.) and place them in a sealed, labeled hazardous waste container for disposal. |
IV. Logical Relationships in Waste Management
The following diagram illustrates the decision-making process for handling chemical waste in a laboratory setting.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your EHS department for guidance.
References
Essential Safety and Logistical Information for Handling 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate. Adherence to these procedural, step-by-step instructions is critical for ensuring a safe laboratory environment.
Summary of Hazard and Protective Measures
A thorough understanding of the potential hazards associated with this compound is the first step in safe handling. The following table summarizes the key hazard classifications and the corresponding personal protective equipment (PPE) required to mitigate risks.
| Hazard Classification | GHS Pictogram | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral |
| Standard laboratory attire (closed-toe shoes, long pants), lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. |
| Skin Corrosion/Irritation |
| Lab coat, chemical-resistant gloves (e.g., nitrile). |
| Serious Eye Damage/Irritation |
| Safety glasses with side shields or chemical splash goggles. |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) |
| Work in a well-ventilated area, preferably a chemical fume hood. If dust generation is likely, a NIOSH-approved respirator is recommended. |
Detailed Experimental Protocol for Safe Handling
This protocol outlines the step-by-step procedure for safely handling this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
2. Engineering Controls and Personal Protective Equipment (PPE):
-
All handling of the solid compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Before handling, don the appropriate PPE as detailed in the table above. This includes, at a minimum, a lab coat, nitrile gloves, and safety glasses with side shields.
3. Weighing and Solution Preparation:
-
To minimize dust generation, handle the solid compound carefully. Use a spatula to transfer the material to a weigh boat.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Clearly label all solutions with the chemical name, concentration, date, and your initials.
4. During the Experiment:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
If any part of your body comes into contact with the compound, immediately follow the first-aid measures outlined in the Safety Data Sheet (SDS).
5. Post-Experiment and Decontamination:
-
After use, thoroughly decontaminate all surfaces and equipment with an appropriate solvent, followed by soap and water.
-
Remove PPE carefully, avoiding contamination of your skin or clothing.
-
Wash your hands thoroughly with soap and water after removing your gloves.
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All waste materials contaminated with this compound, including gloves, weigh boats, and paper towels, should be considered hazardous waste.
-
Segregate solid and liquid waste into separate, clearly labeled, and compatible hazardous waste containers. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
2. Waste Collection and Storage:
-
Use designated hazardous waste containers that are in good condition and have secure lids.
-
Label the waste containers with "Hazardous Waste," the full chemical name, and any associated hazard symbols.
-
Store the waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of this chemical down the drain or in the regular trash.
Safe Handling Workflow
The following diagram illustrates the key steps in the safe handling workflow for this compound.
Caption: A workflow diagram outlining the essential steps for the safe handling of chemical compounds.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
